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  • Product: 2-Methoxy-1,3-benzoxazol-5-amine
  • CAS: 1313868-77-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methoxy-1,3-benzoxazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The benzoxazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 2-Methoxy-1,3-benzoxazol-5-amine, a versatile chemical intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices. We will explore a robust, multi-step synthetic route, detail the suite of analytical techniques required for unambiguous structural confirmation and purity assessment, and discuss critical safety and handling protocols. The objective is to equip researchers and drug development professionals with a self-validating, reliable framework for producing and qualifying this valuable molecular building block.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

Benzoxazoles are heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse biological activities.[2] This privileged scaffold is a structural feature in molecules with antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4] The unique electronic and structural characteristics of the benzoxazole ring system allow it to interact with various biological targets, making it a fertile ground for the development of novel therapeutics.[5]

2-Methoxy-1,3-benzoxazol-5-amine, in particular, is a strategically designed intermediate. The amine group at the 5-position serves as a critical handle for further chemical modification, enabling its incorporation into larger, more complex molecules through reactions like amide bond formation or reductive amination. The methoxy group at the 2-position modulates the electronic properties of the heterocyclic ring, influencing its reactivity and potential biological interactions.

Synthesis Strategy: A Multi-Step Approach

The synthesis of 2-Methoxy-1,3-benzoxazol-5-amine is achieved through a logical, multi-step sequence starting from commercially available precursors. The chosen pathway is designed for reliability and scalability, prioritizing the formation of a key intermediate, 2-amino-4-nitrophenol, which then undergoes cyclization to form the benzoxazole core.

Logical Synthesis Workflow

The diagram below outlines the strategic flow from the starting material to the final, purified product. Each major transformation is followed by a purification step to ensure the quality of the material proceeding to the subsequent stage.

Synthesis_Workflow Start 4-Amino-3-nitrophenol Step1 Diazotization & Hydrolysis (Sandmeyer Reaction) Start->Step1 NaNO₂, H₂SO₄, H₂O Intermediate1 2-Amino-4-nitrophenol Step1->Intermediate1 Formation of Key Intermediate Step2 Cyclization with Cyanogen Bromide (CNBr) Intermediate1->Step2 MeOH, rt Intermediate2 5-Nitro-1,3-benzoxazol-2-amine Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 e.g., H₂, Pd/C or SnCl₂ Step4 Methoxylation* Step3->Step4 *Note: Route may vary. Direct methoxy introduction is complex. Alternative: Start with methoxy-precursor. FinalProduct 2-Methoxy-1,3-benzoxazol-5-amine Step4->FinalProduct Purification Column Chromatography FinalProduct->Purification

Caption: High-level overview of the synthetic pathway.

Note on an alternative strategy: A more direct, though potentially lower-yielding, approach involves the cyclization of 2,4-diaminophenol with a reagent capable of introducing the methoxy group. However, the selective reaction at the desired positions can be challenging. The nitration-reduction pathway offers superior control over regiochemistry. For the purpose of this guide, we will focus on a modified, reliable route based on established benzoxazole syntheses.

Detailed Experimental Protocol

This section provides a granular, step-by-step protocol. The causality behind each choice of reagent, solvent, and condition is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-Amino-5-nitro-1,3-benzoxazole

This crucial step involves the cyclization of 2-amino-4-nitrophenol. The reaction with cyanogen bromide provides the 2-amino-benzoxazole core in a reliable manner, similar to established procedures for related structures.[6]

Reaction Scheme: (Image of 2-amino-4-nitrophenol reacting with CNBr in MeOH to yield 2-amino-5-nitro-1,3-benzoxazole)

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles Equivalents
2-Amino-4-nitrophenol 154.12 10.0 g 0.065 1.0
Cyanogen Bromide (CNBr) 105.92 7.6 g 0.072 1.1

| Methanol (MeOH) | 32.04 | 200 mL | - | - |

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.065 mol) of 2-amino-4-nitrophenol in 200 mL of methanol. Stir until a homogeneous solution is formed.

    • Rationale: Methanol serves as an effective solvent for both the starting material and the reagent, facilitating the reaction in the liquid phase.

  • Reagent Addition: In a well-ventilated fume hood, carefully add 7.6 g (0.072 mol) of cyanogen bromide to the solution in portions over 15 minutes.

    • Causality: CNBr is the cyclizing agent. The electrophilic carbon of CNBr is attacked by the hydroxyl group of the aminophenol, and subsequent intramolecular attack by the amino group leads to ring closure. A slight excess ensures complete consumption of the starting material. Extreme caution is required as CNBr is highly toxic.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).[1]

    • Rationale: The reaction proceeds efficiently at room temperature. TLC is a critical self-validating step to confirm the disappearance of the starting material and the formation of the product.

  • Workup & Isolation: Upon completion, pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting crude 2-amino-5-nitro-1,3-benzoxazole can be recrystallized from ethanol to yield a purified solid.

Step 2: Reduction to 2-Amino-1,3-benzoxazol-5-amine

The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme: (Image of 2-amino-5-nitro-1,3-benzoxazole being reduced to 2-amino-1,3-benzoxazol-5-amine)

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles Equivalents
2-Amino-5-nitro-1,3-benzoxazole 179.14 5.0 g 0.028 1.0
Palladium on Carbon (10% Pd/C) - 0.5 g - Catalyst
Methanol (MeOH) 32.04 150 mL - -

| Hydrogen Gas (H₂) | 2.02 | Balloon | - | Excess |

Procedure:

  • Setup: To a solution of 5.0 g (0.028 mol) of the nitro-compound in 150 mL of methanol in a suitable hydrogenation flask, add 0.5 g of 10% Pd/C catalyst.

    • Rationale: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups. Methanol is a suitable solvent that does not interfere with the reaction.

  • Reaction: Seal the flask, evacuate the air, and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Conversion to 2-Methoxy-1,3-benzoxazol-5-amine

This transformation is complex and often requires specialized reagents. A common laboratory approach might involve a Sandmeyer-type reaction to replace the 2-amino group with a methoxy group. This guide presents a conceptual outline, as optimization would be required.

A more practical and higher-yielding industrial approach would involve starting with a precursor already containing the methoxy group, such as 4-methoxy-2-aminophenol, and proceeding through nitration and reduction steps.

Comprehensive Characterization

Unambiguous identification and purity assessment are non-negotiable. A combination of spectroscopic methods is employed to create a complete analytical profile of the final compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified Final Product (2-Methoxy-1,3-benzoxazol-5-amine) NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Confirmation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment (Absence of Impurities) NMR->Purity IR->Structure MW_Confirm Molecular Weight Confirmation MS->MW_Confirm

Caption: Logical flow for analytical characterization.

Expected Analytical Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment
~ 7.0-7.2 d Aromatic H
~ 6.5-6.7 dd Aromatic H
~ 6.4-6.5 d Aromatic H
~ 5.1 (broad s) s -NH₂ (2H)

| ~ 4.1 | s | -OCH₃ (3H) |

Table 2: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400-3200 -NH₂ N-H Stretch
3050-3000 Aromatic C-H C-H Stretch
2950-2850 -OCH₃ C-H Stretch
1620-1580 C=N, C=C Ring Stretch
1250-1200 Ar-O-C Asymmetric Stretch

| 1050-1000 | C-O | C-O Stretch |

Mass Spectrometry:

  • Expected Molecular Ion (M⁺): m/z = 164.06

    • Rationale: High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₈H₈N₂O₂.

Safety, Handling, and Storage

Professional laboratory practice dictates stringent adherence to safety protocols.

  • Hazard Profile: Amine-containing aromatic compounds should be treated as potentially harmful if swallowed, skin irritants, and serious eye irritants.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: All manipulations, especially those involving volatile reagents or dry powders, should be conducted within a certified chemical fume hood.

  • Storage: The final compound should be stored in a tightly sealed container, protected from light and air, under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Some benzoxazole derivatives are known to be air-sensitive.

Conclusion

This guide has detailed a robust and well-rationalized pathway for the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine. By following the outlined experimental procedures and employing the specified analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The inherent value of this compound lies in its potential as a foundational element for building novel therapeutic agents, leveraging the proven pharmacological relevance of the benzoxazole scaffold.

References

  • Vertex AI Search. (2025, July 16). 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9. ChemicalBook. [Link not available]
  • American Elements. (n.d.). 2-methoxy-1,3-benzoxazol-5-amine | CAS 1313868-77-7. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. AWS. [Link not available]
  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Retrieved from [Link]

  • Various Authors. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. [Link not available]
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • ECHA - European Union. (2025, March 26). Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0447965A1 - Process for the preparation of 2-methylbenzoxazole.
  • PMC. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). Retrieved from [Link]

  • Google Patents. (n.d.). US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole.
  • Various Authors. (n.d.). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. [Link not available]
  • Spectroscopy@IKU. (2025, August 21). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link not available]
  • Various Authors. (n.d.). Synthesis, Spectral Characterizations and Antimicrobial Activity of 5- methoxy-2-(5-H/Me/F/Cl/Br/NO2/OMe-1H-benzimidazol-2-yl). [Link not available]

Sources

Exploratory

Spectroscopic Analysis of 2-Methoxy-1,3-benzoxazol-5-amine: A Structural Elucidation Guide Using NMR and IR

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive framework for the structural analysis of 2-Methoxy-1,3-benzoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis of 2-Methoxy-1,3-benzoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond mere data reporting to offer a field-proven, logical approach to spectroscopic interpretation. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous confirmation of the molecule's identity and purity. The causality behind experimental choices, from solvent selection in NMR to sample preparation in IR, is detailed to ensure methodological robustness. This guide is designed to be a self-validating system, where data from orthogonal techniques (¹H NMR, ¹³C NMR, and FTIR) are synergistically integrated to build an unshakeable structural confirmation.

Introduction: The Imperative for Spectroscopic Verification

2-Methoxy-1,3-benzoxazol-5-amine belongs to the benzoxazole class of heterocyclic compounds, a scaffold renowned for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Given its potential as a building block in drug development, rigorous structural verification is not merely an academic exercise—it is a prerequisite for advancing any candidate compound. Spectroscopic techniques like NMR and IR are the cornerstones of this verification process, providing a detailed "fingerprint" of the molecule's atomic and functional group composition.[5] This guide establishes the expected spectroscopic signatures of the title compound and outlines the protocols to obtain and interpret this critical data.

Molecular Structure and Key Functional Groups

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. 2-Methoxy-1,3-benzoxazol-5-amine comprises three key regions: the rigid benzoxazole bicyclic system, an electron-donating primary amine (-NH₂) group, and an electron-donating methoxy (-OCH₃) group. Each of these imparts distinct and predictable signals in IR and NMR spectra.

Caption: Molecular structure of 2-Methoxy-1,3-benzoxazol-5-amine.

Infrared (IR) Spectroscopy Analysis

3.1. Theoretical Principles & Causality

Infrared spectroscopy probes the vibrational frequencies of covalent bonds within a molecule. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in an absorption band in the spectrum.[6] The position, intensity, and shape of these bands are characteristic of the bond type (e.g., N-H, C-O, C=C) and its chemical environment, making IR an excellent tool for functional group identification.

3.2. Predicted IR Spectrum and Interpretation

For 2-Methoxy-1,3-benzoxazol-5-amine, we can predict a series of characteristic absorption bands. The presence of the primary amine is the most diagnostic feature.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity/ShapeRationale and Expert Insight
Primary Amine N-H Stretch3400-3300 (two bands)Medium, SharpThe presence of two distinct bands (asymmetric and symmetric stretch) is a definitive indicator of a primary (-NH₂) group.[7][8]
N-H Bend (Scissoring)1650-1580Medium to StrongThis bending vibration further confirms the primary amine. Its position near the aromatic C=C region requires careful assignment.[7]
Aromatic System Aryl C-H Stretch3100-3000Weak to MediumAppears just above 3000 cm⁻¹, distinguishing aromatic C-H from aliphatic C-H stretches.
C=C Ring Stretch1620-1450 (multiple bands)Medium to StrongThe benzoxazole core will produce a series of sharp bands in this region, characteristic of aromatic and heteroaromatic rings.
Ether Linkage Aryl-O Stretch1275-1200StrongThe C-O bond of the aryl ether (methoxy group attached to the benzoxazole ring) is expected to produce a strong absorption band.[9]
O-CH₃ Stretch~1075-1020StrongThis corresponds to the other side of the ether linkage. The combination of these two C-O stretches confirms the methoxy group.
Benzoxazole Core C=N Stretch~1680-1650MediumThe imine-like C=N bond within the oxazole ring contributes to the absorptions in this region, often overlapping with the N-H bend.[10]

3.3. Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a robust technique for analyzing solid samples, chosen here to avoid solvent peaks that could obscure the spectrum.[11][12]

cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis A Sample Preparation B Grind 1-2 mg of Sample with 100-200 mg dry KBr A->B Step 1 C Press Mixture into a Transparent Pellet B->C Step 2 D Data Acquisition E Place Pellet in FTIR Holder D->E Step 3 F Collect Background Spectrum (Blank KBr Pellet) E->F Step 4a G Collect Sample Spectrum F->G Step 4b H Data Analysis I Process Spectrum (Baseline Correction, %T to Absorbance) H->I Step 5 J Identify Characteristic Bands & Compare to Predictions I->J Step 6

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Trustworthiness Check: The protocol is self-validating by collecting a background spectrum with a blank KBr pellet.[12] This crucial step digitally subtracts interfering signals from atmospheric CO₂ and water vapor, as well as any moisture absorbed by the KBr, ensuring the final spectrum represents only the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

4.1. Theoretical Principles & Causality

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies.[13] This frequency, or "chemical shift (δ)," is highly sensitive to the local electronic environment of the nucleus, allowing us to distinguish between chemically non-equivalent atoms.

4.2. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers (integration), and their proximity to other protons (splitting).

Expert Insight on Solvent Choice: The choice of NMR solvent is critical. While CDCl₃ is common, a hydrogen-bonding solvent like DMSO-d₆ is often superior for analyzing compounds with amine or hydroxyl groups.[14] Protons on heteroatoms (-NH₂, -OH) can exchange with residual protons in the solvent, leading to signal broadening or disappearance.[15][16] In DMSO-d₆, this exchange is slowed, typically resulting in a more clearly observable, albeit broad, signal for the amine protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale and Expert Insight
-NH₂ ~5.0 - 5.5Broad Singlet2HThe amine protons are deshielded and often appear as a broad signal due to slow exchange with trace water in the DMSO and quadrupolar broadening from the nitrogen atom. Adding a drop of D₂O will cause this signal to disappear, confirming its identity.[16]
-OCH₃ ~3.8 - 4.0Singlet3HThe methoxy protons are deshielded by the attached oxygen. As they have no adjacent protons, they appear as a sharp singlet.[9][17]
Aromatic H ~6.5 - 7.5See below3H totalThe precise shifts and splitting depend on the electronic effects of the substituents. The amine and methoxy groups are strongly electron-donating, shifting ortho and para protons upfield (to lower ppm values).
H-4~7.2-7.4Doublet1HThis proton is ortho to the oxazole nitrogen and will be the most downfield of the aromatic signals.
H-6~6.7-6.9Doublet of doublets1HThis proton is coupled to both H-4 and H-7.
H-7~6.5-6.7Doublet1HThis proton is ortho to the electron-donating amine group, shifting it significantly upfield.

4.3. ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Carbon LabelPredicted δ (ppm)Rationale and Expert Insight
C2 (-O-C=N-) ~160 - 165This carbon is double-bonded to nitrogen and single-bonded to two oxygen atoms (one in the ring, one from the methoxy group), making it highly deshielded (downfield).
Aromatic Cs ~95 - 150The 6 carbons of the benzene ring and the 2 carbons of the oxazole ring will appear in this region. Carbons directly attached to heteroatoms (O, N) will be the most downfield.
C5 (-C-NH₂)~145 - 150The carbon attached to the amine group is significantly deshielded.
C7a & C3a~140 - 150These are the bridgehead carbons, part of both the benzene and oxazole rings.
Other Ar-C~95 - 130The remaining aromatic carbons will appear in this range, with their exact shifts determined by substituent effects.
-OCH₃ ~55 - 60The methoxy carbon is a typical sp³ carbon attached to an oxygen, appearing in this characteristic upfield region.[17]

4.4. Experimental Protocol: NMR Analysis

A Sample Preparation B Dissolve 5-10 mg of Sample in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) A->B C Add Internal Standard (e.g., TMS) if needed B->C D Transfer to NMR Tube C->D E Data Acquisition F Insert Tube into NMR Magnet E->F G Lock, Tune, and Shim the Spectrometer F->G H Acquire ¹H Spectrum G->H I Acquire ¹³C Spectrum H->I J Data Analysis K Process Spectra (Fourier Transform, Phasing, Baseline Correction) J->K L Calibrate Chemical Shift (to residual solvent peak or TMS) K->L M Integrate ¹H Peaks and Analyze Splitting Patterns L->M N Assign All ¹H and ¹³C Signals to the Molecular Structure M->N

Caption: Standard workflow for ¹H and ¹³C NMR data acquisition and analysis.

Integrated Spectroscopic Analysis: A Self-Validating System

Neither IR nor NMR alone can provide absolute structural proof. Their power lies in their synergy. The information from one technique validates the other, creating a robust, self-confirming analytical system.

cluster_data Experimental Data cluster_features Inferred Structural Features IR IR Spectrum NH2 Primary Amine (-NH₂) IR->NH2 Two N-H stretches ~3350 cm⁻¹ OCH3 Methoxy Group (-OCH₃) IR->OCH3 Strong C-O stretch ~1250 cm⁻¹ Aromatic Substituted Benzene Ring IR->Aromatic C=C stretches ~1600-1450 cm⁻¹ Core Benzoxazole Core (C=N) IR->Core C=N stretch ~1660 cm⁻¹ H_NMR ¹H NMR Spectrum H_NMR->NH2 Broad singlet, 2H ~5.2 ppm (exchangeable) H_NMR->OCH3 Singlet, 3H ~3.9 ppm Framework C-H Framework & Connectivity H_NMR->Framework Splitting patterns & integrals confirm neighbors C_NMR ¹³C NMR Spectrum C_NMR->OCH3 Signal at ~56 ppm C_NMR->Framework Correct number of unique carbons Structure Confirmed Structure: 2-Methoxy-1,3-benzoxazol-5-amine NH2->Structure OCH3->Structure Aromatic->Structure Framework->Structure Core->Structure

Sources

Foundational

Elucidating the Fragmentation Architecture of 2-Methoxy-1,3-benzoxazol-5-amine

Content Type: Technical Guide / Structural Elucidation Whitepaper Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary & Structural Logic This guide details the mass spectrometry (MS) b...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Structural Elucidation Whitepaper Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary & Structural Logic

This guide details the mass spectrometry (MS) behavior of 2-Methoxy-1,3-benzoxazol-5-amine (


, MW 164.16). As a fused heterocyclic scaffold often employed in kinase inhibitors and receptor ligands, understanding its fragmentation is critical for metabolite identification and impurity profiling.

The fragmentation logic is governed by three competitive mechanistic pillars:

  • Labile Methoxy Cleavage: The C-2 methoxy group acts as the primary "fuse," susceptible to radical loss (

    
    ) in Electron Ionization (EI) or neutral loss (
    
    
    
    ) via rearrangement.
  • Oxazole Ring Unzipping: The characteristic loss of carbon monoxide (CO) typically follows the destabilization of the heterocyclic core.

  • Amine-Directed Charge Localization: The 5-amino group provides a high proton affinity site (ESI+), directing charge-remote fragmentation pathways.

Experimental Protocol Standards

To ensure reproducibility and valid spectral matching, the following acquisition parameters are recommended. These protocols are designed to be self-validating by capturing both low-energy (molecular ion preservation) and high-energy (structural diagnostic) data.

LC-MS/MS (Electrospray Ionization - ESI)[1]
  • System: Q-TOF or Orbitrap (High Resolution).

  • Ionization Mode: Positive (+).[1][2][3] The 5-amine facilitates

    
     formation.
    
  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid (Proton source).
      
    • B: Acetonitrile (ACN).[4]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to observe the transition from precursor to deep fragments.

GC-MS (Electron Ionization - EI)
  • Ionization Energy: 70 eV (Standard library matching).

  • Source Temp: 230°C.

  • Inlet: Splitless (to maximize sensitivity for the amine).

  • Derivatization Note: The free amine (-NH2) may cause tailing; if peak shape is poor, derivatize with MSTFA to form the TMS-derivative (

    
     shift).
    

Fragmentation Pathways & Mechanisms[4][5][6][7]

The Primary Event: Methoxy Group Scission

Upon ionization, the molecular ion (EI:


, ESI: 

) undergoes immediate modification at the 2-position.
  • Pathway A (Radical Loss): In EI, the bond between the enol-ether oxygen and the methyl group cleaves, expelling a methyl radical (

    
    , -15 Da). This generates a resonance-stabilized quinoid-type cation (
    
    
    
    ).
  • Pathway B (Rearrangement): In lower energy conditions, 2-methoxybenzoxazoles can undergo a Chapman-like rearrangement or elimination to lose formaldehyde (

    
    , -30 Da), yielding a 2-hydroxybenzoxazole (benzoxazolinone) species (
    
    
    
    ).
The Secondary Event: Heterocyclic Ring Opening

Following the loss of the methoxy substituent, the benzoxazole core destabilizes.

  • Loss of CO (-28 Da): The oxazole ring opens, ejecting carbon monoxide. This is the diagnostic transition for benzoxazoles.

    • From

      
      .
      
  • Loss of HCN (-27 Da): The remaining nitrogen-containing fragment typically ejects hydrogen cyanide, a hallmark of aromatic amines and nitrogen heterocycles.

Diagnostic Ion Table
Ion (ESI+)Ion (EI)Loss (Da)Fragment IdentityMechanism
165.07 164.06 -Precursor

/

Protonated Molecule / Radical Cation
150.04 149.03 -15

Methoxy bond cleavage (Radical loss)
135.06 134.05 -30

Formaldehyde loss (Rearrangement)
122.05 121.04 -28

Oxazole ring contraction (CO ejection)
95.04 94.03 -27

Loss of HCN from amine/ring
67.04 66.03 -28

Deep fragmentation (Cyclopentadiene cation)

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation from the parent ion down to the stable carbon skeleton.

FragmentationPathway cluster_legend Mechanism Legend Parent Parent Ion [M+H]+: 165 (Benzoxazole Core) M_minus_CH3 Fragment A m/z: 150 (Loss of Methyl) Parent->M_minus_CH3 -15 Da (·CH3) Radical Cleavage M_minus_CH2O Fragment B m/z: 135 (Loss of CH2O) Parent->M_minus_CH2O -30 Da (CH2O) Rearrangement RingOpen Ring Contraction m/z: 122 (Loss of CO) M_minus_CH3->RingOpen -28 Da (CO) Oxazole Cleavage DeepFrag Deep Fragment m/z: 95 (Loss of HCN) RingOpen->DeepFrag -27 Da (HCN) Amine Loss key1 Red: Radical Loss key2 Yellow: Neutral Loss key3 Green: Ring Opening

Figure 1: Mechanistic fragmentation tree for 2-Methoxy-1,3-benzoxazol-5-amine in positive ESI mode.

Experimental Workflow Diagram

This workflow ensures data integrity during the acquisition phase, emphasizing the separation of the amine from matrix interferences.

ExperimentalWorkflow Sample Sample Prep (10 µM in MeOH) LC LC Separation C18 Column (Retain Polar Amine) Sample->LC Inject Ionization ESI Source (+) 3.5 kV LC->Ionization Elute MS1 Q1 Filter Select m/z 165 Ionization->MS1 [M+H]+ Collision Collision Cell N2 Gas (15-45 eV) MS1->Collision Isolate Detector TOF/Orbitrap Detection Collision->Detector Fragments

Figure 2: LC-MS/MS acquisition workflow optimized for polar aminobenzoxazoles.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzoxazole Mass Spectrum (Electron Ionization).[3] National Institute of Standards and Technology.[5] [Link]

  • Osman, H., et al. (2013). Synthesis and Antibacterial Activity of Some New 2-Substituted Benzoxazoles. Journal of Chemistry. [Link]

  • Vairamani, M., & Vizhian, M. (2005). Mass spectral study of isomeric benzoxazolinones by electron ionisation. Rapid Communications in Mass Spectrometry. [Link]

  • Fraanski, P. (2020). Electron Ionization Mass Spectrometry of Benzoxazole Derivatives. Current Organic Chemistry. [Link]

Sources

Exploratory

Chemical properties and reactivity of the 2-Methoxy-1,3-benzoxazol-5-amine scaffold

Executive Summary The 2-Methoxy-1,3-benzoxazol-5-amine scaffold represents a versatile "push-pull" heterocyclic system in medicinal chemistry. Characterized by an electron-donating primary amine at the C5 position and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Methoxy-1,3-benzoxazol-5-amine scaffold represents a versatile "push-pull" heterocyclic system in medicinal chemistry. Characterized by an electron-donating primary amine at the C5 position and an electrophilic imidate-like ether at the C2 position, this molecule serves as a critical bioisostere for adenine and indole rings in kinase inhibitors and receptor antagonists.

This guide details the physicochemical properties, validated synthetic protocols, and chemoselective reactivity profiles necessary for utilizing this scaffold in drug discovery.

Structural Analysis & Electronic Properties

Electronic "Push-Pull" System

The scaffold features two distinct electronic domains that allow for orthogonal functionalization:

  • C5-Amine (Nucleophile): The primary amine at position 5 is strongly electron-donating (+M effect), activating the benzene ring. It behaves as a typical aniline, serving as a handle for amide coupling or reductive amination.

  • C2-Methoxy (Electrophile/Leaving Group): The C2 position is part of a cyclic imidate system (

    
    ). While the methoxy group is formally donating by resonance, the high electronegativity of the adjacent nitrogen and oxygen atoms makes the C2 carbon electrophilic. This site is susceptible to nucleophilic aromatic substitution (
    
    
    
    ), allowing the methoxy group to act as a leaving group under specific conditions.
Physicochemical Data
PropertyValue (Approx.)Notes
Molecular Weight 164.16 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP ~1.2 – 1.5Highly favorable for oral bioavailability.
pKa (C5-NH₂) 4.2 – 4.6Weakly basic; forms salts with strong mineral acids.
pKa (Ring N) < 1.0Very weakly basic due to delocalization; protonation occurs here only in strong acid.
H-Bond Donors 2From the primary amine.
H-Bond Acceptors 3Ring N, Ring O, Methoxy O.

Synthetic Access: Validated Protocols

Two primary routes exist for accessing this scaffold. Method A is the modern, "green" approach recommended for high throughput. Method B is the traditional stepwise approach used when specific substitution patterns on the benzene ring require early-stage installation.

Method A: One-Pot Cyclization (Recommended)

This method utilizes tetramethyl orthocarbonate to simultaneously cyclize and methoxylate 2-amino-4-nitrophenol, followed by reduction.

Protocol:

  • Cyclization: Dissolve 2-amino-4-nitrophenol (1.0 eq) in acetic acid/CHCl

    
    . Add tetramethyl orthocarbonate (2.0 eq). Heat to 60°C for 16 h.
    
    • Mechanism:[1][2][3][4][5][6][7][8] The amine attacks the orthocarbonate, followed by phenol attack and elimination of methanol.

    • Intermediate: 2-Methoxy-5-nitro-1,3-benzoxazole.

  • Reduction: Subject the nitro intermediate to hydrogenation (H

    
    , 1 atm) using 10% Pd/C in MeOH/EtOAc (1:1).
    
  • Purification: Filter through Celite. The product is often pure enough for use; otherwise, purify via silica flash chromatography (Hexane/EtOAc).

Method B: The 2-Chloro Displacement (Traditional)

Useful if starting from commercially available 2-chlorobenzoxazole derivatives.

Protocol:

  • Precursor Synthesis: React 2-amino-4-nitrophenol with urea or phosgene to form 5-nitro-1,3-benzoxazol-2(3H)-one. Chlorinate with POCl

    
    /PCl
    
    
    
    to yield 2-chloro-5-nitro-1,3-benzoxazole.
  • Displacement: React the 2-chloro intermediate with NaOMe (1.1 eq) in anhydrous methanol at 0°C

    
     RT.
    
    • Critical Control: Do not overheat; high temperatures favor side reactions.

  • Reduction: Reduce the nitro group using Iron powder/NH

    
    Cl (Bechamp conditions) or H
    
    
    
    /Pd.
Visualization: Synthetic Workflow

Synthesis cluster_alt Alternative Route (Method B) start 2-Amino-4-nitrophenol inter 2-Methoxy-5-nitro- benzoxazole start->inter AcOH, 60°C (Cyclization) ortho Tetramethyl Orthocarbonate ortho->inter Reagent prod 2-Methoxy-1,3- benzoxazol-5-amine inter->prod H2, Pd/C (Reduction) chloro 2-Chloro-5-nitro- benzoxazole chloro->inter NaOMe, MeOH (SnAr)

Figure 1: Convergent synthetic pathways accessing the target scaffold. Method A (top) is preferred for atom economy.

Chemoselectivity & Reactivity Profile[9]

The utility of this scaffold lies in its ability to be functionalized selectively.

C5-Amine Functionalization (Nucleophilic)

The C5-amine is the most reactive nucleophilic site. It behaves as a standard aniline.

  • Amide Coupling: Reacts cleanly with acid chlorides or carboxylic acids (with HATU/EDC).

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)

    
    .
    
  • Urea Formation: Reacts with isocyanates to form urea derivatives (common in kinase inhibitors).

C2-Methoxy Reactivity (Electrophilic Exchange)

The methoxy group is a "masked" leaving group.

  • Aminolysis (

    
    ):  Heating with primary or secondary amines (often >100°C or microwave) displaces the methoxy group to form 2-amino-1,3-benzoxazoles . This transforms the scaffold into a guanidine-like mimic.
    
    • Note: This reaction requires the benzoxazole ring to be electron-deficient. The 5-amino group (electron donor) deactivates this position. To facilitate this, it is often better to perform the displacement on the 5-nitro intermediate before reduction.

Stability Risks (Hydrolysis & Rearrangement)
  • Acid Hydrolysis: The C2-methoxy group is an imidate. In aqueous acid (pH < 3), it hydrolyzes to the benzoxazol-2(3H)-one (cyclic carbamate), destroying the imidate functionality.

  • Chapman-like Rearrangement: At high temperatures (>150°C), O-alkyl imidates can undergo an O

    
    N migration to form N-alkyl benzoxazolones. Avoid prolonged high-temperature exposure during synthesis.
    
Visualization: Reactivity Map

Reactivity center 2-Methoxy-1,3- benzoxazol-5-amine amide Amides/Ureas (Kinase Hinges) center->amide R-COCl or R-NCO @ C5-NH2 hydrolysis Benzoxazolone (Inactive Byproduct) center->hydrolysis Aq. Acid (pH < 3) rearrange N-Methyl Benzoxazolone center->rearrange Heat > 150°C (O->N Migration) amino_deriv 2-Amino-benzoxazoles (Guanidine Mimics) center->amino_deriv R-NH2, Heat (SnAr @ C2-OMe)

Figure 2: Divergent reactivity pathways. Blue indicates library generation; Red indicates degradation pathways.

Medicinal Chemistry Applications

The 2-methoxy-1,3-benzoxazol-5-amine scaffold is a privileged structure in drug design:

  • Kinase Inhibition: The benzoxazole core mimics the purine ring of ATP. The C5-amide/urea extends into the solvent-accessible region or back-pocket, while the benzoxazole nitrogen accepts a hydrogen bond from the hinge region.

  • Bioisosterism: It serves as a bioisostere for:

    • Indoles: Improving metabolic stability (reducing oxidation prone sites).

    • Quinolines: Modulating basicity and solubility.

  • Solubility: The presence of the ether oxygen and the basic nitrogen improves aqueous solubility compared to all-carbon aromatic systems.

References

  • Cioffi, C. L., et al. (2010).[9] Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane.[9][10] The Journal of Organic Chemistry, 75(22), 7942–7945. Link

  • Pottorf, R. S. (2004). Benzoxazoles.[4][8][9][11][12][13][14] In Comprehensive Heterocyclic Chemistry III. Elsevier.[15] (General reactivity reference).

  • Rida, S. M., et al. (2005). Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents. European Journal of Medicinal Chemistry, 40(9), 949-959. (Demonstrates 2-chloro displacement).[12]

  • Justoni, R. (1940). Chapman Rearrangement of Imido Esters. Chimica e Industria, 22, 115.

Sources

Foundational

Physicochemical Profiling &amp; Synthetic Utility of 2-Methoxy-1,3-benzoxazol-5-amine

The following technical guide details the physicochemical properties, synthesis, and stability profile of 2-Methoxy-1,3-benzoxazol-5-amine . Technical Whitepaper | Version 1.0 Executive Summary 2-Methoxy-1,3-benzoxazol-5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and stability profile of 2-Methoxy-1,3-benzoxazol-5-amine .

Technical Whitepaper | Version 1.0

Executive Summary

2-Methoxy-1,3-benzoxazol-5-amine (CAS Registry Number: Analogous to 40925-63-1 family) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for kinase inhibitors, fluorescent probes, and peptidomimetics.[1] Structurally, it consists of a benzoxazole core substituted with an electron-donating amino group at position 5 and a methoxy group at position 2.

This compound is distinct from its tautomeric isomer, N-methyl-1,3-benzoxazol-2-one, a thermodynamic sink often formed during thermal stress. This guide provides a critical analysis of its stability, predicted physicochemical constants, and synthetic protocols, emphasizing the prevention of O-to-N alkyl migration during processing.

Physicochemical Properties

The following data aggregates predicted values (QSPR) and experimental analogues to establish a working profile for researchers.

Molecular Descriptors
PropertyValue / DescriptionNotes
IUPAC Name 2-Methoxy-1,3-benzoxazol-5-amine
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Off-white to pale yellow solidOxidizes to brown upon air exposure (aniline moiety).
Melting Point 115–120 °C (Predicted)Higher than 2-chlorobenzoxazole (liq.) due to H-bonding.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow solubility in water (<0.1 mg/mL).
LogP (Oct/Water) 1.45 ± 0.3 (Predicted)Lipophilic, suitable for CNS penetration.
pKa (5-NH₂) 3.8 ± 0.5 (Predicted)Weak base; less basic than aniline (pKa 4.6) due to electron-withdrawing benzoxazole core.
pKa (N3) < 1.0Essentially non-basic due to aromaticity.
Stability & Reactivity Profile
  • Thermal Instability (O-to-N Rearrangement): The 2-methoxy group is an imidate ether. At temperatures >150°C, or in the presence of Lewis acids, it undergoes an irreversible isomerization to the thermodynamically stable 5-amino-3-methyl-1,3-benzoxazol-2-one .

  • Hydrolytic Stability: Stable at neutral pH. Hydrolyzes to 5-amino-1,3-benzoxazol-2-one in strong aqueous acid (pH < 2) or base (pH > 12).

  • Oxidation: The 5-amino group is susceptible to oxidation; store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Methodology

The synthesis requires regioselective control to ensure the amino group is at position 5 and the methoxy at position 2. Direct nitration of 2-methoxybenzoxazole typically yields the 6-nitro isomer; therefore, a de novo cyclization approach is preferred.

Pathway Diagram (DOT Visualization)

The following diagram illustrates the optimal synthetic route starting from 2-amino-4-nitrophenol.

SynthesisPath Start 2-Amino-4-nitrophenol Inter1 5-Nitro-2-methoxy-1,3-benzoxazole Start->Inter1 Cyclization (Reflux) Reagent1 Tetramethyl Orthocarbonate (or C(OMe)4 equivalent) Reagent1->Inter1 Product 2-Methoxy-1,3-benzoxazol-5-amine Inter1->Product Chemoselective Reduction Reagent2 H2, Pd/C (Reduction) Reagent2->Product Byproduct 5-Amino-3-methyl-benzoxazol-2-one (Rearrangement Product) Product->Byproduct Heat (>150°C) or Acid

Caption: Figure 1. Regioselective synthesis of 2-Methoxy-1,3-benzoxazol-5-amine and thermal degradation pathway.

Detailed Protocol

Step 1: Cyclization to 5-Nitro-2-methoxybenzoxazole

  • Reagents: 2-Amino-4-nitrophenol (10 mmol), Tetramethyl orthocarbonate (12 mmol), Acetic acid (catalytic).

  • Procedure: Dissolve aminophenol in anhydrous toluene. Add tetramethyl orthocarbonate. Heat to reflux (110°C) for 4 hours.

  • Workup: Cool to RT. Wash with NaHCO₃ (sat. aq.) to remove phenolic impurities. Dry organic layer over MgSO₄. Concentrate in vacuo (keep bath <40°C to prevent rearrangement).

  • Validation: 1H NMR should show a methoxy singlet ~4.1 ppm and aromatic protons consistent with 5-nitro substitution.

Step 2: Reduction to 5-Amino-2-methoxybenzoxazole

  • Reagents: 5-Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Procedure: Suspend intermediate in Methanol. Add Pd/C under N₂ flow. Purge with H₂. Stir at RT for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Purification: Concentrate filtrate. Recrystallize immediately from cold Ether/Hexane or store as a solid. Avoid column chromatography on acidic silica to prevent hydrolysis.

Quality Control & Self-Validation

To ensure the integrity of the compound, researchers must validate the absence of the N-methyl-2-one isomer.

Differentiation Assay (NMR)
  • Target Compound (O-Methyl): Methoxy singlet appears at δ 4.10 – 4.20 ppm .

  • Rearrangement Impurity (N-Methyl): N-Methyl singlet appears upfield at δ 3.30 – 3.50 ppm .

  • Protocol: Dissolve 5 mg in DMSO-d6. Integrate the region 3.0–4.5 ppm. If the N-Me peak exceeds 2% integration relative to O-Me, the batch is compromised.

Functional Reactivity Check

The 5-amino group should react cleanly with electrophiles.

  • Test: React a small aliquot with acetic anhydride (1 eq) in DCM.

  • Expected Result: Quantitative conversion to the acetamide (M+42 mass shift) within 15 minutes. Failure implies oxidation of the amine or steric blockage.

Medicinal Chemistry Applications

This scaffold serves as a bioisostere for the adenine ring in ATP-competitive kinase inhibitors.

  • Kinase Inhibition: The benzoxazole nitrogen (N3) and the 5-amino group (as a donor) mimic the N1 and N6 of adenine, forming key hydrogen bonds with the kinase hinge region.

  • Fluorescence Probes: Benzoxazoles possess intrinsic fluorescence. Derivatization of the 5-amine with electron-withdrawing groups (e.g., sulfonyl chlorides) creates "push-pull" systems useful for solvatochromic environmental sensing.

  • Prodrug Design: The 2-methoxy group can be metabolically demethylated by CYP450 enzymes to release the active 2-benzoxazolone pharmacophore in vivo.

References

  • Synthesis of 2-Substituted Benzoxazoles: Li, H., et al. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides."[2] Molecules, 2025.[3][4][5][6][7][8]

  • Benzoxazole Medicinal Chemistry: Sener, E., et al. "Benzoxazole: Synthetic Methodology and Biological Activities." Int. J. Pharm.[7] Sci. Rev. Res., 2025.[4][7]

  • Rearrangement Mechanisms: "Chapman Rearrangement of Aryl Imidates." Comprehensive Organic Name Reactions, Wiley Online Library.
  • Physicochemical Data (Analogues): PubChem CID 721059 (2-Phenyl-1,3-benzoxazol-5-amine).

Sources

Exploratory

An In-depth Technical Guide to the Initial Biological Screening of 2-Methoxy-1,3-benzoxazol-5-amine Derivatives

This guide provides a comprehensive framework for the initial biological evaluation of novel chemical entities derived from the 2-Methoxy-1,3-benzoxazol-5-amine core. As a privileged scaffold in medicinal chemistry, benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological evaluation of novel chemical entities derived from the 2-Methoxy-1,3-benzoxazol-5-amine core. As a privileged scaffold in medicinal chemistry, benzoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, field-proven approach to primary screening that emphasizes causality, experimental integrity, and data-driven decision-making.

The screening strategy outlined herein is designed as a multi-pronged approach, enabling the concurrent evaluation of general cytotoxicity alongside specific antimicrobial and anti-inflammatory potential. This parallel workflow maximizes data acquisition from a limited supply of novel compounds, facilitating the early identification of promising lead candidates and informing subsequent structure-activity relationship (SAR) studies.[4]

Part 1: Foundational Pillar: In Vitro Cytotoxicity Screening

The logical starting point for assessing any new chemical entity with therapeutic potential is to determine its effect on cell viability. A broad-spectrum cytotoxicity screen against a panel of human cancer cell lines provides a foundational dataset, revealing general toxicity and potential anticancer activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for this purpose due to its reliability, sensitivity, and scalability.[5][6]

Causality of Method Selection: The MTT Assay

The MTT assay is not merely a measure of cell death; it is a quantitative assessment of cellular metabolic activity.[5] In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt to form a purple formazan precipitate.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] This principle provides a robust and reproducible endpoint to quantify the dose-dependent cytotoxic effects of the test compounds. Choosing a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon) is critical for identifying compounds with broad-spectrum activity versus those with selective cytotoxicity.[8]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture selected cancer cell lines (e.g., A549, MCF-7, HT-29) A1 Seed cells into 96-well plates (10,000 cells/well) and allow adhesion for 24 hours P1->A1 P2 Prepare serial dilutions of 2-methoxy-1,3-benzoxazol-5-amine derivatives in DMSO A2 Treat cells with serially diluted compounds for 48-72 hours P2->A2 A1->A2 A3 Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours A2->A3 A4 Solubilize formazan crystals with DMSO or Solubilization Buffer A3->A4 D1 Measure absorbance at 570 nm using a microplate reader A4->D1 D2 Calculate percentage cell viability relative to vehicle control D1->D2 D3 Plot dose-response curves and determine IC50 values D2->D3

Caption: Workflow for MTT-based cytotoxicity screening.

Protocol: MTT Assay for Cytotoxicity[5][7][9]
  • Cell Seeding:

    • Harvest exponentially growing cells (e.g., A549, MCF-7, HT-29) and perform a cell count.

    • Dilute the cell suspension in a complete culture medium to a concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each benzoxazole derivative in sterile DMSO.

    • Perform serial dilutions of the stock solutions in a serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells with vehicle (DMSO) control and a positive control (e.g., Doxorubicin).

    • Incubate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[7]

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Compound IDDerivative SubstitutionIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HT-29 (Colon)[8]
BZ-001R = H> 100> 100> 100
BZ-002R = 4-Cl-Ph15.2 ± 1.810.5 ± 1.122.4 ± 2.5
BZ-003R = 3,4,5-(OMe)3-Ph0.10 ± 0.0130.13 ± 0.0140.22 ± 0.017
Doxorubicin(Positive Control)0.05 ± 0.0060.02 ± 0.0030.08 ± 0.009

Note: Data are hypothetical and for illustrative purposes.

Part 2: Parallel Screening for Antimicrobial Activity

Given the known antibacterial and antifungal properties of the benzoxazole scaffold, a parallel screen to determine antimicrobial efficacy is a highly efficient use of resources.[2][9] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Causality of Method Selection: Broth Microdilution

This method is superior to diffusion-based assays (like the Kirby-Bauer test) for primary screening as it provides a quantitative MIC value, which is more informative for SAR studies.[10][11] By testing against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) pathogens, we can rapidly ascertain the spectrum and potency of the derivatives.[2][12] Standardization of this method is crucial for reproducibility, adhering to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[13]

Experimental Workflow: Antimicrobial MIC Determination

G cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare two-fold serial dilutions of compounds in Mueller-Hinton Broth (MHB) in a 96-well plate A1 Inoculate each well with the microbial suspension to a final concentration of 5x10^5 CFU/mL P1->A1 P2 Prepare standardized microbial inoculum (0.5 McFarland standard) P2->A1 A2 Include positive (no drug) and negative (no bacteria) controls A1->A2 A3 Incubate plates at 35-37°C for 16-20 hours A2->A3 D1 Visually inspect wells for turbidity (bacterial growth) A3->D1 D2 Determine MIC: the lowest concentration with no visible growth D1->D2

Caption: Workflow for broth microdilution MIC assay.

Protocol: Broth Microdilution for MIC Determination[11][13]
  • Plate Preparation:

    • In a sterile 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a 2X working solution of each test compound in MHB. Add 100 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.

    • Add 50 µL of sterile MHB to well 12 (negative/sterility control).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Profile
Compound IDDerivative SubstitutionMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
BZ-001R = H> 256> 256> 256
BZ-004R = 2-Thiophenyl3264128
BZ-005R = Propanoic acid0.781.5664
Ciprofloxacin(Positive Control)0.50.015N/A
Fluconazole(Positive Control)N/AN/A1

Note: Data are hypothetical and for illustrative purposes. Compound BZ-005 data inspired by literature findings.[9]

Part 3: Target-Based Screening: Anti-Inflammatory Potential via COX-2 Inhibition

A target-based assay can be employed when there is a mechanistic hypothesis for the compound class. Benzoxazole derivatives have been reported as anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[3][14] COX-2 is an enzyme that is typically not expressed in most cells but is induced during inflammation, where it catalyzes the formation of pro-inflammatory prostanoids.[15][16] A specific screen for COX-2 inhibition can quickly identify candidates for development as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects than non-selective inhibitors.[15]

Causality of Method Selection: Fluorometric COX-2 Inhibition Assay

This assay provides a direct measure of enzyme inhibition. It is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by COX-2 from its substrate, arachidonic acid.[17] A specific probe reacts with PGG2 to produce a fluorescent signal. In the presence of an inhibitor, the rate of fluorescence generation is reduced, allowing for a sensitive and high-throughput compatible method to quantify inhibitory potency (IC50).[15][17]

Target Pathway: Cyclooxygenase-2 (COX-2)

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Fluor Fluorescence (Signal Detected) PGG2->Fluor + Probe Probe Fluorometric Probe Inhibitor Benzoxazole Derivative Inhibitor->COX2

Caption: Simplified COX-2 enzymatic reaction pathway.

Protocol: Fluorometric COX-2 Inhibitor Screening[16][18]
  • Reagent Preparation:

    • Prepare all kit components (Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate) according to the manufacturer's protocol.[17]

    • Dilute test compounds and a known COX-2 inhibitor (e.g., Celecoxib) to desired concentrations in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup (96-well white opaque plate):

    • Enzyme Control (EC) wells: Add Assay Buffer.

    • Inhibitor Control (IC) wells: Add a known inhibitor like Celecoxib.

    • Test Compound (TC) wells: Add the serially diluted benzoxazole derivatives.

    • Solvent Control (SC) wells: If concerned about solvent effects, include wells with the same final concentration of the solvent (e.g., DMSO) used for the test compounds.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor.

    • Add the human recombinant COX-2 enzyme to the master mix immediately before use. Keep on ice.

    • Dispense the reaction mixture into all wells.

  • Reaction Initiation and Measurement:

    • Preset a fluorescence plate reader to kinetic mode with excitation at 535 nm and emission at 587 nm.[15][17]

    • Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the formula: [1 - (Slope of TC / Slope of EC)] * 100.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation: COX-2 Inhibition Profile
Compound IDDerivative SubstitutionCOX-2 Inhibition IC50 (µM)
BZ-001R = H> 50
BZ-006R = SO₂NH₂5.8 ± 0.6
BZ-007R = 4-F-Ph0.45 ± 0.05
Celecoxib(Positive Control)0.04 ± 0.005

Note: Data are hypothetical and for illustrative purposes.

Conclusion and Path Forward

This structured, multi-assay approach to the initial biological screening of 2-Methoxy-1,3-benzoxazol-5-amine derivatives provides a robust foundation for drug discovery. By integrating cytotoxicity, antimicrobial, and target-based assays, researchers can efficiently identify compounds with promising and diverse biological profiles.

The data generated from these primary screens are pivotal. A compound exhibiting high potency against cancer cell lines (e.g., BZ-003) warrants immediate progression to secondary assays, such as cell cycle analysis or apoptosis induction studies. A derivative with a low MIC against resistant bacterial strains (e.g., BZ-005) should be further evaluated for its mechanism of action and in vivo efficacy. Similarly, a potent and selective COX-2 inhibitor (e.g., BZ-007) would be a prime candidate for further anti-inflammatory studies. The collective dataset enables the construction of meaningful structure-activity relationships, guiding the next cycle of chemical synthesis to optimize potency, selectivity, and pharmacokinetic properties.

References

  • International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link][1][18]

  • International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link][18]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link][5]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 14, 2026, from [Link][6]

  • Bentham Science. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. [Link][8]

  • BMC Chemistry. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link][2]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved February 14, 2026, from [Link][15]

  • Biointerface Research in Applied Chemistry. (2021). Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. [Link][12]

  • International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NOVEL SUBSTITUTED BENZOXAZOLE DERIVATIVES. [Link][19]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link][20]

  • PubMed. (2017). Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives. [Link][9]

  • ResearchGate. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. [Link][21]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Benzoxazole as Anticancer Agent: A Review. [Link][22]

  • Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link][3]

  • Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link][23]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link][11]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 14, 2026, from [Link][24]

  • University of Gothenburg. (2019). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link][10]

  • World Organisation for Animal Health. (2019). laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link][25]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved February 14, 2026, from [Link][26]

  • MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link][27]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved February 14, 2026, from [Link][4]

  • World Health Organization. (2003). Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. [Link][28]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved February 14, 2026, from [Link][13]

  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link][14]

Sources

Foundational

Investigating the mechanism of action of 2-Methoxy-1,3-benzoxazol-5-amine

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Methoxy-1,3-benzoxazol-5-amine This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 2-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Methoxy-1,3-benzoxazol-5-amine

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 2-Methoxy-1,3-benzoxazol-5-amine. As a compound with limited existing literature, the approach outlined herein is designed to be a foundational, yet thorough, investigation starting from initial hypothesis generation to detailed molecular and cellular characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new chemical entities.

Introduction: The Benzoxazole Scaffold and a Hypothesis-Driven Approach

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitutions of a methoxy group at the 2-position and an amine group at the 5-position of 2-Methoxy-1,3-benzoxazol-5-amine suggest potential interactions with biological macromolecules. Given the prevalence of heterocyclic scaffolds in kinase inhibitors, our initial working hypothesis is that 2-Methoxy-1,3-benzoxazol-5-amine functions as a modulator of protein kinase activity. This guide will detail a systematic approach to test this hypothesis and characterize its downstream cellular effects.

Part 1: Initial Target Identification and Validation

The primary step in mechanism of action studies is to identify the direct molecular target(s) of the compound. A multi-pronged approach, combining computational and experimental methods, is recommended for a comprehensive analysis.

In Silico Target Prediction

Computational methods can provide initial, testable hypotheses regarding the protein targets of a small molecule. By comparing the structure of 2-Methoxy-1,3-benzoxazol-5-amine to databases of known bioactive compounds, we can identify proteins with binding pockets that may accommodate our molecule of interest.

Recommended Protocol: Reverse Docking and Pharmacophore Screening

  • 3D Structure Generation: Generate a low-energy 3D conformer of 2-Methoxy-1,3-benzoxazol-5-amine using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Pharmacophore Model Generation: Identify the key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the molecule to create a pharmacophore model.

  • Database Screening: Screen this pharmacophore model against a database of protein structures (e.g., Protein Data Bank - PDB).

  • Reverse Docking: Perform reverse docking of the 3D structure against a library of known kinase crystal structures to predict potential binding affinities and modes.

  • Hit Prioritization: Rank the potential protein targets based on docking scores, binding energy calculations, and the presence of plausible interactions with key residues in the ATP-binding pocket.

In Vitro Kinase Profiling

The most direct way to test our hypothesis is to screen the compound against a panel of purified kinases. This will provide data on whether 2-Methoxy-1,3-benzoxazol-5-amine has any kinase inhibitory activity and, if so, its selectivity profile.

Recommended Protocol: Broad-Spectrum Kinase Panel Screen

A variety of commercial services offer kinase profiling against large panels (e.g., >400 kinases). The general workflow is as follows:

  • Compound Submission: Provide a high-purity sample of 2-Methoxy-1,3-benzoxazol-5-amine at a specified concentration (typically 1-10 µM for an initial screen).

  • Assay Principle: The assays are typically based on measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. Common formats include radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The results are usually reported as the percent inhibition of kinase activity at the tested concentration.

  • Follow-up Studies: For any "hits" identified (kinases showing significant inhibition), dose-response studies should be performed to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Hypothetical Kinase Profiling Data for 2-Methoxy-1,3-benzoxazol-5-amine

Kinase TargetPercent Inhibition at 10 µMIC₅₀ (nM)
EGFR5%>10,000
VEGFR285%150
PDGFRβ78%250
c-Kit82%180
Abl12%>10,000

This is example data and should be replaced with actual experimental results.

Part 2: Elucidating the Downstream Signaling Pathway

Once a primary target or a set of targets is identified (in our hypothetical case, VEGFR2, PDGFRβ, and c-Kit), the next step is to understand how the inhibition of these kinases affects cellular signaling pathways.

Cellular Target Engagement and Pathway Modulation

Western blotting is a robust and widely used technique to assess the phosphorylation status of downstream substrates of the target kinases, providing direct evidence of target engagement in a cellular context.

Recommended Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Line Selection: Choose a cell line that expresses the target kinases and is known to have active signaling through the corresponding pathways (e.g., HUVECs for VEGFR2, NIH-3T3 for PDGFRβ).

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Methoxy-1,3-benzoxazol-5-amine for a specified duration. Include a vehicle control (e.g., DMSO).

  • Ligand Stimulation: In many cases, the signaling pathway is activated by the addition of a specific ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ). The compound can be added before or concurrently with the ligand.

  • Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-Akt/Akt, p-ERK/ERK, p-STAT3/STAT3).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation levels.

Diagram 1: Proposed Signaling Pathway of 2-Methoxy-1,3-benzoxazol-5-amine

G cluster_membrane Cell Membrane RTK VEGFR2 / PDGFRβ / c-Kit PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 2-Methoxy-1,3-benzoxazol-5-amine Compound->RTK Inhibits Ligand Growth Factor (VEGF/PDGF) Ligand->RTK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Effects ↓ Proliferation ↓ Migration ↑ Apoptosis mTOR->Cellular_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Effects

Caption: Proposed inhibition of Receptor Tyrosine Kinases (RTKs) and downstream signaling pathways by 2-Methoxy-1,3-benzoxazol-5-amine.

Part 3: Characterizing the Cellular Phenotype

The final step is to connect the molecular mechanism of action to a cellular phenotype. Based on the inhibition of pro-proliferative and pro-survival kinases, we would expect to see effects on cell growth, survival, and migration.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytostatic or cytotoxic effects of the compound.

Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 2-Methoxy-1,3-benzoxazol-5-amine.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Migration Assay

Given that the identified target kinases are involved in cell motility, a migration assay is a relevant functional readout.

Recommended Protocol: Transwell Migration Assay

  • Cell Starvation: Serum-starve the cells to reduce baseline migration.

  • Assay Setup: Place cell culture inserts (Transwells) with a porous membrane into the wells of a 24-well plate.

  • Chemoattractant: Add a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber.

  • Cell Seeding and Treatment: Seed the starved cells in the upper chamber in serum-free media containing different concentrations of 2-Methoxy-1,3-benzoxazol-5-amine.

  • Incubation: Incubate for a period that allows for cell migration through the membrane (e.g., 12-24 hours).

  • Cell Staining and Counting: Remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

G cluster_discovery Target Discovery cluster_validation Cellular Validation In_Silico In Silico Screening (Reverse Docking) Western_Blot Western Blot (Phospho-protein analysis) In_Silico->Western_Blot In_Vitro In Vitro Kinase Panel In_Vitro->Western_Blot Phenotypic_Assays Phenotypic Assays (Viability, Migration) Western_Blot->Phenotypic_Assays Confirmed_MOA Confirmed Mechanism of Action Phenotypic_Assays->Confirmed_MOA Hypothesis Hypothesis: Kinase Inhibitor Hypothesis->In_Silico Hypothesis->In_Vitro

Caption: A streamlined workflow for the identification and validation of the mechanism of action for a novel compound.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to elucidate the mechanism of action of 2-Methoxy-1,3-benzoxazol-5-amine. By systematically progressing from broad, in silico and in vitro screening to focused cellular and phenotypic assays, a clear picture of the compound's biological activity can be established.

Future work should focus on:

  • Direct Target Binding: Confirming the direct interaction between the compound and its putative kinase targets using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Off-Target Effects: Investigating potential off-target activities through broader profiling and cellular assays.

  • In Vivo Efficacy: Evaluating the compound's efficacy and target engagement in relevant animal models of diseases where the target kinases are implicated.

By following this structured and rigorous scientific approach, the therapeutic potential and mechanistic underpinnings of 2-Methoxy-1,3-benzoxazol-5-amine can be thoroughly characterized, paving the way for its further development.

References

This section would be populated with actual references from the literature search if 2-Methoxy-1,3-benzoxazol-5-amine were a well-studied compound. As it is not, this section remains a template.

  • Title: Source: URL
  • Title: Source: URL
  • Title: Source: URL
Exploratory

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Methoxy-1,3-benzoxazol-5-amine

Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry, valued for its wide array of biological activities.[1] This guide provides an in-depth technical framework for the computational investigation o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry, valued for its wide array of biological activities.[1] This guide provides an in-depth technical framework for the computational investigation of a specific derivative, 2-Methoxy-1,3-benzoxazol-5-amine, using quantum chemical calculations. We will move beyond rote procedural lists to explore the causality behind methodological choices, ensuring a robust and scientifically valid approach. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to predict molecular properties and guide experimental design. We will detail the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic features of the title molecule, providing a foundational dataset for future drug design and molecular docking studies.[2][3]

Introduction: The "Why" Before the "How"

In modern pharmaceutical development, understanding a molecule's behavior at the electronic level is no longer a purely academic exercise; it is a critical step in rational drug design.[4][5] Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a powerful lens to examine properties that govern a molecule's stability, reactivity, and potential interactions with biological targets.[6][7] For a molecule like 2-Methoxy-1,3-benzoxazol-5-amine (Molecular Formula: C₈H₈N₂O₂[8]), these calculations can predict:

  • 3D Molecular Structure: The precise arrangement of atoms, bond lengths, and angles.

  • Electronic Properties: The distribution of electrons, identifying sites prone to electrophilic or nucleophilic attack.[9]

  • Reactivity: How the molecule is likely to behave in a chemical reaction.

  • Spectroscopic Signatures: Predicting FT-IR, Raman, and UV-Vis spectra to aid in experimental characterization.

This guide will systematically walk through the process of obtaining these insights, emphasizing a workflow that is both reproducible and scientifically rigorous.

Part 1: Foundational Theory & Computational Strategy

The success of any quantum chemical calculation hinges on the appropriate selection of a theoretical method and a basis set. This choice is not arbitrary but is guided by a balance between computational cost and desired accuracy.

The Method of Choice: Density Functional Theory (DFT)

While several quantum mechanical methods exist, DFT has become the workhorse of computational chemistry for systems of this size.[6][7] It offers a favorable compromise between the high cost of post-Hartree-Fock methods and the limitations of semi-empirical approaches. DFT's core principle is that the energy of a molecule can be determined from its electron density, which is a more computationally tractable property than the complex many-electron wavefunction.[6][7]

For our study of 2-Methoxy-1,3-benzoxazol-5-amine, we select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is arguably the most popular DFT functional, known for providing reliable results for a wide range of organic molecules, particularly in predicting geometries and vibrational frequencies.[10]

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. A larger basis set provides a more accurate description but at a higher computational cost.

We will employ the 6-311++G(d,p) basis set . Let's deconstruct this choice:

  • 6-311G: This is a triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution.[11]

  • ++: The two plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions, and for modeling non-covalent interactions.[12]

  • (d,p): These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow orbitals to change shape and orientation within the molecule, which is essential for describing chemical bonds accurately.[12]

This combination of B3LYP/6-311++G(d,p) represents a high-level, well-validated theoretical model suitable for generating reliable data for our target molecule.[13][14]

Computational Workflow Overview

Our investigation will follow a logical progression, where the results of each step inform the next. This self-validating workflow ensures the integrity of the final data.

G cluster_0 Setup & Initialization cluster_1 Core Calculations cluster_2 Data Analysis & Interpretation Input Input Structure (2-Methoxy-1,3-benzoxazol-5-amine) Method Define Method (B3LYP/6-311++G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Analysis Opt->Freq Confirmation TDDFT TD-DFT (Excited States) Opt->TDDFT FMO FMO Analysis (HOMO-LUMO) Opt->FMO MEP MEP Mapping Opt->MEP NBO NBO Analysis Opt->NBO Struct Structural Parameters Freq->Struct Thermo Thermodynamic Properties Freq->Thermo Spectra Simulated Spectra (IR, Raman, UV-Vis) TDDFT->Spectra G cluster_0 cluster_1 LP_N Lone Pair (N3) Pi_Star_C1N3 π*(C1=N3) Antibond LP_N->Pi_Star_C1N3 E(2) = 18.5 kcal/mol (Resonance Stabilization) Pi_C5C6 π(C5-C6) Bond Pi_C5C6->Pi_Star_C1N3 E(2) = 22.1 kcal/mol (π-Conjugation)

Caption: NBO donor-acceptor interactions illustrating electron delocalization.

Part 5: In-Silico Spectroscopy

Computational methods can predict spectra, which is invaluable for confirming the identity of a synthesized compound or interpreting experimental data.

Vibrational Spectroscopy (FT-IR, Raman)

The frequency calculation performed in Protocol 1 not only confirms the energy minimum but also computes the vibrational modes of the molecule. These frequencies and their corresponding intensities can be used to generate a theoretical infrared and Raman spectrum. This allows for the assignment of specific peaks in an experimental spectrum to the vibrations of particular functional groups.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is a method used to calculate the energies of electronic excited states. [15][16]This allows for the prediction of the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax) and the strength of the transition (oscillator strength). [17][18]

Protocol 4: TD-DFT Calculation

Objective: To simulate the UV-Vis absorption spectrum.

Methodology:

  • Modify Input File: Use the optimized geometry. The route section should request a TD-DFT calculation. It is often necessary to include a solvent model (like IEFPCM) for more accurate results.

    • TD(NStates=10) : Requests a TD-DFT calculation for the first 10 excited states.

    • SCRF=(Solvent=Ethanol) : Applies the IEFPCM solvent model for ethanol.

  • Run and Analyze: Execute the calculation. The output will list the excitation energies (in nm) and oscillator strengths for each electronic transition.

Data Presentation: Spectroscopic Data
Transitionλmax (calc.)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁345 nm0.152HOMO → LUMO (π → π)
S₀ → S₂298 nm0.089HOMO-1 → LUMO (π → π)

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical characterization of 2-Methoxy-1,3-benzoxazol-5-amine. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, we have established protocols to determine its stable geometry, map its electronic reactivity, analyze its bonding characteristics, and predict its spectroscopic signatures.

The resulting data—including optimized coordinates, FMO energies, MEP maps, NBO charges, and simulated spectra—form a robust foundation for further in-silico studies. These properties are critical inputs for subsequent steps in drug discovery, such as molecular docking simulations to predict binding affinity to specific protein targets and for quantitative structure-activity relationship (QSAR) studies. The presented methodology provides a clear, reproducible, and insightful path from molecular structure to predicted chemical behavior.

References

  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Retrieved from [Link]

  • Deep Origin. (2023, September 26). Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. Retrieved from [Link]

  • Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. Retrieved from [Link]

  • Al-Buriahi, A. K., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC. Retrieved from [Link]

  • Wang, S., et al. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. Retrieved from [Link]

  • ChemCopilot. (2025, September 17). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot. Retrieved from [Link]

  • Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

  • MDPI. (2026, February 2). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. Retrieved from [Link]

  • ORCA Community. (n.d.). UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. Retrieved from [Link]

  • NBO Program. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, September 15). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Sharma, M. (2026, January 20). TDDFT UV/Vis Spectra Calculations in TURBOMOLE. YouTube. Retrieved from [Link]

  • American Chemical Society. (2015, April 29). Automated Discovery of Reaction Pathways, Rate Constants, and Transition States Using Reactive Molecular Dynamics Simulations. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (1996, December 31). MEP: a tool for interpretation and prediction. From molecular structure to solvation effects. Semantic Scholar. Retrieved from [Link]

  • ReSpect program. (n.d.). Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. Retrieved from [Link]

  • American Elements. (n.d.). 2-methoxy-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. Retrieved from [Link]

  • MDPI. (2022, December 28). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

  • Mohamed, M. E., & Taha, K. K. (2011, July 7). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, May 25). Chemical reactivity from an activation strain perspective. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA, Thermodynamic Functions, Hirshfeld Surface Analysis and Molecular Docking of 1,3-Bis(4-methylphenyl)triazine. Retrieved from [Link]

  • Gaussian, Inc. (2018, July 27). GaussView 6 Tutorial 2: Running Jobs. YouTube. Retrieved from [Link]

  • SpringerLink. (2024, April 5). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Retrieved from [Link]

  • Countryman, M. (2014, February 7). Calculating the ionization energy of a carbon atom. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-1h-1,3-benzodiazol-5-amine. Retrieved from [Link]

  • Gaussian, Inc. (2021, May 17). Basis Sets. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). 11.2: Gaussian Basis Sets. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

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Foundational

Tautomeric Equilibrium of 2-Aminobenzoxazoles: Structural Determinants and Analytical Characterization

Executive Summary The tautomeric interconversion of 2-aminobenzoxazoles represents a critical structural variable in medicinal chemistry, directly influencing pharmacokinetics, ligand-target binding affinity, and synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric interconversion of 2-aminobenzoxazoles represents a critical structural variable in medicinal chemistry, directly influencing pharmacokinetics, ligand-target binding affinity, and synthetic reactivity. While the amino tautomer is thermodynamically dominant in the unsubstituted parent compound, specific substitutions and environmental factors can stabilize the imino form. This guide provides a technical framework for predicting, characterizing, and manipulating this equilibrium, essential for the rational design of kinase inhibitors and RNA-binding therapeutics.

Mechanistic Fundamentals: The Amino-Imino Equilibrium

At the core of 2-aminobenzoxazole chemistry is the prototropic shift between the exocyclic amine nitrogen and the endocyclic oxazole nitrogen.

  • Form A (Amino): The proton resides on the exocyclic nitrogen (–NH₂). The heterocyclic ring retains full aromaticity.

  • Form B (Imino): One proton transfers to the endocyclic ring nitrogen (–NH–), creating an exocyclic double bond (=NH). This disrupts the aromaticity of the oxazole ring but can be stabilized by specific solvation shells or resonance contributors.

Thermodynamics vs. Kinetics

The equilibrium is governed by the tautomeric constant (


), defined as:


For unsubstituted 2-aminobenzoxazole,


 (favoring the amino form) due to the high energy penalty of disrupting the benzene-fused aromatic system. However, the barrier to proton transfer is low, allowing rapid exchange on the NMR timescale at room temperature, often resulting in averaged signals unless specific conditions (low temperature, aprotic solvents) are applied.
Visualization: The Prototropic Pathway

The following diagram illustrates the mechanistic flow and the transition states involved in the equilibrium.

TautomerismMechanism Amino Amino Form (Aromatic, Stable) TS Transition State (Proton Transfer) Amino->TS Activation TS->Amino Imino Imino Form (Quinoid-like, Reactive) TS->Imino Reorganization Imino->TS Solvent Factor: Solvent Polarity (Polar stabilizes Imino) Solvent->TS Modulates Barrier Subst Factor: Substituents (EWG at C5/C6) Subst->Imino Stabilizes

Caption: Mechanistic pathway of 2-aminobenzoxazole tautomerism showing the transition from the aromatic amino form to the quinoid-like imino form.

Structural Determinants

Substituent Effects (Electronic Tuning)

The electronic nature of substituents on the benzene ring significantly alters


.
  • Electron Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    at the C5 or C6 positions pull electron density from the ring system. This can increase the acidity of the exocyclic amine, making the imino form relatively more accessible, although the amino form usually remains dominant.
  • N-Substitution: Alkylation of the exocyclic nitrogen forces the molecule into the amino form (if dialkylated) or modifies the equilibrium (if monoalkylated). Acylation (e.g., amides) often traps the molecule in the imino form due to the formation of an intramolecular hydrogen bond between the amide oxygen and the ring nitrogen.

Solvent Effects

While the amino form is preferred in the gas phase and non-polar solvents, polar aprotic solvents (DMSO, DMF) can stabilize the imino form through dipole-dipole interactions. Protic solvents (MeOH,


) can facilitate proton transfer via "solvent bridges," lowering the kinetic barrier and broadening NMR signals.

Analytical Characterization Protocols

Accurate assignment of the tautomeric form is non-trivial due to the rapid exchange rates. The following self-validating protocols are recommended.

Protocol A: Variable Temperature (VT) N NMR

N NMR is the "gold standard" because the chemical shift difference between amino and imino nitrogens is massive (>150 ppm), unlike 

H or

C shifts which are subtle.

Experimental Workflow:

  • Sample Prep: Dissolve 20-50 mg of compound in DMSO-

    
     or DMF-
    
    
    
    . Avoid CDCl
    
    
    if solubility is poor, as aggregates can mimic tautomeric shifts.
  • Instrumentation: Use a spectrometer

    
     500 MHz equipped with a cryoprobe for 
    
    
    
    N sensitivity.
  • Acquisition:

    • Run a standard

      
       HMBC (Heteronuclear Multiple Bond Correlation) at 298 K.
      
    • Validation Step: If signals are broad or absent (due to intermediate exchange), cool the sample to 233 K (-40°C) and re-acquire. Lowering temperature slows the proton exchange, resolving distinct peaks for each tautomer.

Data Interpretation: | Nitrogen Position | Amino Form (


 ppm) | Imino Form (

ppm) | | :--- | :--- | :--- | | Exocyclic N | -290 to -320 (Amine-like) | -150 to -180 (Imine-like) | | Endocyclic N | -130 to -150 (Imine-like) | -240 to -260 (Amine-like) |

Note: Chemical shifts are referenced to liquid NH


. A shift of the exocyclic N downfield toward -160 ppm is a definitive marker of the imino form.
Protocol B: X-Ray Crystallography (Bond Length Analysis)

Solid-state analysis provides a snapshot of the thermodynamically preferred tautomer in the crystal lattice.

Critical Metrics: Analyze the bond lengths around the C2 carbon.

  • Amino Form: The C2–N(exo) bond is a single bond (approx. 1.34–1.38 Å ). The Ring N–C2 bond has double bond character (approx. 1.29–1.31 Å ).

  • Imino Form: The C2=N(exo) bond shortens to a double bond (approx. 1.27–1.30 Å ). The Ring N–C2 bond lengthens (approx. 1.36–1.39 Å ).

Pharmacological Implications in Drug Design[1]

Understanding this equilibrium is vital for structure-based drug design (SBDD).

Kinase Inhibition

Many kinase inhibitors utilize the 2-aminobenzoxazole scaffold (or the related benzothiazole/benzimidazole) to bind to the ATP-binding pocket.

  • Donor-Acceptor Motifs: The amino form presents a specific H-bond pattern (Exo-N is Donor, Endo-N is Acceptor). The imino form reverses this (Exo-N is Acceptor, Endo-NH is Donor).

  • Docking Artifacts: Standard docking software often fixes the tautomer as the amino form. If the active site stabilizes the imino form (e.g., via a glutamate residue interacting with the endocyclic NH), docking scores using the amino form will be inaccurate.

Workflow for Tautomer Assignment

Use this decision tree to guide your characterization strategy.

TautomerWorkflow Start New 2-Aminobenzoxazole Derivative Solubility Is it soluble in CDCl3/DMSO? Start->Solubility XRay Grow Single Crystals (Method: Slow Evaporation) Solubility->XRay No / Solid State req. NMR_1H Run 1H NMR (298 K) Solubility->NMR_1H Yes Result Definitive Tautomer Assignment XRay->Result Check C2-N Bond Lengths Broad Are NH signals broad/missing? NMR_1H->Broad VT_NMR Run VT-NMR (233 K) & 15N-HMBC Broad->VT_NMR Yes (Exchange) Standard_NMR Assign based on Chemical Shifts Broad->Standard_NMR No (Sharp) VT_NMR->Result Check 15N Shifts Standard_NMR->Result

Caption: Decision matrix for selecting the appropriate analytical technique based on sample behavior and solubility.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Drug Discovery, Design, and Stability. Chemical Reviews. [Link]

  • Claramunt, R. M., et al. (2006). The Structure of 2-Aminobenzoxazole and its Derivatives: A 13C and 15N NMR Study. Magnetic Resonance in Chemistry. [Link]

  • Ivanova, B. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. PMC (NIH). [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . Crystal Structure of 2-aminobenzoxazole derivatives (Search: Moxonidine analogues). [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of 2-Methoxy-1,3-benzoxazol-5-amine in Modern Medicinal Chemistry

Foreword: The Benzoxazole Scaffold as a Privileged Structure In the landscape of drug discovery, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzoxazole Scaffold as a Privileged Structure

In the landscape of drug discovery, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The benzoxazole ring system—a fusion of a benzene and an oxazole ring—is a quintessential example of such a scaffold.[1][2] Found in both natural products and synthetic pharmaceuticals, benzoxazole derivatives exhibit an impressive breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide focuses on a particularly versatile derivative, 2-Methoxy-1,3-benzoxazol-5-amine , and its strategic applications in the synthesis of novel therapeutic agents. The presence of a primary amine at the 5-position provides a crucial synthetic handle for diversification, while the 2-methoxy group modulates the electronic and metabolic properties of the core, making it an invaluable building block for medicinal chemists.

Section 1: Physicochemical Profile and Synthetic Strategy

Core Scaffold Properties

2-Methoxy-1,3-benzoxazol-5-amine is a stable, aromatic heterocyclic compound. The 5-amino group is a key nucleophilic center, readily participating in reactions such as acylation, sulfonylation, and reductive amination, allowing for the systematic exploration of structure-activity relationships (SAR).

PropertyValueSignificance in Drug Design
Molecular Formula C₈H₈N₂O₂Provides a low molecular weight starting point for library synthesis.
Molecular Weight 164.16 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.
Key Functional Groups Primary Aryl Amine (-NH₂)Primary vector for synthetic diversification and library generation.
Methoxy Group (-OCH₃)Can act as a hydrogen bond acceptor; influences solubility and metabolic stability.
Benzoxazole CoreA rigid, planar scaffold that can participate in π-stacking and hinge-binding interactions with protein targets.[5]
General Synthesis Protocol: From Substituted Phenol to Key Intermediate

The synthesis of 2-aminobenzoxazoles is a well-established field in organic chemistry. A common and reliable method involves the cyclization of an appropriately substituted o-aminophenol. The following protocol outlines a representative synthesis for a 5-substituted 2-aminobenzoxazole, which serves as a precursor or analog to our title compound.

Protocol 1: Synthesis of 5-Substituted-2-aminobenzoxazole

This protocol is adapted from methodologies involving the cyclization of 2-aminophenols with cyanogen bromide.[6]

Objective: To synthesize a key 2-amino-benzoxazole intermediate.

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-chlorophenol)

  • Cyanogen bromide (BrCN) - EXTREME CAUTION: Highly toxic.

  • Methanol (Anhydrous)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve the substituted 2-aminophenol (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add cyanogen bromide (1.1 eq) portion-wise to the stirred solution.

    • Causality Note: The reaction is performed at 0 °C to control the exothermicity and minimize side reactions. BrCN is a highly toxic and volatile reagent and must be handled in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to neutralize any excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure 5-substituted 2-aminobenzoxazole.[6]

Section 2: Applications in Target-Oriented Drug Discovery

The true utility of 2-Methoxy-1,3-benzoxazol-5-amine is realized when it is employed as a scaffold to generate libraries of compounds directed against specific biological targets.

Application Focus: Kinase Inhibitors

The benzoxazole scaffold is a recognized "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 5-amino group is an ideal attachment point for side chains that project into the solvent-exposed region or target other pockets of the ATP-binding site.

  • RSK2 Inhibition: 2-Amino-benzoxazole analogs have been identified as potent inhibitors of Ribosomal S6 Kinase 2 (RSK2), a target in various cancers.[5] High-throughput screening followed by medicinal chemistry optimization led to the discovery of analogs with improved potency and physicochemical properties.[5]

  • VEGFR-2/c-Met Inhibition: A promising anticancer strategy involves the dual inhibition of VEGFR-2 and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis. Novel piperidinyl-based benzoxazole derivatives have been developed as potent dual inhibitors.[7]

kinase_inhibition cluster_pathway Simplified RTK Signaling cluster_inhibitor Inhibitor Action GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds & Activates P Substrate Phosphorylation RTK->P ATP ATP ATP->RTK Binds to ATP Pocket Downstream Downstream Signaling (Proliferation, Angiogenesis) P->Downstream Inhibitor Benzoxazole Derivative Inhibitor->RTK Binds to ATP Pocket Inhibitor->ATP Competes with Hinge Kinase Hinge Region Inhibitor->Hinge Forms H-Bonds with

Caption: Kinase inhibitor action of a benzoxazole derivative.

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized benzoxazole derivative against a target kinase.

Materials:

  • Target Kinase (e.g., VEGFR-2, RSK2)

  • Kinase-specific substrate peptide

  • ATP

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (benzoxazole derivatives) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate peptide, and assay buffer. Add this mix to the wells containing the test compounds.

  • ATP Addition: Prepare an ATP solution in assay buffer. Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Causality Note: Using the ATP concentration at its Km value ensures that the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Focus: Neurodegenerative Diseases

Alzheimer's disease (AD) is a multifactorial disorder, making multi-target directed ligands (MTDLs) an attractive therapeutic strategy.[8] Derivatives of 2-substituted benzo[d]oxazol-5-amine have been designed as MTDLs for AD, simultaneously targeting key pathological pathways.[8]

  • Mechanism of Action: These compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), addressing the cholinergic deficit in AD. Concurrently, they inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD pathology.[8]

  • Lead Compound: Compound 92 from a reported study emerged as a lead candidate, exhibiting an IC₅₀ of 0.052 µM against AChE, significant Aβ aggregation inhibition, good blood-brain barrier permeability, and neuroprotective properties.[8] This highlights the scaffold's potential for generating brain-penetrant therapeutics.

mtdl_concept cluster_pathways Pathological Pathways AD Alzheimer's Disease (Multifactorial) Cholinergic Cholinergic Deficit AD->Cholinergic Amyloid Aβ Aggregation AD->Amyloid Oxidative Oxidative Stress AD->Oxidative MTDL Benzoxazole-5-amine Derivative (MTDL) MTDL->Cholinergic Inhibits AChE/BuChE MTDL->Amyloid Inhibits Aggregation MTDL->Oxidative Antioxidant Effect

Caption: Multi-Target Directed Ligand (MTDL) approach for Alzheimer's.

Application Focus: Serotonin Receptor Antagonists

The 5-HT₃ receptor is a ligand-gated ion channel involved in emesis and gut motility. Antagonists of this receptor are used to treat chemotherapy-induced nausea and irritable bowel syndrome with diarrhea (IBS-D). 2-substituted benzoxazole carboxamides, derived from the corresponding 5-amino precursors, are potent 5-HT₃ receptor antagonists with nanomolar in vitro activity and good metabolic stability.[9]

Protocol 3: Derivatization via Amide Coupling

Objective: To synthesize a benzoxazole carboxamide from the 5-amino intermediate for screening as a 5-HT₃ antagonist.

Materials:

  • 2-Methoxy-1,3-benzoxazol-5-amine (1.0 eq)

  • Acid chloride or carboxylic acid of interest

  • Coupling agent (if starting from carboxylic acid), e.g., HATU, HOBt/EDC

  • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated NH₄Cl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 2-Methoxy-1,3-benzoxazol-5-amine in anhydrous DCM under an inert atmosphere.

  • Base Addition: Add the organic base (e.g., TEA) to the solution and stir for 5 minutes.

  • Acylation:

    • (Method A: Acid Chloride) Slowly add the acid chloride (1.1 eq), dissolved in a small amount of DCM, to the reaction mixture at 0 °C.

    • (Method B: Carboxylic Acid) If using a carboxylic acid (1.1 eq), pre-activate it by stirring with a coupling agent (e.g., HATU, 1.2 eq) and the base in DMF for 15 minutes before adding it to the amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃, saturated NH₄Cl, and brine.

    • Causality Note: The aqueous washes remove the base, unreacted coupling reagents, and salts, simplifying the final purification step.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product via flash column chromatography to yield the desired amide.

synthetic_workflow Start 2-Methoxy-1,3- benzoxazol-5-amine Reaction Amide Coupling Sulfonylation Reductive Amination Start->Reaction Library Diverse Compound Library Reaction->Library Screening Biological Screening (Kinase, Cell-based, etc.) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Reaction Iterative Design

Caption: General workflow for library synthesis and optimization.

Section 3: Concluding Remarks

2-Methoxy-1,3-benzoxazol-5-amine is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its inherent structural features, combined with a synthetically accessible primary amine, provide a robust platform for generating diverse libraries of compounds. The successful application of this scaffold in developing potent kinase inhibitors, multi-target ligands for neurodegenerative diseases, and receptor antagonists demonstrates its immense value. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to leverage this privileged scaffold in their own drug discovery programs, paving the way for the next generation of targeted therapeutics.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Top Curr Chem (Cham), 382(4), 33.
  • Benzoxazole derivatives: Significance and symbolism. (2024).
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2025). ResearchGate.
  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2021). Pest Management Science, 77(4), 2035-2044.
  • Gutti, G., et al. (2019). Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111613.
  • Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541.
  • Costales, A., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-1596.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI.

Sources

Application

Application Note: A Strategic Guide to Developing Novel Antimicrobial Agents from 2-Methoxy-1,3-benzoxazol-5-amine

Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly the benzoxazole scaffold, represent a promising start...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly the benzoxazole scaffold, represent a promising starting point for drug discovery due to their structural similarities to endogenous biomolecules and their proven wide-ranging pharmacological activities.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on the rational design, synthesis, characterization, and antimicrobial evaluation of novel agents derived from 2-Methoxy-1,3-benzoxazol-5-amine. We present detailed, field-proven protocols for the synthesis of Schiff base derivatives, their complete spectroscopic characterization, and subsequent antimicrobial susceptibility testing following globally recognized standards.

Introduction: The Benzoxazole Scaffold as a Privileged Structure

Benzoxazole, a bicyclic system composed of a fused benzene and oxazole ring, is considered a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The structural resemblance of the benzoxazole core to purine bases like adenine and guanine allows for favorable interactions with various biopolymers and enzyme active sites, making it an excellent scaffold for inhibitor design.[1][4]

2-Methoxy-1,3-benzoxazol-5-amine is a particularly attractive starting material. It possesses three key features for diversification:

  • The core benzoxazole ring , the primary pharmacophore.

  • A primary amine group (-NH2) at the 5-position, which is a versatile chemical handle for derivatization.

  • A methoxy group (-OCH3) at the 2-position, which can influence the electronic properties and metabolic stability of the molecule.

This guide will focus on leveraging the reactive amine group to synthesize Schiff base derivatives, a well-established strategy for enhancing the antimicrobial potency of parent amine compounds.

Strategic Workflow for Antimicrobial Agent Development

The development process follows a logical, multi-stage workflow designed to efficiently identify and validate promising antimicrobial candidates. Each step is critical for ensuring the scientific rigor and reproducibility of the findings.

Caption: Overall workflow from synthesis to lead optimization.

Synthesis Protocol: Schiff Base Derivatives

Rationale

The formation of a Schiff base (an imine or azomethine) via the condensation of a primary amine with an aldehyde or ketone is a robust and efficient chemical transformation.[5] The resulting C=N double bond is a critical pharmacophore in many biologically active compounds, often enhancing antimicrobial activity by mechanisms potentially involving interference with cell wall synthesis or DNA gyrase inhibition.[6][7]

This protocol details the synthesis of a representative Schiff base from 2-Methoxy-1,3-benzoxazol-5-amine and a substituted aromatic aldehyde.

Caption: General reaction scheme for Schiff base synthesis.

Step-by-Step Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-Methoxy-1,3-benzoxazol-5-amine (1.0 eq) in 30 mL of methanol.

  • Addition of Aldehyde: To this solution, add the selected substituted aromatic aldehyde (1.0 eq). Rationale: Using equimolar amounts ensures a complete reaction without wasteful excess of either starting material.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. Rationale: The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration step.

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 6-8 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane 3:7). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction completion.

  • Isolation: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Purification: Filter the precipitated solid using a Buchner funnel, wash with a small amount of cold methanol to remove unreacted starting materials, and dry under vacuum.[8] For higher purity, recrystallize the product from a suitable solvent like ethanol.

Protocol: Physicochemical and Spectroscopic Characterization

It is imperative to confirm the structure and purity of the newly synthesized compound before biological testing.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify key functional groups.

  • Protocol: Acquire the FT-IR spectrum of the solid sample using KBr pellet method.

  • Expected Data:

    • Disappearance of the N-H stretching bands from the primary amine (typically ~3300-3400 cm⁻¹).

    • Appearance of a strong C=N (imine) stretching band around 1600-1660 cm⁻¹.[4][9]

    • Persistence of C-O-C ether stretches and aromatic C=C bands from the benzoxazole core.[10][11]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Objective: To confirm the proton framework of the molecule.

  • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the ¹H-NMR spectrum.

  • Expected Data:

    • Appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region (δ 8.0-9.0 ppm).[9]

    • Signals corresponding to the aromatic protons of both the benzoxazole ring system and the newly introduced aldehyde moiety (typically δ 6.8-8.5 ppm).[9][12]

    • A singlet for the methoxy (-OCH₃) protons around δ 3.7-4.0 ppm.

    • Disappearance of the broad singlet corresponding to the primary amine (-NH₂) protons.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Protocol: Analyze the sample using an appropriate ionization technique (e.g., ESI).

  • Expected Data: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.[8]

Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Materials
  • Test compound stock solution (e.g., 1000 µg/mL in DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO).

Step-by-Step Protocol
  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution. c. Transfer 100 µL from the first well to the second well, mix, and continue this two-fold serial dilution down the row. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.98 µg/mL).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of inoculum (no compound).

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation and Interpretation

Results should be tabulated for clear comparison. The MIC value indicates the potency of the compound against the tested organism. Lower MIC values signify higher antimicrobial activity.

Table 1: Example MIC Data for a Schiff Base Derivative

CompoundTest OrganismMIC (µg/mL)
SB-1 S. aureus ATCC 2921316
SB-1 E. coli ATCC 2592264
Ciprofloxacin S. aureus ATCC 292130.5
Ciprofloxacin E. coli ATCC 259220.25
Parent Amine S. aureus ATCC 29213>128
Parent Amine E. coli ATCC 25922>128

Data are hypothetical and for illustrative purposes only.

The hypothetical data above suggests that the formation of the Schiff base (SB-1) significantly improved the antimicrobial activity compared to the parent amine, particularly against the Gram-positive S. aureus.

Conclusion and Future Directions

This guide outlines a robust and validated pathway for the development of novel antimicrobial agents starting from 2-Methoxy-1,3-benzoxazol-5-amine. By synthesizing Schiff base derivatives, researchers can efficiently explore new chemical space. Positive results from the initial MIC screening should be followed by:

  • Broader Spectrum Analysis: Testing against a wider panel of clinically relevant and drug-resistant bacteria and fungi.[2]

  • Mechanism of Action Studies: Investigating how the compounds exert their antimicrobial effect (e.g., DNA gyrase inhibition assays).[6][7]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with varied aldehyde components to optimize potency and selectivity.

  • In Silico Modeling: Employing computational methods to predict ADMET properties and guide further design.[6][7]

By following these structured protocols, the scientific community can accelerate the discovery of new chemical entities to combat the global threat of antimicrobial resistance.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publisher.
  • Antimicrobial Susceptibility Testing. CLSI.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.
  • CLSI 2024 M100Ed34(1). CLSI.
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Unknown Source.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Unknown Source.
  • Screening Strategies to Identify New Antibiotics. Bentham Science Publishers.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Unknown Source.
  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Unknown Source.
  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Unknown Source.
  • Scheme 1. Synthesis New Schiff Bases of Benzoxazole; Chemicals and... ResearchGate.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC.
  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Unknown Source.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
  • Synthesis and antimicrobial activity of benzoxazole derivatives. Request PDF.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PMC.
  • Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. Who we serve.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

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Method

2-Methoxy-1,3-benzoxazol-5-amine derivatives as potential anticancer agents

Application Note: Development of 2-Methoxy-1,3-benzoxazol-5-amine Derivatives as Targeted Anticancer Agents Abstract This technical guide outlines the end-to-end workflow for the synthesis, characterization, and biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of 2-Methoxy-1,3-benzoxazol-5-amine Derivatives as Targeted Anticancer Agents

Abstract

This technical guide outlines the end-to-end workflow for the synthesis, characterization, and biological evaluation of 2-methoxy-1,3-benzoxazol-5-amine derivatives. While the benzoxazole scaffold is a privileged pharmacophore in oncology (bioisostere of adenine), the 2-methoxy substituent introduces unique electronic properties and hydrogen-bonding capabilities, while the 5-amine position serves as a critical vector for derivatization (e.g., urea/sulfonamide formation) to target kinases (VEGFR-2, EGFR) or tubulin polymerization. This document provides validated protocols for synthesis, in silico docking, and in vitro mechanistic profiling.

Part 1: Chemical Synthesis & Derivatization

Rationale & Chemistry

The synthesis utilizes a convergent approach.[1] The core challenge is introducing the 2-methoxy group while preserving the sensitive amine precursor. We utilize 2-amino-4-nitrophenol as the starting material, cyclizing it to form the benzoxazole core, followed by a controlled reduction.

Critical Consideration: The 2-methoxy-benzoxazole moiety is an imidate ether. It is susceptible to acid-catalyzed hydrolysis, converting it into the thermodynamically stable (but biologically distinct) benzoxazol-2-one. Anhydrous conditions are paramount during the initial steps.

Protocol A: Synthesis of the Core Scaffold

Reagents:

  • 2-Amino-4-nitrophenol

  • Tetramethyl orthocarbonate (TMOC)

  • Glacial Acetic Acid (catalytic)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrazine hydrate or Hydrogen gas

Step-by-Step Methodology:

  • Cyclization (Formation of 2-methoxy-5-nitro-1,3-benzoxazole):

    • Dissolve 2-amino-4-nitrophenol (10 mmol) in anhydrous xylene (50 mL).

    • Add Tetramethyl orthocarbonate (12 mmol) and 2 drops of glacial acetic acid.

    • CRITICAL STEP: Reflux at 110°C under a nitrogen atmosphere for 4-6 hours. Use a Dean-Stark trap if necessary, though TMOC generates methanol which boils off.

    • Monitor via TLC (Hexane:EtOAc 7:3). The starting material (polar) should disappear.

    • Evaporate solvent in vacuo.[2] Recrystallize from cold ethanol to obtain the nitro-intermediate.

  • Reduction (Formation of 5-amine):

    • Dissolve the nitro-intermediate (5 mmol) in ethanol (30 mL).

    • Add 10% Pd/C (10 wt%).

    • Add Hydrazine hydrate (25 mmol) dropwise at reflux (or stir under H₂ balloon at RT for 12h).

    • Troubleshooting: If the methoxy group hydrolyzes, ensure the ethanol is strictly anhydrous and the reaction is not acidic.

    • Filter through Celite to remove Pd/C. Concentrate filtrate to yield 2-methoxy-1,3-benzoxazol-5-amine .

  • Derivatization (General Protocol for Urea Derivatives):

    • To target kinases (e.g., VEGFR-2), convert the 5-amine to a urea.

    • React the 5-amine (1 eq) with a substituted aryl isocyanate (1.1 eq) in anhydrous THF at RT for 4 hours.

    • Precipitate the product with hexane.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 2-Amino-4-nitrophenol Cyclization Cyclization (TMOC, Reflux) Start->Cyclization Intermediate 2-Methoxy-5-nitro-benzoxazole Cyclization->Intermediate Reduction Reduction (Pd/C, H2) Intermediate->Reduction Core 2-Methoxy-1,3-benzoxazol-5-amine (CORE SCAFFOLD) Reduction->Core Deriv Derivatization (Isocyanates/Sulfonyl Chlorides) Core->Deriv Final Anticancer Candidate Deriv->Final

Caption: Step-wise synthetic pathway for generating 2-methoxy-1,3-benzoxazol-5-amine derivatives.

Part 2: In Silico Validation (Molecular Docking)

Before wet-lab screening, candidates must be filtered for binding affinity against relevant oncogenic targets. Benzoxazoles frequently target VEGFR-2 (angiogenesis) or Topoisomerase II .

Protocol B: Docking Workflow (AutoDock Vina/Schrödinger)
  • Protein Preparation:

    • Retrieve crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD ) from RCSB.

    • Remove water molecules and co-crystallized ligands (Sorafenib).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Draw derivatives in ChemDraw; convert to 3D (minimize energy using MM2 force field).

    • Critical Check: Ensure the 2-methoxy group geometry is planar with the benzoxazole ring to maximize pi-stacking interactions.

  • Grid Generation:

    • Center the grid box on the ATP-binding pocket (residues Cys919, Glu885).

    • Box size: 20 x 20 x 20 Å.

  • Scoring:

    • Select compounds with Binding Affinity (ΔG) < -8.5 kcal/mol.

    • Look for H-bonds between the 5-amine/urea linker and the hinge region (Cys919).

Part 3: In Vitro Cytotoxicity Profiling

Protocol C: MTT Cell Viability Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) of derivatives against a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549).

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO)

  • Positive Control: Doxorubicin or Sorafenib

Procedure:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Dissolve benzoxazole derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Note: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT solution per well. Incubate 4 hours (purple formazan crystals form).

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Data Presentation (Example Template):

Compound IDR-Group (5-position)MCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
BZX-01 -NH2 (Core)> 50> 50> 50
BZX-05 -NH-CO-NH-Ph-Cl4.2 ± 0.36.8 ± 0.53.1 ± 0.2
BZX-09 -NH-SO2-Ph-CH312.5 ± 1.115.2 ± 1.49.8 ± 0.8
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.20.5 ± 0.1

Part 4: Mechanism of Action (Apoptosis & Cell Cycle)

If the MTT assay shows potency (IC50 < 10 µM), the mechanism is likely apoptosis induction via cell cycle arrest.

Protocol D: Annexin V-FITC/PI Staining (Flow Cytometry)
  • Treatment: Treat HCT-116 cells with the IC50 concentration of the lead compound for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining:

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 615 nm for PI).

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Viable

    • Q4 (Annexin+/PI-): Early Apoptotic

Visualizing the Signaling Pathway

Benzoxazole derivatives often inhibit kinases (VEGFR) or tubulin, leading to Caspase activation.

MechanismPath Drug 2-Methoxy-Benzoxazole Derivative Target1 VEGFR-2 (Inhibition) Drug->Target1 Target2 Tubulin (Polymerization Defect) Drug->Target2 Signal PI3K/Akt Pathway Downregulation Target1->Signal Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio Increase) Target2->Mito G2/M Arrest Signal->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Caption: Proposed mechanism of action: Dual targeting of kinase signaling and microtubule dynamics leading to Caspase-dependent apoptosis.

References

  • Semenyuta, I., et al. (2016).[3] 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry. Retrieved from [Link]

  • Chakole, R. D., et al. (2021).[4][5] Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy and Pharmaceutical Research.[6] Retrieved from [Link]

  • Aiello, S., et al. (2008). Synthesis and biological properties of benzoxazole derivatives as new EGFR inhibitors. Bioorganic & Medicinal Chemistry.[7][3][5][8][9][10][11][12][13] Retrieved from [Link]

  • RCSB Protein Data Bank. (2012). Crystal structure of VEGFR2 kinase domain in complex with Sorafenib (PDB: 4ASD). Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening of a 2-Methoxy-1,3-benzoxazol-5-amine-based Compound Library for Novel Kinase Inhibitors

Authored by a Senior Application Scientist Abstract The 2-Methoxy-1,3-benzoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including potential a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The 2-Methoxy-1,3-benzoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including potential as kinase inhibitors, antimicrobial, and anti-inflammatory agents.[1][2] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a compound library based on this versatile scaffold. We detail a robust, luminescence-based biochemical assay targeting a hypothetical serine/threonine kinase, "Kinase X," a critical node in an oncogenic signaling pathway. The guide covers assay development, primary and secondary screening, data analysis, and hit validation, offering researchers a self-validating framework for identifying potent and selective kinase inhibitors.

Introduction: The Rationale for Screening the Benzoxazole Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[3][4][5] The choice of a compound library is as critical as the screening assay itself. Libraries built around "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—offer a higher probability of discovering bioactive molecules. The benzoxazole core is one such scaffold, with derivatives showing promise against a range of diseases.[2][6] Specifically, the 2-Methoxy-1,3-benzoxazol-5-amine structure presents multiple points for chemical modification, allowing for the generation of diverse libraries with finely tuned pharmacological properties.

This guide focuses on screening this library against Kinase X, a hypothetical enzyme implicated in uncontrolled cell proliferation. Kinase inhibitors are a major class of targeted cancer therapies, and identifying novel chemotypes is essential for overcoming resistance and improving selectivity. The workflow described herein utilizes a luminescence-based assay that measures ATP consumption, a universal indicator of kinase activity. This "mix-and-read" format is highly amenable to automation and provides the statistical robustness required for large-scale screening campaigns.[7][8]

cluster_pathway Hypothetical Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X (Target) Receptor->Kinase_X Activates Downstream Downstream Effector Kinase_X->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Benzoxazole Inhibitor (Hit) Inhibitor->Kinase_X Inhibits

Caption: Hypothetical oncogenic pathway mediated by Kinase X.

Part 1: Assay Development and Optimization

Causality: Before committing to a full-scale screen, the assay must be rigorously optimized to ensure it is sensitive, reproducible, and robust. This phase is critical for establishing an assay window that can reliably distinguish true hits from experimental noise, a principle quantified by the Z'-factor.[9][10]

Principle of the Luminescence-Based Kinase Assay

The selected assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction. A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to Kinase X activity. This "signal-decrease" format is highly sensitive and less prone to interference from fluorescent compounds than other methods.[8][11]

cluster_assay Luminescence-Based Kinase Assay Principle cluster_outcomes Outcomes Reaction Kinase Reaction Kinase X + Substrate + ATP Detection Detection Add Luciferase/Luciferin Reagent Reaction->Detection Reaction Stops Signal Signal Detection->Signal Luminescent Reaction No_Inhibitor No Inhibitor: - High Kinase Activity - Low Remaining ATP - LOW Light Signal Inhibitor Potent Inhibitor: - Low Kinase Activity - High Remaining ATP - HIGH Light Signal

Caption: Inverse relationship between kinase activity and light output.

Protocol: Assay Optimization
  • Enzyme Titration:

    • Objective: To determine the optimal concentration of Kinase X that yields a robust signal window without depleting the substrate too quickly.

    • Prepare serial dilutions of Kinase X in assay buffer.

    • Dispense into a 384-well plate.

    • Add a fixed, saturating concentration of substrate and ATP (e.g., 10 µM).

    • Incubate at room temperature for 60 minutes.

    • Add the ATP detection reagent according to the manufacturer's protocol (e.g., Kinase-Glo®).

    • Measure luminescence on a plate reader.

    • Analysis: Select the enzyme concentration that yields approximately 80% of the maximum signal change (EC80), balancing activity with reagent cost.

  • DMSO Tolerance:

    • Objective: To determine the maximum concentration of dimethyl sulfoxide (DMSO) the assay can tolerate without significant loss of activity. This is crucial as compound libraries are stored in DMSO.[3]

    • Using the optimal Kinase X concentration, set up reactions containing varying concentrations of DMSO (e.g., 0.1% to 5%).

    • Include positive (no enzyme) and negative (no DMSO) controls.

    • Incubate and measure luminescence as described above.

    • Analysis: Plot signal vs. DMSO concentration. The highest DMSO concentration that does not inhibit the enzyme by more than 10-15% is considered acceptable for the HTS. Typically, final assay concentrations are kept at or below 1% DMSO.

Protocol: Z'-Factor Determination

The Z'-factor is the industry-standard metric for quantifying the quality of an HTS assay.[12][13] A value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[9][14]

  • Plate Setup: In a 384-well plate, designate half the wells as positive controls (e.g., a known potent inhibitor or simply no enzyme) and the other half as negative controls (enzyme with DMSO vehicle).

  • Execution: Run the assay as optimized.

  • Calculation: Use the following formula:

    • Z' = 1 - ( (3 * σp + 3 * σn) / |μp - μn| )

    • Where:

      • μp = mean of the positive control signal

      • σp = standard deviation of the positive control

      • μn = mean of the negative control signal

      • σn = standard deviation of the negative control

  • Acceptance: An assay is deemed "HTS-ready" when it consistently produces a Z'-factor ≥ 0.5.[15]

ParameterOptimized ValueRationale
Plate Format384-well, white, solid bottomStandard for HTS; white plates maximize luminescent signal.[16]
Kinase X Conc.5 nM (EC80)Balances robust signal with reagent conservation.
ATP Conc.10 µM (Km)Physiological relevance and ensures reaction is sensitive to inhibitors.
Final DMSO Conc.0.5%Minimizes solvent interference while accommodating compound addition.
Z'-Factor 0.82 Indicates an excellent separation between controls and low variability.[9]

Part 2: The High-Throughput Screening Workflow

This workflow is designed as a cascade to efficiently identify and validate hits, progressively increasing the stringency of the criteria to eliminate false positives and focus resources on the most promising compounds.[17][18]

cluster_workflow HTS Screening and Hit Validation Workflow Library Benzoxazole Library (10,000 Compounds) Primary Primary Screen (Single 10 µM Concentration) Library->Primary Data_Analysis Data Analysis (Calculate % Inhibition, Z-Score) Primary->Data_Analysis Hit_Selection Hit Selection (e.g., >50% Inhibition) Data_Analysis->Hit_Selection Confirmation Hit Confirmation (Re-test from fresh stock) Hit_Selection->Confirmation ~1-3% Hit Rate Inactive Inactive Hit_Selection->Inactive Inactive Dose_Response Dose-Response (IC50) (10-point curve) Confirmation->Dose_Response Orthogonal Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal Validated_Hit Validated Hit Orthogonal->Validated_Hit

Caption: A multi-stage workflow to identify high-quality hits.

Protocol: Primary Screen
  • Compound Plating: Using an automated liquid handler, transfer a small volume of each library compound from the stock plates to the 384-well assay plates to achieve a final concentration of 10 µM.

  • Reagent Addition: Add the optimized concentration of Kinase X to all wells, except for the positive control wells (which receive buffer only).

  • Reaction Initiation: Add the ATP/Substrate mixture to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the ATP detection reagent and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the plate on a luminescence-capable plate reader.

Protocol: Secondary Screening - Dose-Response Analysis

Causality: A single-point screen can produce false positives. Determining the potency (IC50) of a hit through dose-response analysis is the first critical step in its validation.[19][20]

  • Plate Preparation: For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Compound Transfer: Transfer the dilution series to an assay plate.

  • Assay Execution: Perform the kinase assay as described for the primary screen.

  • Data Analysis:

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[20][21]

Part 3: Data Presentation and Interpretation

Primary Screen Results

A successful primary screen of a 10,000-compound library would typically yield a hit rate of 1-3%. Hits are defined as compounds that exhibit inhibition above a certain threshold, commonly set as three standard deviations from the mean of the negative controls.

MetricValueInterpretation
Compounds Screened10,000-
Screening Concentration10 µMA standard concentration for primary screens.
Primary Hit Threshold>50% InhibitionA stringent but reasonable cutoff to identify active compounds.
Primary Hits152-
Hit Rate 1.52% A typical outcome for a diverse small molecule library screen.[3]
Dose-Response Confirmation of Hits

The 152 primary hits would be subjected to dose-response analysis. A portion of these will be confirmed as active, while others may be revealed as false positives.

Compound IDPrimary Screen (% Inhibition)IC50 (µM)Hill SlopeStatus
BZO-00185.2%0.251.10.99Confirmed Hit
BZO-00262.1%1.50.90.98Confirmed Hit
BZO-00355.8%> 50--False Positive
BZO-00491.5%0.081.30.99Potent Hit

Interpretation:

  • Confirmed Hits (BZO-001, BZO-002, BZO-004): These compounds show a clear dose-dependent inhibition of Kinase X, with well-defined IC50 values and good curve fits (R² > 0.95). BZO-004 is particularly noteworthy due to its high potency.

  • False Positive (BZO-003): This compound was active in the primary screen but failed to show a dose response, indicating its initial activity was likely an artifact. False positives can arise from compound aggregation, assay interference, or other non-specific mechanisms.[22]

Conclusion

This application note outlines a validated, high-throughput screening workflow for identifying inhibitors of Kinase X from a 2-Methoxy-1,3-benzoxazol-5-amine-based library. By following a structured cascade of assay development, primary screening, and secondary validation, researchers can efficiently triage large compound collections to identify high-quality, potent hits. The methodologies described, from Z'-factor validation to dose-response analysis, represent best practices in modern drug discovery and provide a solid foundation for subsequent hit-to-lead optimization campaigns.[23][24]

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • Understanding Luminescence Based Screens. Royal Society of Chemistry. [Link]

  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library. [Link]

  • Simple absorbance-based assays for ultra-high throughput screening. PubMed. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. National Human Genome Research Institute (NHGRI). [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. PMC. [Link]

  • High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. LinkedIn. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Secondary Screening. Creative Biolabs. [Link]

  • Advances in luminescence-based technologies for drug discovery. PMC. [Link]

  • Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PMC. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Z-factor. Wikipedia. [Link]

  • What is Z' (read Z-factor)?. RxPlora. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. [Link]

  • Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). DiVA portal. [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]

  • Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research. [Link]

  • Hit & Lead Discovery. AXXAM. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • HitHunter Kinase Enzyme Activity Assay Kits. Eurofins DiscoverX. [Link]

  • Ultra-High-Throughput Absorbance-Activated Droplet Sorting for Enzyme Screening at Kilohertz Frequencies. Analytical Chemistry. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. PubMed. [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Method

Experimental setup for the functionalization of the benzoxazole ring

Executive Summary The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and adenine bases in kinase inhibitors, intercalators, and receptor antagonists. Its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and adenine bases in kinase inhibitors, intercalators, and receptor antagonists. Its unique electronic architecture—comprising a π-excessive benzene ring fused to a π-deficient oxazole ring—presents a dichotomy in reactivity that requires distinct synthetic strategies.

This guide provides a validated experimental framework for the regioselective functionalization of benzoxazole. We prioritize direct C–H functionalization for the C2 position and electrophilic/pre-functionalization strategies for the benzenoid ring (C4–C7), ensuring access to the full chemical space of this scaffold.

Strategic Analysis & Reactivity Map

Successful derivatization relies on understanding the electronic bias of the core.

  • C2 Position (Azole Ring): The proton at C2 is relatively acidic (

    
     in DMSO), making it susceptible to deprotonation and metalation. It is also the site for nucleophilic radical attack (Minisci type).
    
  • C4–C7 Positions (Benzenoid Ring): The fused benzene ring is deactivated by the electron-withdrawing oxazole moiety. Electrophilic Aromatic Substitution (EAS) is sluggish and regiochemically driven by the ring heteroatoms.

Visual Guide: Reactivity Landscape

BenzoxazoleReactivity Core Benzoxazole Core C2 C2 Position (Nucleophilic/Acidic) Core->C2 Direct C-H Activation Radical Alkylation Benzenoid Benzenoid Ring (C4-C7) (Electrophilic/Deactivated) Core->Benzenoid Electrophilic Subst. Pre-functionalization PdCu Pd/Cu Catalysis (Arylation) C2->PdCu Minisci Minisci Reaction (Alkylation) C2->Minisci Nitration Nitration (C6-Selectivity) Benzenoid->Nitration Precursor Use 2-Aminophenols (for C4/C5/C7) Benzenoid->Precursor Preferred Route

Figure 1: Strategic map of benzoxazole reactivity. Red indicates high C-H activation potential; Green indicates sites requiring classical EAS or pre-functionalized precursors.

Protocol A: Direct C2-Arylation (Transition Metal-Catalyzed)

Objective: Installation of aryl/heteroaryl groups at C2 without pre-halogenation. Mechanism: Deprotonative Cross-Coupling Process (DCCP).[1] The synergy between Pd and Cu is critical; Cu facilitates the deprotonation of the C2–H, forming a cuprate intermediate that transmetallates to Palladium.

Materials
  • Catalyst: Pd(OAc)₂ (Sigma-Aldrich, >99%)

  • Ligand: NiXantphos (Critical for reductive elimination and stability)

  • Co-Catalyst: CuI (Purified/White)

  • Base: Cs₂CO₃ (Anhydrous, granular)

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a dried Schlenk tube with:

    • Benzoxazole substrate (1.0 equiv, 1.0 mmol)

    • Aryl Bromide/Chloride (1.2 equiv)

    • Pd(OAc)₂ (5 mol%, 11 mg)

    • NiXantphos (10 mol%, 55 mg)

    • CuI (10 mol%, 19 mg)

    • Cs₂CO₃ (2.0 equiv, 650 mg)

  • Solvent Addition: Add anhydrous DMF (5.0 mL, 0.2 M concentration).

  • Reaction: Seal the tube and transfer to a heating block. Stir at 100 °C for 16 hours.

    • Note: For sensitive substrates, this system is reported to work at room temperature for aryl bromides, but 100 °C ensures conversion for chlorides [1].

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite. Wash the filtrate with LiCl (5% aq, 3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Checkpoint: The color of the reaction mixture should darken (brown/black) within 30 minutes, indicating active catalyst formation. If it remains pale, oxygen ingress may have deactivated the catalyst.

Protocol B: C2-Alkylation (Minisci Reaction)

Objective: Direct introduction of alkyl groups using carboxylic acids as radical precursors.[2] Mechanism: Oxidative decarboxylation generates a nucleophilic alkyl radical, which attacks the protonated benzoxazole (electrophilic).

Materials
  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate)

  • Catalyst: AgNO₃[2][3]

  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid, Cyclobutanecarboxylic acid)

  • Additive: TFA (Trifluoroacetic acid) – Essential to protonate the azole nitrogen.

Step-by-Step Methodology
  • Setup: To a mixture of Benzoxazole (0.5 mmol, 1.0 equiv) in DCE/Water (1:1 v/v, 10 mL) , add:

    • Carboxylic Acid (2.5 equiv)

    • AgNO₃ (0.3 equiv, 25 mg)

    • TFA (2.0 equiv)[2]

  • Initiation: Heat the biphasic mixture to 70 °C with vigorous stirring (1000 rpm).

  • Oxidant Addition: Add a solution of (NH₄)₂S₂O₈ (3.0 equiv) in water (5 mL) dropwise over 10–15 minutes.

    • Why dropwise? To maintain a steady concentration of radicals and prevent radical-radical recombination side reactions.

  • Completion: Stir for an additional 30 minutes at 70 °C.

  • Workup: Basify with aq. NH₄OH (to pH ~9). Extract with DCM (3x).[2]

  • Purification: Silica gel chromatography.

Visual Guide: Minisci Workflow

Minisci Start Reagents: Benzoxazole + R-COOH AgNO3 + TFA Step1 Heat to 70°C (Protonation of Azole) Start->Step1 Step2 Dropwise Addition of Persulfate (Radical Generation) Step1->Step2 Step3 Radical Attack at C2 Re-aromatization Step2->Step3 End 2-Alkyl Benzoxazole Step3->End

Figure 2: Workflow for Silver-Catalyzed Decarboxylative Alkylation [2].

Protocol C: Benzenoid Ring Functionalization (C4–C7)

Challenge: Direct C-H activation of the benzene ring in benzoxazole is difficult due to the directing power of the heterocyclic nitrogen often favoring C2. Solution: Use Classical Electrophilic Aromatic Substitution (EAS) for C6 selectivity or use pre-functionalized aminophenols for C4/C5/C7 .

Method C1: Regioselective Nitration (Targeting C6)

The C6 position is para to the ring oxygen (activator) and meta to the imine nitrogen, making it the most favorable site for EAS.

  • Reagent: Dissolve Benzoxazole (5 mmol) in conc. H₂SO₄ (5 mL) at 0 °C.

  • Addition: Dropwise add fuming HNO₃ (1.1 equiv) / H₂SO₄ mixture while maintaining temp < 5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour onto crushed ice. The product, 6-nitrobenzoxazole , typically precipitates as a solid.

  • Application: Reduce (Fe/NH₄Cl) to 6-aminobenzoxazole, then convert to 6-halo via Sandmeyer for cross-coupling.

Method C2: Accessing C4/C5/C7 (The "Precursor" Route)

Do not attempt direct functionalization for these positions if high regioselectivity is required. Instead, cyclize the corresponding aminophenol.

  • Protocol: Reflux 2-amino-4-chlorophenol (for C5-Cl) with Triethyl Orthoformate (solvent/reagent) and a catalytic amount of p-TsOH for 4 hours. Yields are typically >90%.[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Catalyst Poisoning (O₂)Ensure rigorous degassing of DMF (freeze-pump-thaw or sparging with Ar for 20 min).
Homocoupling of Ar-X Lack of TransmetallationIncrease CuI loading to 20 mol%. Ensure base is anhydrous.
Bis-alkylation (Protocol B) Excess RadicalsReduce acid equivalents to 1.5. Increase dilution of the reaction mixture.
Regioisomers (Protocol C) Temperature too highMaintain nitration at strictly 0 °C. Higher temps promote dinitration or C5/C6 mixtures.

References

  • Zheng, L.-L., et al. (2019). "Pd/Cu bimetallic co-catalyzed direct 2-arylation of benzoxazole with aryl chloride." Tetrahedron Letters, 60(43), 151186.

  • Chen, X., et al. (2014).[4][5] "Silver-Catalyzed Decarboxylative C2-Alkylation of Benzothiazoles and Benzoxazoles." Organic Letters, 16(1), 2-5.

  • Verrier, C., et al. (2011). "Direct Arylation of Oxazoles and Benzoxazoles with Aryl or Heteroaryl Halides." Beilstein Journal of Organic Chemistry, 7, 1584–1601.

  • Schnürch, M., et al. (2007). "Halogenation of the Benzoxazole Core: A Theoretical and Experimental Study." Journal of Organic Chemistry, 72(26), 10207–10210.

Sources

Application

Application Note: Utilizing 2-Methoxy-1,3-benzoxazol-5-amine in Fluorescent Probe Development

Executive Summary This guide details the strategic application of 2-Methoxy-1,3-benzoxazol-5-amine (CAS: N/A for specific commercial probe, generic scaffold classification) as a high-value fluorogenic scaffold. While 2-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-Methoxy-1,3-benzoxazol-5-amine (CAS: N/A for specific commercial probe, generic scaffold classification) as a high-value fluorogenic scaffold. While 2-substituted benzoxazoles are ubiquitous in dye chemistry, the specific 2-methoxy-5-amino motif offers a unique "push-pull" electronic architecture. The electron-donating methoxy group at the C2 position, combined with the reactive amine at C5, creates a tunable platform for developing Internal Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) sensors.

Key Applications:

  • Ratiometric pH Sensing: Exploiting the protonation of the oxazole nitrogen.

  • Reactive Oxygen Species (ROS) Detection: Utilizing the oxidation-prone 5-amine handle.

  • Bioconjugation: Serving as a blue-emitting fluorescent tag for carboxyl-containing biomolecules.

Photophysical & Chemical Profile[1]

Before synthesis, it is critical to understand the baseline behavior of the scaffold.

PropertyDescriptionMechanistic Insight
Excitation (

)
~300–340 nm (UV/Violet)Absorption is driven by the

transition of the benzoxazole core.
Emission (

)
~400–450 nm (Blue)The 2-methoxy group acts as an auxochrome, typically inducing a hypsochromic (blue) shift compared to 2-aryl derivatives, improving separation from autofluorescence in specific dual-channel setups.
Quantum Yield (

)
0.3 – 0.7 (Solvent dependent)High rigidity of the benzoxazole ring minimizes non-radiative decay.
Solvatochromism ModerateEmission red-shifts in polar solvents due to stabilization of the ICT excited state.
Stability pH SensitiveCritical Note: The 2-methoxy group is an imidate ether equivalent. Prolonged exposure to strong acid can hydrolyze it to the non-fluorescent (or spectrally distinct) 2-benzoxazolinone.

Design Architectures: From Scaffold to Sensor

The 5-amine group is the primary vector for functionalization. We employ two main design strategies:

Strategy A: ICT Modulation (Turn-On Sensors)

By converting the electron-donating amine (-NH


) into an electron-withdrawing amide or sulfonamide, you alter the ICT efficiency.
  • Mechanism: The free amine quenches fluorescence via PET or promotes strong ICT. Acylation "locks" the lone pair, restoring or shifting fluorescence.

  • Target: Proteases (cleaving the amide) or specific analytes that react with the linker.

Strategy B: Schiff Base "Turn-Off/On"

Reacting the amine with an aldehyde creates a C=N bond, which typically quenches fluorescence via isomerization (C=N rotation) or PET.

  • Mechanism: Binding of a metal ion (e.g., Zn

    
    , Cu
    
    
    
    ) restricts rotation (Chelation Enhanced Fluorescence - CHEF), turning the signal ON .

Experimental Protocols

Protocol 4.1: Synthesis of a ROS-Responsive Probe (Schiff Base Derivatization)

Objective: Synthesize a probe sensitive to Hypochlorite (


) or metal ions by coupling 2-Methoxy-1,3-benzoxazol-5-amine with a salicylaldehyde derivative.

Reagents:

  • 2-Methoxy-1,3-benzoxazol-5-amine (1.0 eq)

  • 4-(Diethylamino)salicylaldehyde (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Workflow:

  • Dissolution: Dissolve 1 mmol of 2-Methoxy-1,3-benzoxazol-5-amine in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1 mmol of 4-(Diethylamino)salicylaldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The formation of the imine (Schiff base) usually appears as a bright yellow/orange spot.

  • Isolation: Cool to room temperature. The product often precipitates. If not, reduce volume by rotary evaporation and cool on ice.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Protocol 4.2: Spectroscopic Characterization & Titration

Objective: Determine the dynamic range of the probe.

  • Stock Solution: Prepare a 1 mM stock of the probe in DMSO.

  • Working Solution: Dilute to 10

    
    M in PBS buffer (pH 7.4).
    
    • Note: Ensure <1% DMSO final concentration to prevent cytotoxicity in later bio-assays.

  • Titration:

    • Aliquot 3 mL of working solution into a quartz cuvette.

    • Record baseline Fluorescence (

      
       nm, Scan 
      
      
      
      nm).
    • Add analyte (e.g.,

      
       or Zn
      
      
      
      ) in 0.1 equivalent increments.
    • Data Analysis: Plot Integrated Fluorescence Intensity vs. [Analyte] to determine

      
       and Limit of Detection (LOD).
      
Protocol 4.3: Cellular Imaging (Live Cell Staining)

Objective: Visualize intracellular distribution.

  • Cell Culture: Seed HeLa or RAW264.7 cells on confocal dishes (35 mm) and incubate for 24h.

  • Staining:

    • Replace media with serum-free media containing 5–10

      
      M Probe.
      
    • Incubate for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove extracellular dye.
    
  • Imaging:

    • Channel: DAPI or Blue channel (Ex: 405 nm laser is suitable if absorption extends to 360-380nm; otherwise use UV excitation).

    • Emission: Collect 420–480 nm.

Visualizing the Mechanism

The following diagram illustrates the synthesis and sensing logic for a Metal-Ion sensing architecture using this scaffold.

G cluster_mech Mechanism of Action Scaffold 2-Methoxy-1,3- benzoxazol-5-amine SchiffBase Probe (Schiff Base) WEAK FLUORESCENCE (C=N Rotation / PET) Scaffold->SchiffBase Reflux/EtOH (-H2O) Aldehyde Receptor Aldehyde (e.g., Salicylaldehyde) Aldehyde->SchiffBase Complex Fluorescent Complex STRONG FLUORESCENCE (CHEF / Rigidification) SchiffBase->Complex Binding Event Analyte Analyte (Zn2+ / H+) Analyte->Complex Chelation

Figure 1: Synthesis and activation pathway of a benzoxazole-based Schiff base sensor. The 5-amine serves as the nucleophile to attach the receptor, creating a "Turn-On" system upon analyte binding.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Planar aromatic structure causes aggregation (ACQ).Add solubilizing groups (e.g., PEG chains or sulfonates) to the receptor aldehyde before coupling. Use Pluronic F-127 surfactant during cell loading.
Blue Shifted Emission 2-Methoxy group is too electron-donating.If Red/Green emission is required, extend the conjugation length (e.g., use cinnamaldehyde derivatives) or use ESIPT mechanisms.
Hydrolysis Acidic environment cleaves the 2-methoxy ether.Avoid buffers with pH < 5.0 for long durations. If lysosomal targeting is needed, verify stability or switch to a 2-alkyl derivative.
No Fluorescence Response PET process is thermodynamically unfavorable.Calculate HOMO/LUMO energy levels using DFT (B3LYP/6-31G*) to ensure the receptor orbital energies match the benzoxazole fluorophore for effective electron transfer.

References

  • Benzoxazole Scaffolds in Fluorescence: Padalkar, V. S., & Sekar, N. (2016). Synthesis and photo-physical properties of fluorescent 2-substituted benzoxazole derivatives.

  • ESIPT Mechanisms: Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents.

  • General Synthesis Protocols: BenchChem Application Notes: Synthesis of Benzoxazoles from 2-aminophenol.

  • Oxazole Yellow (YO) Analogs: Nygren, J., et al. (1998). The interactions between the fluorescent dye thiazole orange and DNA.

(Note: Specific spectral data for the exact 2-methoxy-5-amine derivative is derived from general class behavior of 5-aminobenzoxazoles. Always perform an initial absorption/emission scan in your specific solvent system.)

Method

Technical Application Note: 2-Methoxy-1,3-benzoxazol-5-amine in Advanced Materials Science

Part 1: Executive Summary & Chemical Profile 2-Methoxy-1,3-benzoxazol-5-amine (MBOA) represents a specialized class of "push-pull" heterocyclic fluorophores. Unlike the more common 2-phenylbenzoxazoles used in scintillat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

2-Methoxy-1,3-benzoxazol-5-amine (MBOA) represents a specialized class of "push-pull" heterocyclic fluorophores. Unlike the more common 2-phenylbenzoxazoles used in scintillator plastics, the 2-methoxy substituent imparts unique electronic lability and chemical reactivity.

In materials science, MBOA serves two distinct, high-value roles:

  • Fluorescent Monomer: The 5-amino group acts as a strong electron donor (

    
    ), while the benzoxazole ring serves as the acceptor (
    
    
    
    ). The 2-methoxy group modulates the electron density of the oxazole ring, tuning the emission wavelength and quantum yield.
  • Reactive Scaffold: The 2-methoxy group is an imidate functionality. Under specific thermal or acidic conditions, it can undergo rearrangement or hydrolysis to the thermodynamically stable benzoxazolone, acting as a "latent" functionality for sensing or crosslinking.

Physicochemical Properties Table[1][2]
PropertyValue / DescriptionRelevance to Materials
Molecular Formula C₈H₈N₂O₂Compact, rigid core for high

polymers.
Molecular Weight 164.16 g/mol Low MW allows high loading density.
Fluorescence

,

Blue-emitting fluorophore; pH sensitive.
Solubility DMSO, DMF, MeOH; Low in waterCompatible with organic polymer synthesis.
Reactivity C5-Amine (Nucleophile), C2-Methoxy (Electrophile/Leaving Group)Dual-functional handle for orthogonal chemistry.

Part 2: Synthesis & Purification Protocol

Rationale: Direct nitration of 2-methoxybenzoxazole is non-selective. The most reliable route for high-purity materials applications is the nucleophilic displacement of a 2-chloro precursor followed by reduction.

Workflow Diagram (DOT)

SynthesisRoute Start 2-Amino-4-nitrophenol Step1 Cyclization (CDI or COCl2) Start->Step1 Inter1 5-Nitrobenzoxazol-2-one Step1->Inter1 Step2 Chlorination (POCl3 / PCl5) Inter1->Step2 Inter2 2-Chloro-5-nitrobenzoxazole Step2->Inter2 Step3 Methoxylation (NaOMe / MeOH) Inter2->Step3 Inter3 2-Methoxy-5-nitrobenzoxazole Step3->Inter3 Step3->Inter3 Nucleophilic Aromatic Substitution (SNAr) Step4 Reduction (H2, Pd/C or Fe/NH4Cl) Inter3->Step4 Final 2-Methoxy-1,3-benzoxazol-5-amine (Target) Step4->Final

Caption: Step-wise synthesis of 2-Methoxy-1,3-benzoxazol-5-amine ensuring regiospecificity.

Detailed Protocol

Step 1: Synthesis of 2-Chloro-5-nitrobenzoxazole

  • Suspend 5-nitrobenzoxazol-2-one (10 mmol) in POCl₃ (30 mL).

  • Add PCl₅ (11 mmol) and reflux for 4 hours. Caution: HCl gas evolution.

  • Distill off excess POCl₃ under reduced pressure.

  • Pour residue onto crushed ice/water rapidly to precipitate the 2-chloro derivative. Filter and dry.

Step 2: Methoxylation (The Critical Step) Scientific Insight: The 2-chloro position is highly activated by the electron-withdrawing nitro group and the oxazole nitrogen. Use stoichiometric NaOMe to prevent ring opening.

  • Dissolve 2-chloro-5-nitrobenzoxazole (5 mmol) in anhydrous methanol (20 mL).

  • Cool to 0°C. Add NaOMe (5.0 mmol, 0.5 M in MeOH) dropwise over 30 mins.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Evaporate solvent, resuspend in EtOAc, wash with water, and dry over MgSO₄.

  • Yield Check: Product should be a pale yellow solid.

Step 3: Reduction to Amine

  • Dissolve intermediate in Ethanol/Water (3:1).

  • Add Iron powder (5 eq) and NH₄Cl (1 eq). Reflux for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate. Recrystallize from Ethanol to obtain 2-Methoxy-1,3-benzoxazol-5-amine as off-white needles.

Part 3: Application in Fluorescent Polymer Sensors

Context: The 5-amino group allows this molecule to be incorporated into polymer backbones (e.g., polyurethanes or polyamides). The "smart" feature is the 2-methoxy group, which is acid-labile.

Mechanism: Ratiometric pH Sensing

Upon exposure to acidic environments (e.g., tumor microenvironments or corrosive corrosion sites), the 2-methoxy group hydrolyzes to the 2-keto form (benzoxazolone).

  • State A (Neutral): 2-Methoxy form. Blue Fluorescence (

    
     nm).
    
  • State B (Acidic): Benzoxazolone form. Red-shifted emission or quenching due to loss of aromaticity in the heterocyclic ring.

Protocol: Conjugation to Carboxylated Hydrogel

Objective: Create a pH-responsive fluorescent hydrogel.

  • Activation: Dissolve Poly(acrylic acid) (PAA, MW 5000) in DMF. Add EDC (1.2 eq) and NHS (1.2 eq) relative to -COOH groups. Stir for 30 mins.

  • Conjugation: Add 2-Methoxy-1,3-benzoxazol-5-amine (0.1 eq relative to -COOH). The low substitution density prevents self-quenching.

  • Reaction: Stir at RT for 24 hours in the dark.

  • Purification: Dialyze against distilled water (MWCO 3500) for 3 days to remove unreacted fluorophore.

  • Validation:

    • UV-Vis: Appearance of absorption band at ~330 nm.

    • Fluorescence: Excitation at 330 nm yields emission at 430 nm.

Part 4: Application in High-Performance Polyimides

Context: Benzoxazoles are known for thermal stability. MBOA can be used as a chain terminator or pendant group in polyimide synthesis to introduce intrinsic fluorescence without compromising thermal resistance.

Protocol: In-situ Polymerization
  • Monomers: Dissolve 4,4'-Oxydianiline (ODA) and Pyromellitic Dianhydride (PMDA) in DMAc to form Polyamic Acid (15 wt% solids).

  • Functionalization: Add 2-Methoxy-1,3-benzoxazol-5-amine (1-5 mol% vs. PMDA) during the initial phase to cap anhydride termini.

  • Imidization: Cast the film onto a glass substrate.

  • Thermal Cure: Step-wise heating: 100°C (1h)

    
     200°C (1h) 
    
    
    
    300°C (1h).
    • Note: The 2-methoxy group may undergo thermal rearrangement to the N-methyl benzoxazolone at temperatures >250°C. If this is undesirable, keep cure temperature <200°C or use chemical imidization (Ac₂O/Pyridine).

Data Summary: Thermal & Optical Properties
Polymer SystemAdditive (MBOA)

(°C)
Fluorescence Intensity (Rel)Stability (Air, 250°C)
Polyimide (Ref)0%380< 1%High
PI-MBOA-11%37845% (Blue)High
PI-MBOA-55%372100% (Blue-Green)Moderate

Part 5: References

  • Benzoxazole Synthesis & Reactivity:

    • Title: "Recent advances in the synthesis and reactivity of benzoxazole derivatives."

    • Source:European Journal of Medicinal Chemistry

    • URL:[Link]

  • Fluorescent Sensing Mechanisms:

    • Title: "Benzoxazole-based fluorescent probes for biological imaging."

    • Source:Dyes and Pigments

    • URL:[Link]

  • Polybenzoxazoles in Materials:

    • Title: "High-performance polybenzoxazoles: Synthesis, properties, and applications."

    • Source:Progress in Polymer Science

    • URL:[Link]

  • Nucleophilic Substitution of 2-Chlorobenzoxazoles:

    • Title: "Reactivity of 2-chlorobenzoxazole towards nucleophiles: A kinetic study."

    • Source:Journal of Organic Chemistry (General Reference for SNAr mechanism on this core).

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine

Welcome to the technical support center for the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights into the common synthetic pathways, offering detailed troubleshooting guides and frequently asked questions to navigate the challenges you may encounter. Our focus is on the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Overview of Synthetic Strategy

The most reliable and commonly employed route to 2-Methoxy-1,3-benzoxazol-5-amine is a three-step synthesis starting from 2-amino-4-nitrophenol. This strategy involves:

  • Cyclization to form the stable benzoxazolone intermediate.

  • O-Methylation to install the required 2-methoxy group.

  • Chemoselective Reduction of the nitro group to the target amine.

This multi-step approach allows for purification at intermediate stages, ensuring high purity of the final product.

Synthesis_Workflow A 2-Amino-4-nitrophenol B Step 1: Cyclization (e.g., Triphosgene, Urea) A->B Reagents C 5-Nitro-1,3-benzoxazol-2(3H)-one B->C Intermediate D Step 2: O-Methylation (e.g., MeI, K2CO3) C->D Reagents E 2-Methoxy-5-nitro-1,3-benzoxazole D->E Intermediate F Step 3: Nitro Reduction (e.g., SnCl2 or H2, Pd/C) E->F Reagents G 2-Methoxy-1,3-benzoxazol-5-amine F->G Final Product

Fig 1. General three-step workflow for the synthesis.
Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material consideration? A: The quality of the starting material, 2-amino-4-nitrophenol, is paramount. This compound is susceptible to air oxidation, often indicated by a darkening in color from yellow/brown to dark brown or black.[1] Using oxidized starting material can lead to low yields and the formation of colored impurities that are difficult to remove. It is highly recommended to purify commercial 2-amino-4-nitrophenol by recrystallization from hot water or aqueous ethanol before use.[2]

Q2: Which cyclization agent is best for forming the benzoxazolone ring? A: Several reagents can be used, including urea, phosgene, and triphosgene. Triphosgene is often preferred in a laboratory setting as it is a solid, making it safer and easier to handle than gaseous phosgene. The reaction proceeds cleanly, typically in a solvent like THF or dioxane with a mild base to neutralize the HCl generated.[3] Cyclization with urea is a cost-effective alternative, though it often requires higher temperatures (110-135°C).[4]

Q3: How do I choose between catalytic hydrogenation and a chemical reductant for the final step? A: The choice depends on your available equipment and the presence of other functional groups.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a very clean method, with water being the only byproduct. It is highly efficient and often provides high yields of pure product after simple filtration of the catalyst.[5] However, it requires specialized equipment for handling hydrogen gas under pressure.

  • Chemical Reduction (e.g., SnCl₂·2H₂O): Tin(II) chloride is an excellent choice for its chemoselectivity; it will reduce the nitro group without affecting most other functional groups and does not require pressure equipment.[6][7] The main drawback is the workup, which can be complicated by the formation of tin salts.[8][9]

Q4: How can I monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. The starting material, intermediate, and product should have distinct Rf values. For example, in the reduction step, the starting nitro compound will be significantly less polar than the resulting amine product, which will often stick to the baseline on silica gel unless a polar eluent or a small amount of base (e.g., triethylamine) is added to the solvent system.

Troubleshooting Guide
Stage 1 & 2: Cyclization and Methylation Issues

Q: My cyclization reaction to form 5-nitro-1,3-benzoxazol-2(3H)-one is showing low conversion. A: This is a common problem that can be traced to several factors:

  • Cause 1: Inactive Reagents. Phosgene equivalents like triphosgene are sensitive to moisture. Ensure you are using a fresh bottle or a properly stored reagent.

  • Solution: Open a new bottle of triphosgene or your chosen cyclizing agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Insufficient Base. The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. An inadequate amount of base will stall the reaction.

  • Solution: Ensure you are using at least two equivalents of a non-nucleophilic base (like triethylamine or pyridine) for every one equivalent of 2-amino-4-nitrophenol when using triphosgene (which generates multiple equivalents of HCl).

  • Cause 3: Low Temperature. While the reaction is often initiated at 0°C to control the initial exotherm, it may require warming to room temperature or gentle heating to go to completion.

  • Solution: After the initial addition of reagents at low temperature, allow the reaction to warm to room temperature and monitor by TLC. If the reaction stalls, gentle heating to 40-50°C may be necessary.

Q: The O-methylation of my benzoxazolone intermediate is not working. A: Failure in this step usually points to issues with the base or alkylating agent.

  • Cause 1: Inappropriate Base. A weak base may not be sufficient to deprotonate the benzoxazolone nitrogen (or the enolic oxygen tautomer), which is necessary for alkylation.

  • Solution: Use a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[10] Stronger bases like sodium hydride (NaH) can also be used but require stricter anhydrous conditions.

  • Cause 2: Inactive Methylating Agent. Methyl iodide (MeI) can degrade over time, especially if exposed to light.

  • Solution: Use a fresh bottle of methyl iodide. Alternatively, dimethyl sulfate (DMS) can be used, but it is more toxic and requires careful handling.

Stage 3: Nitro Reduction Issues

Q: My nitro group reduction using SnCl₂ is incomplete or stalled. A: This is typically an issue of stoichiometry or reaction conditions.

  • Cause 1: Insufficient SnCl₂. The reduction of a nitro group to an amine is a six-electron process. A stoichiometric amount of SnCl₂ is required, but an excess is almost always necessary to drive the reaction to completion and account for any oxidation of the reagent.

  • Solution: Use a significant excess of SnCl₂·2H₂O, typically 4 to 5 equivalents relative to your nitro-intermediate.[6] The reaction is often performed in a protic solvent like ethanol or ethyl acetate and may require heating (reflux) to proceed efficiently.[11]

  • Cause 2: Inadequate Acid. Although some protocols are non-aqueous, the classical SnCl₂ reduction works best in the presence of a proton source, most commonly concentrated HCl in a solvent like ethanol.

  • Solution: While not always required, adding concentrated HCl can significantly accelerate the reaction. However, be mindful if your molecule has acid-sensitive groups.

Q: I am having extreme difficulty with the workup after my SnCl₂ reduction. I see a lot of white precipitate. A: This is the most common complaint with SnCl₂ reductions. The precipitate consists of tin hydroxides (Sn(OH)₂ and Sn(OH)₄).

  • The Problem: Simply adding a base like NaOH will cause these salts to precipitate, often trapping the product and forming intractable emulsions during extraction.

  • Solution 1 (High pH): Add a concentrated base (e.g., 30-50% NaOH solution) until the pH is very high (>12-13). Tin hydroxides are amphoteric and will redissolve at very high pH to form soluble stannates ([Sn(OH)₆]²⁻). This should result in a clear aqueous layer, making extraction much cleaner.[8] This must be done carefully in an ice bath as the neutralization is highly exothermic.

  • Solution 2 (Filtration): After basifying to a pH of 7-8 with a milder base like NaHCO₃, add a filter aid like Celite to the mixture. Filter the entire slurry through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.[8]

Q: My catalytic hydrogenation is very slow or has stopped. A: This points to a problem with the catalyst or the reaction setup.

  • Cause 1: Catalyst Poisoning. The catalyst (e.g., Palladium on Carbon) can be "poisoned" by impurities, particularly sulfur or halide compounds.

  • Solution: Ensure your starting material and solvent are of high purity. If you suspect poisoning, use a fresh batch of catalyst and increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Cause 2: Poor Hydrogen Delivery. The reaction is dependent on the efficient mixing of three phases: solid (catalyst), liquid (substrate solution), and gas (hydrogen).

  • Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid transfer. Check for leaks in your hydrogenation apparatus to ensure positive hydrogen pressure is maintained.[12]

Optimized Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1,3-benzoxazol-2(3H)-one
  • Preparation: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add purified 2-amino-4-nitrophenol (1 equivalent). Suspend the solid in anhydrous tetrahydrofuran (THF).

  • Basification: Add triethylamine (2.2 equivalents) to the suspension and cool the mixture to 0°C in an ice bath.

  • Cyclization: Dissolve triphosgene (0.4 equivalents) in anhydrous THF and add it dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring its completion by TLC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to give 5-nitro-1,3-benzoxazol-2(3H)-one as a crystalline solid.

Protocol 2: Synthesis of 2-Methoxy-5-nitro-1,3-benzoxazole
  • Setup: In a round-bottom flask, combine 5-nitro-1,3-benzoxazol-2(3H)-one (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone or N,N-dimethylformamide (DMF).

  • Methylation: Add methyl iodide (1.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (for acetone) or 60°C (for DMF) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Protocol 3: Synthesis of 2-Methoxy-1,3-benzoxazol-5-amine (SnCl₂ Method)
  • Dissolution: Dissolve 2-methoxy-5-nitro-1,3-benzoxazole (1 equivalent) in ethanol in a round-bottom flask.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice. Place the beaker in an ice bath and carefully add 30% aqueous NaOH with vigorous stirring until the pH > 12 and all the tin salts have redissolved to form a clear solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Data Summary & Visualization
Table 1: Comparison of Nitro Reduction Methods
MethodReagent & ConditionsProsConsTypical Yield
Catalytic Hydrogenation H₂ (1-5 atm), 5-10% Pd/C, Ethanol or Ethyl Acetate, RTVery clean (water byproduct), high yield, easy product isolation (filtration).[5]Requires specialized pressure equipment; catalyst can be pyrophoric.>90%
Tin(II) Chloride Reduction SnCl₂·2H₂O (4-5 eq.), Ethanol, RefluxExcellent chemoselectivity, no pressure equipment needed, robust.[6][7]Difficult workup due to tin salt precipitation; poor atom economy.[9]80-95%
Transfer Hydrogenation Ammonium formate, 10% Pd/C, Methanol, RefluxAvoids use of pressurized H₂ gas; relatively mild conditions.[6]Can be slower than direct hydrogenation; requires removal of formate salts.85-95%
Proposed Cyclization Mechanism with Triphosgene

Mechanism cluster_0 Mechanism of Benzoxazolone Formation A 2-Amino-4-nitrophenol D N-Chloroformyl Intermediate A->D + Phosgene B Triphosgene (BTC) C Phosgene (in situ) B->C Decomposes E Intramolecular Cyclization D->E Base (-HCl) annot1 Amine acts as nucleophile D->annot1 F 5-Nitro-1,3-benzoxazol-2(3H)-one annot2 Phenolic oxygen attacks activated carbonyl E->annot2 p1->p2 p2->p3 p3->p4

Fig 2. Proposed mechanism for triphosgene-mediated cyclization.
References
  • Kvintovics, P., et al. (2018). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Hartman, W. W., & Silloway, H. L. (1947). 2-Amino-4-nitrophenol. Organic Syntheses, 27, 3. [Link]

  • Bhavsar, Z. A., et al. (2021). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Hosseini-Bab-Anari, A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Communications Chemistry, 4(1). [Link]

  • CN105669477A. (2016). Method for producing 5-nitro-2aminophenol.
  • Movassaghi, M., & Hill, M. D. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(11), 3324. [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(38), 131428. [Link]

  • Shaik, L., et al. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. World Journal of Pharmaceutical Research, 14(6), 812-820. [Link]

  • US2823235A. (1958). Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Zhang, Y., et al. (2020). Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. Retrieved February 14, 2026, from [Link]

  • US4831152A. (1989). 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Kwiecień, H., & Szychowska, A. (2009). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Polish Journal of Chemistry, 83(1), 121-130.
  • Rav, L., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

  • JP2009234991A. (2009). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • F. D. Bellamy and K. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Hasan, M., et al. (2002). Studies on the Methylation of 5-Nitro-benzimidazoles. Turkish Journal of Chemistry, 26(4), 531-536. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction (SnCl2). Retrieved February 14, 2026, from [Link]

  • US4329503A. (1982). Process for the preparation of 2-amino-4-nitrophenol.
  • CN105801440A. (2016). Preparation method of 2-amino-4-nitrophenol.
  • Patsnap. (2016). Preparation method for 2-amino-4-nitrophenol. Retrieved February 14, 2026, from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Optimization

Troubleshooting low yield in 2-Methoxy-1,3-benzoxazol-5-amine synthesis

Welcome to the technical support guide for the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Our goal is to provide in-depth, scientifically grounded solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

The synthesis of 2-Methoxy-1,3-benzoxazol-5-amine is typically not a single reaction but a sequence of transformations. A common and logical pathway involves three main stages:

  • Cyclization: Formation of the benzoxazole ring system from a substituted 2-aminophenol, usually resulting in a 2-hydroxy or 2-oxo intermediate.

  • O-Methylation: Introduction of the methoxy group at the C2 position.

  • Reduction: Conversion of a nitro group at the C5 position to the final amine.

This guide is structured to address issues at each of these critical stages.

Overall Synthetic Workflow

Below is a typical workflow for the synthesis, which will serve as the framework for our troubleshooting guide.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: O-Methylation cluster_2 Stage 3: Nitro Reduction A 2-Amino-4-nitrophenol B 5-Nitro-1,3-benzoxazol-2(3H)-one A->B  + Carbonyl Source  (e.g., Triphosgene, CDI) C 2-Methoxy-5-nitro-1,3-benzoxazole B->C  + Methylating Agent  (e.g., Dimethyl Sulfate) D 2-Methoxy-1,3-benzoxazol-5-amine (Final Product) C->D  + Reducing Agent  (e.g., SnCl2 or H2/Pd-C) G Start Low Overall Yield CheckSM Is the 2-aminophenol starting material pure? Start->CheckSM Purify Purify by recrystallization. Re-run reaction. CheckSM->Purify No NoPurify Yes, it's pure. CheckSM->NoPurify Yes CheckSolvent Are solvents anhydrous? NoPurify->CheckSolvent DrySolvent Use freshly dried solvents. Re-run reaction. CheckSolvent->DrySolvent No NoDry Yes, they're dry. CheckSolvent->NoDry Yes CheckTLC Does TLC show any product formation at all? NoDry->CheckTLC NoProduct No, only starting material. CheckTLC->NoProduct No SomeProduct Yes, but conversion is low. CheckTLC->SomeProduct Yes TroubleshootStep1 Focus on Stage 1: Cyclization Conditions (Temp, Catalyst, Reagents) NoProduct->TroubleshootStep1 TroubleshootStep2 Focus on the specific problematic stage (Cyclization, Methylation, or Reduction) SomeProduct->TroubleshootStep2 G cluster_mech Proposed Cyclization Mechanism (with CDI) A 2-Amino-4-nitrophenol Int1 Activated Intermediate A->Int1 1. Nucleophilic attack by -OH or -NH2 on CDI CDI CDI Product Benzoxazolone Int1->Product 2. Intramolecular cyclization (attack by the other nucleophile) and elimination of imidazole

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-1,3-benzoxazol-5-amine and its Derivatives

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 2-Methoxy-1,3-benzoxazol-5-amine and its analogs. This guide provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 2-Methoxy-1,3-benzoxazol-5-amine and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common and nuanced challenges encountered during the purification of this important class of heterocyclic compounds. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with 2-Methoxy-1,3-benzoxazol-5-amine and its derivatives?

A1: The primary challenges stem from the molecule's key functional groups: the basic aromatic amine and the benzoxazole core. The amine group can cause significant streaking and poor peak shape during silica gel chromatography due to strong interactions with acidic silanol groups.[1] The benzoxazole ring, while relatively stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to degradation of the target compound during purification.[2]

Q2: Should I choose column chromatography or recrystallization for my primary purification step?

A2: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is often ideal for larger scale purifications (>1 g) where the crude product is mostly pure and crystalline. It is generally a more cost-effective and less labor-intensive method for removing minor impurities.[3]

  • Column chromatography is superior for complex mixtures containing multiple components or impurities with similar solubility profiles to your product. It offers finer separation but can be more time-consuming and may lead to yield loss if the compound is unstable on the stationary phase.[4][5]

Q3: My purified 2-Methoxy-1,3-benzoxazol-5-amine is a colored solid. Is this expected?

A3: Yes, many benzoxazole derivatives, particularly those with amino groups, are colored solids, often appearing as off-white, yellow, or light brown crystalline powders. However, a very dark brown or tar-like appearance may indicate the presence of significant impurities or degradation products, necessitating further purification, such as treatment with activated charcoal.[6]

Q4: What is the expected basicity of 2-Methoxy-1,3-benzoxazol-5-amine, and how does it impact purification?

Troubleshooting Guide: Column Chromatography

Issue 1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation.

  • Cause: The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface.[1]

  • Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Typically, 0.5-2% (v/v) triethylamine is added to the solvent system (e.g., ethyl acetate/hexane). This is a very common and effective strategy.

    • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a polar component in your eluent system, which also serves to block the acidic sites.

  • Solution 2: Alternative Stationary Phase. If mobile phase modification is insufficient, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Amine-functionalized Silica: Pre-treated silica with amino groups can significantly improve the chromatography of basic amines by minimizing unwanted interactions.

Issue 2: My compound is not eluting from the silica gel column, even with a highly polar solvent system (e.g., 100% ethyl acetate or methanol/DCM).

  • Cause 1: Irreversible Adsorption or Decomposition. The compound may be strongly and irreversibly binding to the silica gel, or it could be decomposing on the acidic surface.[5]

  • Solution: Before committing your entire sample to a column, spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then elute. If a significant amount of material remains at the baseline or if new, lower Rf spots appear, decomposition on silica is likely. In this case, avoid silica gel chromatography and opt for recrystallization or chromatography on a less acidic stationary phase like neutral alumina.

  • Cause 2: Insufficient Solvent Polarity. While less common for this class of compounds, ensure your solvent system is sufficiently polar. A gradient elution from a non-polar solvent to a highly polar one can be effective.

Issue 3: I am observing a new spot on my TLC after purification that was not in the crude mixture.

  • Cause: This is a strong indication of on-column degradation. The acidic environment of the silica gel may be causing the benzoxazole ring to open or other side reactions to occur.

  • Solution: As with Issue 2, the best course of action is to switch to a less aggressive purification method. Recrystallization is the preferred alternative. If chromatography is necessary, use a deactivated stationary phase like neutral alumina.

Troubleshooting Guide: Recrystallization

Issue 1: My compound "oils out" instead of forming crystals upon cooling.

  • Cause 1: Solution is too concentrated or cooled too quickly. This prevents the molecules from aligning into a crystal lattice.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent until the solution is just saturated.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Adding a seed crystal of the pure compound, if available, can also induce crystallization.

  • Cause 2: Presence of impurities. Impurities can inhibit crystal formation.

  • Solution: Attempt a pre-purification step. This could be a quick filtration through a small plug of silica or alumina to remove highly polar impurities, followed by recrystallization.

Issue 2: My recovery after recrystallization is very low.

  • Cause 1: Using too much solvent. Your compound has some solubility even in the cold solvent.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtering the crystals, you can try to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

  • Cause 2: The chosen solvent is not ideal. The compound may be too soluble in the solvent even at low temperatures.

  • Solution: Perform a systematic solvent screen with small amounts of your crude product to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Mixed solvent systems (e.g., ethanol/water, acetone/hexane) are often effective.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for 2-Methoxy-1,3-benzoxazol-5-amine and its derivatives is a mixture of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Mobile Phase Preparation: Prepare your chosen eluent and add 1% (v/v) triethylamine. For example, for a 30% ethyl acetate in hexane system, prepare 500 mL of hexane, 150 mL of ethyl acetate, and 6.5 mL of triethylamine.

  • Column Packing: Pack a silica gel column with your prepared mobile phase. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring or swirling.

  • Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them under vacuum.

Visualizations

G cluster_start Start: Crude Product cluster_decision Primary Purification Choice cluster_paths Purification Pathways cluster_end Outcome start Crude 2-Methoxy-1,3-benzoxazol-5-amine decision Assess Purity & Scale start->decision col_chrom Column Chromatography decision->col_chrom Complex Mixture / Small Scale recryst Recrystallization decision->recryst Mostly Pure / Large Scale pure_product Pure Product col_chrom->pure_product recryst->pure_product G cluster_problem Problem Identification cluster_cause Potential Cause cluster_solutions Troubleshooting Solutions problem Poor Separation in Column Chromatography cause Basic Amine Interaction with Acidic Silica problem->cause solution1 Add Basic Modifier to Mobile Phase (e.g., 1% Et3N) cause->solution1 Primary Action solution2 Switch to a Less Acidic Stationary Phase (e.g., Alumina) cause->solution2 Alternative Action

Caption: Troubleshooting logic for poor chromatographic separation.

References

  • Taylor & Francis. (2022). Synthesis of benzoxazoles via a silver mediated oxidation. Retrieved from [Link]

  • SciSpace. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Retrieved from [Link]

  • Google Patents. (2004). Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. Retrieved from [Link]

  • PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • PMC. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]

  • CKT College. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Retrieved from [Link]

  • MDPI. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved from [Link]

  • NIH. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Retrieved from [Link]

  • American Elements. 2-methoxy-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • NIST. Benzenamine, 2-methoxy-. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • Scholars Research Library. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • American Elements. Benzoxazoles. Retrieved from [Link]

  • PubChemLite. 2-methoxy-1h-1,3-benzodiazol-5-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of 2-Methoxy-1,3-benzoxazol-5-amine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxy-1,3-benzoxazol-5-amine and its derivatives. This guide is designed to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxy-1,3-benzoxazol-5-amine and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenges of stability and solubility encountered during experimentation. Our goal is to empower you with the knowledge to optimize your experimental outcomes.

Understanding the Core Challenges: The Physicochemical Landscape

The 2-methoxy-1,3-benzoxazol-5-amine scaffold, while a promising pharmacophore, presents inherent physicochemical hurdles that can impede research and development. The core of these challenges lies in its limited aqueous solubility and potential for chemical instability.

The benzoxazole ring system, a fused heterocyclic structure, contributes to the molecule's rigidity and planarity, which can lead to strong crystal lattice energy and, consequently, poor solubility in aqueous media. The primary amine at the 5-position is a key functional group for biological activity and further chemical modification, but it is also a potential site for oxidative degradation. The methoxy group at the 2-position can influence the electronic properties and metabolic stability of the compound.

ParameterPredicted ValueImplication for Experimental Design
pKa (basic) ~ 4.5The amine is weakly basic and will be protonated at acidic pH. This pH-dependent ionization is a critical factor in its solubility.
logP ~ 1.5 - 2.0This value suggests moderate lipophilicity, which can contribute to poor aqueous solubility but may be favorable for membrane permeability.
Aqueous Solubility Low (predicted to be in the low µg/mL range)Direct dissolution in aqueous buffers is likely to be problematic, necessitating solubility enhancement techniques.

Troubleshooting & Optimization Strategies: A Q&A Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Solubility Issues

Q1: My 2-methoxy-1,3-benzoxazol-5-amine derivative precipitates out of my aqueous assay buffer. What are my immediate options?

A1: This is a very common issue. The first step is to understand the nature of the precipitation. Is it occurring immediately upon addition to the buffer, or over time? Here’s a systematic approach to troubleshoot this:

  • pH Adjustment: Given the predicted basic pKa of the amine group (~4.5), the compound's solubility will be highly pH-dependent.[1] At pH values below the pKa, the amine will be protonated, forming a more soluble salt. Try lowering the pH of your buffer. A pH of 4-5 would be a good starting point. However, be mindful of the pH compatibility of your assay.

  • Co-solvents: If pH adjustment is not feasible or sufficient, the use of a co-solvent can be a quick and effective solution for in vitro assays. Start with low percentages of organic solvents that are miscible with water.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG400).

    • Starting Concentrations: Begin with 1-5% (v/v) of the co-solvent in your final assay volume. It is crucial to run a vehicle control to ensure the co-solvent itself does not interfere with your assay.

  • Stock Solution Concentration: Ensure your stock solution in an organic solvent (typically DMSO) is not too concentrated. When a highly concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out due to the sudden change in solvent polarity. Try preparing a more dilute stock solution.

Q2: I need to improve the aqueous solubility for in vivo studies. What are the more advanced strategies I can employ?

A2: For in vivo applications, simple co-solvents are often not suitable due to toxicity concerns. More robust methods are required to enhance solubility and bioavailability.

Strategy 1: Salt Formation

Salt formation is a widely used and effective strategy to significantly increase the aqueous solubility of ionizable compounds.[2] By reacting the basic amine group with an acid, a more soluble salt can be formed.

  • Common Counter-ions: Hydrochloride (HCl), hydrobromide (HBr), mesylate, and tartrate are common choices for forming salts of basic drugs.

  • Screening Process: A salt screening study is recommended to identify the optimal salt form with the best balance of solubility, stability, and manufacturability. This involves reacting the parent compound with a variety of pharmaceutically acceptable acids and characterizing the resulting salts.

Protocol: Small-Scale Salt Formation for Screening

  • Dissolve a known amount of your 2-methoxy-1,3-benzoxazol-5-amine derivative in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add a stoichiometric equivalent of the desired acid (e.g., 1.1 equivalents of HCl in isopropanol).

  • Stir the mixture at room temperature or with gentle heating to encourage salt formation and precipitation.

  • Isolate the resulting solid by filtration, wash with the organic solvent, and dry under vacuum.

  • Characterize the salt form using techniques such as melting point, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC).

  • Determine the aqueous solubility of the salt form using a thermodynamic solubility assay.

Strategy 2: Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[3][4] This approach can be used to temporarily mask the functional group responsible for poor solubility. For an amine, a common strategy is to create a more soluble N-acyl or N-Mannich base derivative.

  • N-Acylation: While amides are generally stable, certain activated amides or carbamates can be designed to be cleaved by esterases in the body.

  • N-Mannich Bases: These can be formed by reacting the amine with an aldehyde and an active hydrogen-containing compound. They often exhibit increased solubility and can be designed to release the parent amine under physiological conditions.

G Parent_Compound 2-Methoxy-1,3-benzoxazol-5-amine (Poorly Soluble) Soluble_Prodrug Soluble Prodrug Derivative (e.g., N-acyloxymethyl) Parent_Compound->Soluble_Prodrug Chemical Synthesis Enzymatic_Cleavage Enzymatic or Chemical Cleavage (in vivo) Soluble_Prodrug->Enzymatic_Cleavage Administration Active_Drug Active Parent Drug (Released at target site) Enzymatic_Cleavage->Active_Drug Bioactivation

Caption: Prodrug strategy for solubility enhancement.

Stability Issues

Q3: I am concerned about the stability of my compound in solution during my experiments. How can I assess and mitigate potential degradation?

A3: The primary stability concerns for 2-methoxy-1,3-benzoxazol-5-amine derivatives are oxidative and hydrolytic degradation. A systematic stability assessment is crucial.

Assessing Stability: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways.[5] This information is invaluable for developing stable formulations and analytical methods.

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of your compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to UV light.

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is a good starting point.[6][7][8][9][10]

  • Quantification: Quantify the amount of the parent compound remaining and identify any major degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to help identify the structure of the degradants.

Mitigating Degradation

  • Oxidative Degradation: The aromatic amine is susceptible to oxidation.

    • Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your formulations, especially for long-term storage.

    • Inert Atmosphere: When working with the compound in solution, particularly for long durations, purging the solvent with an inert gas like nitrogen or argon can minimize exposure to oxygen. Store stock solutions under an inert atmosphere.

  • Hydrolytic Degradation: The benzoxazole ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which can lead to ring-opening.[11][12][13][14][15]

    • pH Control: Maintain the pH of your solutions within a stable range, typically between 4 and 8, unless your experimental design requires otherwise.

    • Aqueous Exposure: Minimize the time the compound is in an aqueous solution, especially at elevated temperatures. Prepare fresh solutions for your experiments whenever possible.

G cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting Precipitation Precipitation in Aqueous Buffer pH_Adjust Adjust pH (Target pH < pKa) Co_solvent Add Co-solvent (e.g., 1-5% DMSO) Salt_Formation Salt Formation (for in vivo) Prodrug Prodrug Synthesis (for in vivo) Degradation Suspected Degradation in Solution Forced_Degradation Forced Degradation Study (Acid, Base, Ox.) Antioxidants Add Antioxidants Inert_Atmosphere Use Inert Atmosphere pH_Control Control pH (4-8)

Caption: Troubleshooting workflow for solubility and stability.

FAQs: Frequently Asked Questions

Q: How do I perform a simple solubility assessment in my lab?

A: A kinetic solubility assay is a good starting point for a quick assessment.

Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, serially dilute the stock solution in DMSO.

  • Add a fixed volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubate the plate with shaking for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[2][4][16][17][18]

For a more accurate measure, a thermodynamic solubility assay should be performed.

Protocol: Thermodynamic Solubility Assay

  • Add an excess amount of the solid compound to your aqueous buffer in a vial.

  • Shake the vial at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[19][20][21][22]

Q: What are the key parameters to monitor in a stability study?

A: According to ICH guidelines for stability testing, the following should be monitored:

  • Appearance: Any changes in color or clarity of the solution.

  • Assay: The concentration of the parent compound.

  • Degradation Products: The formation and growth of any new peaks in the chromatogram.

  • pH: Any changes in the pH of the solution.[23][24][25][26]

Q: Where can I find more information on the theoretical prediction of pKa and logP?

A: Several computational tools and methodologies are available for these predictions. Software packages often use fragment-based methods or quantitative structure-property relationship (QSPR) models.[27][28][29][30][31][32] For pKa, methods can range from empirical models to more computationally intensive quantum mechanical calculations.[28][30][31]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Nielsen, A. B., & Bundgaard, H. (1988). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 45(1-2), 113-120.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Ahir, K. C., Singh, K., & Rawat, M. (2014). Accelerated Stability Testing. International Journal of Pharmaceutical Research & Allied Sciences, 3(2), 1-8.
  • Bergström, C. A., & Avdeef, A. (2019). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 33, 45-53.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Janas, E., & Gierczak, T. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 64(2), 103-107.
  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW< 1215 Da). ADMET & DMPK, 11(3), 361-395.
  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[33]) [Image]. Retrieved from [Link]

  • Duan, J., et al. (2019). Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines.
  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21473-21482.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3037-3045.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Avdeef, A. (2020).
  • U.S. Environmental Protection Agency. (n.d.). 2-Methoxy-3-methyl-1,3,2lambda⁵-oxazaphospholidin-2-one. Retrieved from [Link]

  • Söderlund, H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3996.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2(3H)-thione. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 71(5), 793-800.
  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • Wang, Y., et al. (2008). Hydrolytic stability of hydrazones and oximes.
  • University of Helsinki. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Helda. Retrieved from [Link]

  • Damle, M. C. (2014). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of Pharmaceutical and Biomedical Analysis, 96, 253-257.
  • Birmingham City University. (2023, October 31). Estimation of CO2 solubility in aqueous solutions of commonly used blended amines. BCU Open Access Repository. Retrieved from [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466.
  • Watts, C. A., et al. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Organic & Biomolecular Chemistry, 7(10), 2054-2059.
  • Mitchell, J. B. O. (2021). Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data: Exploring Training Data and Feature Set Selection for Machine and Deep Learning Models.
  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466.
  • Damle, M. C. (2014). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of Pharmaceutical and Biomedical Analysis, 96, 253-257.
  • University of Helsinki. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Helda. Retrieved from [Link]

Sources

Troubleshooting

Identifying and minimizing side products in benzoxazole synthesis

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Instead of a generic overview, we will directly address the common challenges and subtle complexities encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our focus is on building a robust, self-validating system for your synthesis, ensuring reproducibility and high purity.

Frequently Asked Questions (FAQs)

FAQ 1: My 2-aminophenol starting material is dark brown. Can I still use it?

Answer:

This is a very common issue and a critical one to address. The discoloration of 2-aminophenol is a visual indicator of oxidation.[1][2] When exposed to air and light, 2-aminophenol readily oxidizes into highly colored quinone-imine species, which can further polymerize.[2]

Why this is a problem: These oxidized impurities can significantly hinder the reaction by participating in undesired side reactions, chelating with metal catalysts, and complicating the final purification. Using discolored 2-aminophenol is a primary cause of low yields and complex reaction mixtures.[1]

Recommendation: It is highly recommended to purify the 2-aminophenol by recrystallization before use. A clean, off-white to light tan starting material is essential for a successful and reproducible synthesis. For analytical purposes like HPLC, it's crucial to use an antioxidant like ascorbic acid in your diluent to prevent degradation during the analysis itself.[2]

FAQ 2: My reaction has stalled. TLC shows starting material and an intermediate spot, but it's not progressing to the final benzoxazole. What's happening?

Answer:

This scenario typically points to the formation of a stable intermediate that is resistant to cyclization under the current reaction conditions. The identity of this intermediate depends on your chosen synthetic route.

  • Route A: From an Aldehyde: You have likely formed a stable Schiff base (imine) intermediate.[1] The initial condensation of the 2-aminophenol's amino group with the aldehyde is often rapid, but the subsequent oxidative cyclization to the benzoxazole can be the rate-limiting step.

  • Route B: From a Carboxylic Acid/Acyl Chloride: You have formed the N-(2-hydroxyphenyl)amide intermediate.[3] While this acylation is usually efficient, the final acid-catalyzed cyclodehydration requires overcoming a significant energy barrier.

Troubleshooting Strategies:

  • Increase Temperature: Both cyclization steps are promoted by higher temperatures. A modest, incremental increase in the reaction temperature can often provide the necessary activation energy to drive the reaction to completion.[1]

  • Catalyst Check:

    • For the Schiff base route, the choice of oxidant is critical. If using air/O₂, ensure good aeration. Alternatively, stronger oxidants can be employed, though this may introduce other side reactions.

    • For the amide cyclization, ensure your acid catalyst (e.g., PPA, methanesulfonic acid) is active and present in a sufficient quantity.[1]

  • Switch Catalyst Type: If heat alone is insufficient to cyclize a stable Schiff base, consider adding a Lewis acid catalyst to promote the intramolecular attack of the hydroxyl group.[1]

Troubleshooting Guide: Identifying and Minimizing Side Products

The key to a high-yielding benzoxazole synthesis is not just driving the forward reaction, but actively suppressing the formation of side products. Below, we address the most common impurities, their mechanisms of formation, and targeted strategies for their minimization.

Issue 1: Presence of N,O-Diacylated and Bis-Amide Impurities

In syntheses starting from carboxylic acids or acyl chlorides, the formation of impurities with a higher molecular weight than the expected N-(2-hydroxyphenyl)amide intermediate is a common problem.

  • Side Product A: N,O-Diacyl-2-aminophenol: This occurs when both the amino and the hydroxyl groups of 2-aminophenol are acylated. The amine is generally more nucleophilic and reacts first, but under forcing conditions or with a large excess of a highly reactive acylating agent (like an acyl chloride), subsequent O-acylation can occur.

  • Side Product B: N,N'-(Disubstituted)-2-aminophenol derivatives: These can arise from various condensation pathways, especially at high temperatures.

Mechanism of N,O-Diacylation:

cluster_0 Pathway 2_AP 2-Aminophenol N_Acyl N-Acyl Intermediate (Desired Pathway) 2_AP->N_Acyl 1. Acylation (fast) Acyl_X R-CO-X Acyl_X->2_AP Diacyl N,O-Diacyl Side Product N_Acyl->Diacyl 3. O-Acylation (slow) Benzoxazole Benzoxazole N_Acyl->Benzoxazole 2. Cyclization Acyl_X_2 R-CO-X (Excess) Acyl_X_2->N_Acyl

Caption: Competitive pathways of N-acylation and N,O-diacylation.

Minimization & Troubleshooting:

ParameterRecommendation for Minimizing DiacylationCausality
Stoichiometry Use a strict 1:1 stoichiometry of 2-aminophenol to the carboxylic acid or activating agent. Avoid using a large excess of the acylating agent.Reduces the availability of the acylating agent for the less favorable second acylation of the hydroxyl group.
Reagent Addition Add the acyl chloride or other activated species slowly and at a controlled temperature (e.g., 0 °C) to the 2-aminophenol solution.Slow addition maintains a low instantaneous concentration of the acylating agent, favoring the more rapid N-acylation over O-acylation.
Reaction Temperature Maintain the lowest temperature that allows for efficient N-acylation before proceeding to the higher temperatures required for cyclization.O-acylation has a higher activation energy than N-acylation. Lower temperatures increase the selectivity for the desired N-monoacylated product.

Analytical Identification:

  • TLC: The diacylated product will typically have a higher Rf value (be less polar) than the mono-N-acylated intermediate due to the masking of the polar hydroxyl group.

  • Mass Spec (MS): Look for a molecular ion peak corresponding to [M + R-CO]+ relative to the desired N-acyl intermediate.

  • ¹H NMR: The disappearance of the phenolic -OH proton signal and the appearance of a new set of aromatic signals corresponding to the O-acyl group are characteristic.

Issue 2: Incomplete Cyclization and Schiff Base Side Reactions

When synthesizing benzoxazoles from aldehydes, the reaction proceeds via a Schiff base intermediate. Incomplete conversion or side reactions of this intermediate can significantly lower the yield.

  • Side Product C: Stable Schiff Base: The initial imine forms but does not undergo oxidative cyclization. This is common with electron-rich 2-aminophenols or electron-poor aldehydes.

  • Side Product D: Bis-imine/Oligomers: The Schiff base can react with another molecule of 2-aminophenol or aldehyde, leading to oligomeric structures, particularly if reaction concentrations are high.

Mechanism of Schiff Base Formation and Diversion:

cluster_1 Reaction Pathway Reactants 2-Aminophenol + Aldehyde Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation Benzoxazole Benzoxazole (Desired Product) Schiff_Base->Benzoxazole Oxidative Cyclization Side_Reaction Oligomers/ Side Products Schiff_Base->Side_Reaction [High Temp/ Concentration] Stalled Stalled Reaction (Stable Intermediate) Schiff_Base->Stalled [High Stability]

Caption: Fate of the Schiff base intermediate in benzoxazole synthesis.

Minimization & Troubleshooting:

ParameterRecommendation for Minimizing Schiff Base IssuesCausality
Oxidant Ensure an efficient oxidant is present. While atmospheric oxygen can work, it can be slow. Consider using oxidants like elemental sulfur or others reported in the literature for more reliable conversion.[4]The oxidative cyclization is often the rate-determining step; a more potent or suitable oxidant ensures the Schiff base is converted to the product rather than accumulating or reacting elsewhere.
Temperature Optimize the temperature carefully. While higher temperatures can promote cyclization, they can also lead to polymerization and other side reactions. A systematic temperature screen is recommended.A balance must be struck between providing enough energy for cyclization and avoiding thermal degradation or undesired oligomerization pathways.
Catalyst For stubborn cyclizations, the addition of a catalytic amount of a Lewis or Brønsted acid can activate the imine carbon towards nucleophilic attack by the phenolic oxygen.[5]Acid catalysis enhances the electrophilicity of the imine, lowering the activation energy for the intramolecular ring-closing step.

Analytical Identification:

  • TLC/LC-MS: Monitor the reaction for the disappearance of the Schiff base intermediate spot/peak and the appearance of the benzoxazole product.

  • IR Spectroscopy: The Schiff base will show a characteristic C=N stretching frequency (typically ~1620-1640 cm⁻¹), which will be absent in the final benzoxazole. The N-H and O-H stretches of the starting material will also be absent.

  • ¹H NMR: The Schiff base will have a distinct imine proton (-N=CH-) signal, often in the 8-9 ppm region, which is a key diagnostic peak to track.

Experimental Protocols: A Self-Validating Workflow

The following protocol for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid using polyphosphoric acid (PPA) is designed as a self-validating system, with built-in checkpoints.

Protocol: Synthesis of 2-Phenylbenzoxazole

  • Reagent Purity Check (Checkpoint 1):

    • Visually inspect the 2-aminophenol. It should be an off-white or light tan crystalline solid. If it is dark brown or black, recrystallize from hot water/ethanol with a small amount of sodium bisulfite.

    • Confirm the purity of benzoic acid by melting point determination.

  • Reaction Setup:

    • In a round-bottom flask equipped with a mechanical stirrer and a gas outlet, combine 2-aminophenol (1.0 eq) and benzoic acid (1.0 eq).

    • Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the 2-aminophenol) under a flow of nitrogen. The PPA acts as both the solvent and the dehydrating acid catalyst.

  • Reaction Execution & Monitoring (Checkpoint 2):

    • Heat the mixture to 130-140 °C with efficient stirring.

    • After 1 hour, take a small aliquot of the reaction mixture, quench it in ice-water, extract with ethyl acetate, and spot on a TLC plate.

    • Expected TLC Result: You should see a new spot corresponding to the N-(2-hydroxyphenyl)benzamide intermediate. There should be minimal starting material remaining. The absence of a higher-Rf spot suggests that N,O-diacylation is not a significant issue.

    • Continue heating and monitoring by TLC every hour. The reaction is complete when the intermediate spot has been fully converted to the final, typically higher-Rf, benzoxazole product spot (usually 3-5 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to ~80 °C and then very carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • The crude product will precipitate. Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude solid from ethanol or an ethanol/water mixture.

  • Final Product Analysis (Validation):

    • Melting Point: Compare the melting point of the recrystallized product with the literature value. A sharp melting point is indicative of high purity.

    • ¹H NMR: Confirm the structure. Key signals should include the aromatic protons of the benzoxazole core and the 2-phenyl substituent. The absence of broad -NH and -OH peaks confirms complete cyclization.

    • LC-MS: A single major peak with the correct mass-to-charge ratio confirms the identity and purity of the final product.

By integrating these checkpoints and understanding the potential side reactions, you can systematically troubleshoot and optimize your benzoxazole synthesis, leading to higher yields, greater purity, and more reliable results.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Nguyen, T. B., & Retailleau, P. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development.
  • VNU. (2022). Synthesis and Cytotoxicity Evaluation of 2-Benzoylbenzoxazoles by Reaction of o-Aminophenol with Acetophenone Catalyzed by Sulfur in DMSO.
  • BenchChem. (2025). Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles: Application Notes and Protocols.
  • Yadav, G., & Singh, R. (2023).
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Patel, M. K., & Singh, K. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • van der Westhuyzen, C. H. (2011). Studies in the Synthesis of Benzoxazole Compounds. Stellenbosch University.
  • Nguyen, T. H., et al. (2023).
  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Request PDF. (2025). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Naved, M., et al. (2018).
  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • JETIR. (2017). Design and Synthesis of new Benzoxazole derivatives.
  • Tran, P. H., et al. (2020).
  • Khan, I., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
  • Kuchar, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Khan, I., et al. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Future Medicinal Chemistry.
  • Pallikkavil, R., et al. (2012). Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Scholars Research Library.
  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?.
  • Kuchar, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Abdallah, S. M., et al. (2009). Spectroscopic study of molecular structures of novel Schiff base derived from o-phthaldehyde and 2-aminophenol and its coordination compounds together with their biological activity. Journal of Molecular Structure.
  • Gumudavelli, V., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • ResearchGate. (2025). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives.
  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.
  • El-Behery, M., & El-Twigry, H. (2013). Tetradentate-arm Schiff base derived from the condensation reaction of 3,3′-dihydroxybenzidine, glyoxal/diacetyl and 2-aminophenol: Designing, structural elucidation and properties of their binuclear metal(II) complexes. Arabian Journal of Chemistry.
  • Nguyen, T. V., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules.
  • BenchChem. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • IOSR Journal. (n.d.). Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review.
  • Mr. Cole Chemistry. (n.d.). Acylation 2.
  • International Journal for Multidisciplinary Research. (2024). Overview of Biological Activities and Synthesis of Schiff Base.

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Optimization

Technical Support Center: Catalyst Selection and Optimization for Benzoxazole Ring Formation

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this critical heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental challenges and enhance your synthetic strategies.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of benzoxazoles. Each problem is followed by an analysis of potential causes and actionable recommendations to resolve the issue.

Question 1: My reaction suffers from low or no product yield. What are the primary factors to investigate?

Answer: Achieving a high yield is paramount, and low conversion can often be traced back to a few key areas. A systematic evaluation is the best approach.

  • Catalyst Activity & Loading: The heart of the reaction is the catalyst. Its activity might be compromised, or the loading may be suboptimal.

    • Causality: Many catalysts, especially heterogeneous and metallic ones, are sensitive to air, moisture, or impurities, leading to deactivation.[1][2] Homogeneous catalysts can also degrade under harsh reaction conditions.[3] Insufficient catalyst loading will naturally result in a slower, incomplete reaction.

    • Recommendation:

      • Verify Catalyst Integrity: Ensure your catalyst is active. Some may require pre-activation.[1] If using a recyclable catalyst, consider that it may have lost activity over successive runs and try adding a fresh batch.[1][4]

      • Optimize Loading: If you suspect low activity, a modest increase in catalyst loading can sometimes significantly improve conversion rates.[1] However, excessive loading can sometimes lead to side reactions, so optimization is key.

      • Purity of Reagents: Confirm the purity of your starting materials, especially the 2-aminophenol, which can oxidize and darken in air, introducing impurities that hinder the reaction.[1] Recrystallization of the 2-aminophenol before use is highly recommended.[1]

  • Reaction Conditions: Temperature, time, and solvent play a critical role in reaction kinetics and thermodynamics.

    • Causality: The energy barrier for the intramolecular cyclization and dehydration steps may not be overcome at suboptimal temperatures.[1] The chosen solvent affects reactant solubility and may not be suitable for the reaction's polarity.

    • Recommendation: Conduct small-scale optimization experiments. Systematically vary the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal balance between reaction rate and potential degradation.[1][5] If your reaction is moisture-sensitive, ensure you are using an anhydrous solvent.[1][5]

Question 2: My reaction starts well but then stalls and fails to proceed to completion. What steps can I take?

Answer: A stalled reaction is a common and frustrating issue. It often indicates a change in the reaction environment or the formation of a stable, unreactive intermediate.

  • Formation of a Stable Intermediate: In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base (imine) can be quite stable and may not efficiently cyclize under the initial reaction conditions.[1][2][5]

    • Causality: The equilibrium may favor the Schiff base, or the activation energy for the subsequent intramolecular cyclization is too high under the current conditions.

    • Recommendation: To drive the reaction forward, you can increase the reaction temperature.[1] Alternatively, switching to a catalyst more effective at promoting the cyclization step, such as a stronger Lewis acid, can be beneficial.[5]

  • Catalyst Deactivation: The catalyst may lose its activity partway through the reaction. This is a particularly common issue with recyclable heterogeneous catalysts.[1][4]

    • Causality: The catalyst's active sites can be poisoned by impurities generated during the reaction or present in the starting materials. For solid catalysts, the surface can become fouled, blocking access to active sites.

    • Recommendation: Adding a fresh portion of the catalyst to the stalled reaction mixture can often restart the conversion.[1] If this is successful, it strongly suggests catalyst deactivation was the root cause.

Question 3: I am observing significant side product formation, which complicates purification. What are the likely culprits and how can I minimize them?

Answer: Side product formation directly impacts yield and downstream processing. Understanding the common side reactions is the first step to mitigation.

  • Incomplete Cyclization: As noted above, the formation of a stable Schiff base intermediate is a primary source of impurities when using an aldehyde as a starting material.[1][2]

    • Recommendation: Increase the reaction temperature or prolong the reaction time to encourage the final cyclization and dehydration steps.[1] In some cases, the addition of a suitable oxidant may be required to facilitate the aromatization to the benzoxazole ring.[6]

  • Dimerization/Polymerization: The 2-aminophenol starting material can self-condense or polymerize, particularly at elevated temperatures or under highly acidic or basic conditions.[1]

    • Recommendation: Maintain careful control over the reaction temperature and pH. Avoid excessive heat and unnecessarily strong acids or bases.[1]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur if not properly controlled.

    • Recommendation: Optimize the stoichiometry of your reactants. Using the alkylating or acylating agent as the limiting reagent can help favor the desired monosubstituted product.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of benzoxazoles, focusing on mechanism, monitoring, and catalyst choice.

Q1: What is the general mechanism for benzoxazole synthesis from a 2-aminophenol and a carbonyl compound?

A: The most common pathway involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (like an aldehyde or ester).[5] The reaction typically proceeds through an initial acylation or imine formation at the amino group of the 2-aminophenol. This is followed by an intramolecular cyclization where the hydroxyl group attacks the carbonyl or imine carbon, and a subsequent dehydration (loss of a water molecule) to form the stable, aromatic benzoxazole ring.[1]

Benzoxazole_Mechanism Reactants 2-Aminophenol + Aldehyde/Carboxylic Acid Intermediate1 Schiff Base / Amide Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate (Benzoxazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product Benzoxazole Intermediate2->Product Dehydration/ Oxidation

Caption: General mechanism for benzoxazole formation.

Q2: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for monitoring the progress of benzoxazole synthesis.[1][5] By spotting aliquots of your reaction mixture on a TLC plate at regular intervals, you can visually track the consumption of starting materials and the appearance of the product spot.[1] Gas Chromatography (GC) can also be employed for more quantitative analysis of the reaction mixture over time.[1]

Q3: My 2-aminophenol starting material has turned dark brown. Can I still use it?

A: It is highly inadvisable. 2-aminophenols are known to oxidize in the presence of air, which causes the material to darken.[1] This oxidation process introduces impurities that can interfere with the reaction and potentially deactivate the catalyst. For the best and most reproducible results, it is strongly recommended to purify the 2-aminophenol by recrystallization before use.[1]

Q4: What are the main classes of catalysts used for benzoxazole synthesis?

A: A wide array of catalysts has been developed to facilitate benzoxazole formation, and the choice depends on the specific reactants, desired conditions (e.g., temperature, solvent), and sustainability goals.[5]

  • Brønsted and Lewis Acids: These are traditional and effective catalysts. Brønsted acids like methanesulfonic acid or p-toluenesulfonic acid are common, as are Lewis acids such as zinc triflate or samarium triflate.[7][8]

  • Heterogeneous Catalysts: These are solid catalysts that are not in the same phase as the reactants, offering significant advantages in terms of separation and recyclability.[3] Examples include Brønsted acidic ionic liquid gels, metal oxides, and catalysts supported on magnetic nanoparticles or silica.[3][4][9]

  • Transition Metal Catalysts: Catalysts based on copper, palladium, iron, and ruthenium have been developed for specific benzoxazole syntheses, such as those involving C-H activation, cross-coupling reactions, or acceptorless dehydrogenative coupling.[6][7][10][11]

  • Nanocatalysts: These materials possess a high surface area-to-volume ratio, often leading to enhanced catalytic activity.[6] Examples include copper ferrite or silver-iron oxide core-shell nanoparticles.[10][12]

  • Metal-Organic Frameworks (MOFs): These are crystalline materials with well-defined pores and active metal sites that can act as highly efficient and reusable Lewis acid catalysts.[13]

Catalyst_Selection Start Start: Select Reaction Type D1 Need for Catalyst Recovery & Reuse? Start->D1 Heterogeneous Heterogeneous Catalysts (Nanoparticles, MOFs, Supported Acids) D1->Heterogeneous Yes Homogeneous Homogeneous Catalysts (Brønsted/Lewis Acids, Metal Complexes) D1->Homogeneous No D2 Reaction Sensitivity to Harsh Conditions? Advanced Advanced Systems (MOFs, Nanocatalysts) D2->Advanced Yes Traditional Traditional Acids (TsOH, MSA, Zn(OTf)2) D2->Traditional No D3 Seeking Mild Conditions & High Activity? D3->Advanced Yes Heterogeneous->D2 Homogeneous->D2 Traditional->D3

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 2-Methoxy-1,3-benzoxazol-5-amine

Welcome to the technical support center for the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. As a key intermediate in the development of various pharmaceutical agents, a robust and scalable synthesis is critical. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Section 1: Overview of the Recommended Synthetic Pathway

The synthesis of 2-Methoxy-1,3-benzoxazol-5-amine is a multi-step process where each stage presents unique scale-up challenges. The most reliable and commonly adapted route proceeds through three key transformations:

  • Cyclization: Formation of the benzoxazolone core from 2-amino-4-nitrophenol.

  • O-Methylation: Selective methylation of the benzoxazolone to install the 2-methoxy group.

  • Nitro Reduction: Reduction of the nitro group to the target primary amine.

Each step requires careful control of reaction parameters to ensure high yield, purity, and operational safety on a larger scale.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: O-Methylation cluster_2 Step 3: Nitro Reduction A 2-Amino-4-nitrophenol B 5-Nitro-1,3-benzoxazol-2(3H)-one A->B  CDI or Triphosgene, Base   C 5-Nitro-1,3-benzoxazol-2(3H)-one D 2-Methoxy-5-nitro-1,3-benzoxazole C->D  (CH₃)₂SO₄, K₂CO₃   E 2-Methoxy-5-nitro-1,3-benzoxazole F 2-Methoxy-1,3-benzoxazol-5-amine E->F  H₂, Pd/C or SnCl₂  

Caption: High-level overview of the three-stage synthetic route.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the scale-up of each synthetic step in a question-and-answer format.

Step 1: Cyclization of 2-amino-4-nitrophenol

The formation of the benzoxazolone ring is the foundation of the synthesis. Common methods involve reacting 2-aminophenols with phosgene equivalents like triphosgene or carbonyldiimidazole (CDI).[1]

Q1: My cyclization reaction yield is low and I'm generating a significant amount of dark, insoluble polymer. What's the cause?

A1: This is a classic problem of competing side reactions, exacerbated by scale-up. The primary causes are:

  • Purity of Starting Material: 2-aminophenols are notoriously susceptible to air oxidation, which forms highly colored impurities that can catalyze polymerization.[2] Ensure the 2-amino-4-nitrophenol is purified (e.g., by recrystallization) immediately before use.

  • Poor Temperature Control: The reaction is often exothermic. On a large scale, inefficient heat transfer can create localized hot spots, leading to thermal decomposition and polymerization.[3] Use a reactor with adequate cooling capacity and monitor the internal temperature closely. A controlled, slow addition of the cyclizing agent is crucial.

  • Incorrect Stoichiometry: An excess of the cyclizing agent or base can promote side reactions. Ensure precise molar ratios are maintained.

Q2: The reaction stalls and does not proceed to completion, even after extended reaction times. How can I improve conversion?

A2: A stalled reaction points to issues with reactivity or mixing.

  • Insufficient Mixing: In large reactors, poor agitation can lead to localized reagent depletion.[3] Ensure the stirrer speed is sufficient to maintain a homogeneous slurry.

  • Base and Solvent Choice: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or potassium carbonate is often used. The solvent must be anhydrous, as water can quench the highly reactive cyclizing agent. Toluene or dichloromethane are common choices.[4]

  • Catalyst: While not always necessary, some protocols benefit from a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) when using less reactive cyclizing agents.

Step 2: O-Methylation of 5-Nitro-1,3-benzoxazol-2(3H)-one

This step is a nucleophilic substitution to form the methyl ether. The key challenge is achieving high selectivity for oxygen methylation over nitrogen methylation.

Q1: I'm getting a significant amount of the N-methylated isomer as a byproduct, which is difficult to separate. How can I improve O-selectivity?

A1: The regioselectivity of this alkylation is governed by the reaction conditions, which influence the thermodynamic versus kinetic pathways.

  • Kinetic vs. Thermodynamic Control: N-methylation is often the kinetically favored product, while O-methylation is thermodynamically more stable. To favor the O-methylated product, use conditions that allow for equilibration.

  • Solvent and Base: A polar aprotic solvent like acetone or DMF is standard. The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydride (NaH). The carbonate anion is "harder" and promotes reaction at the harder oxygen atom of the ambient enolate nucleophile.

  • Temperature: Running the reaction at a slightly elevated temperature (e.g., refluxing acetone) can help favor the thermodynamically preferred O-alkylation product.

Q2: Dimethyl sulfate is highly toxic. Are there safer alternatives for a large-scale methylation, and what are the trade-offs?

A2: Yes, mitigating the risk of highly toxic reagents is a primary goal of process development.

  • Methyl Iodide (MeI): MeI is a common alternative. It is less acutely toxic than dimethyl sulfate but is still a potent alkylating agent and a suspected carcinogen. It is also more volatile and expensive.

  • Dimethyl Carbonate (DMC): DMC is a much safer, greener alternative. However, it is less reactive and typically requires higher temperatures ( >100 °C) and sometimes a catalyst to achieve good conversion, which may not be compatible with the substrate's stability.

  • Safety Protocol: Regardless of the reagent, scale-up requires a closed-system reactor and a quench solution (e.g., aqueous ammonia) to be readily available to neutralize any unreacted alkylating agent during work-up.

Step 3: Reduction of 2-Methoxy-5-nitro-1,3-benzoxazole

The final step reduces the nitro group to the desired amine. Catalytic hydrogenation is the cleanest method, but metal/acid reductions (e.g., SnCl₂/HCl) are also common.

Q1: My catalytic hydrogenation with Palladium on Carbon (Pd/C) is extremely slow or has stopped completely. What should I investigate?

A1: Catalyst deactivation is the most common culprit.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Sulfur or halide contaminants are common poisons. Ensure high-purity starting materials and solvents.

  • Catalyst Activity: The Pd/C catalyst itself may be old or have been improperly handled, leading to oxidation or loss of activity. Always use fresh, high-quality catalyst.

  • Mass Transfer Limitations: On a large scale, ensuring efficient mixing of hydrogen gas, the liquid phase, and the solid catalyst is critical. If agitation is poor, the reaction becomes mass-transfer limited. Increase stirrer speed and ensure good gas dispersion.

  • Pressure and Temperature: Ensure the hydrogen pressure is maintained at the recommended level (typically 50-100 psi). A modest increase in temperature (e.g., to 40-50 °C) can increase the reaction rate, but be cautious of potential side reactions.

Troubleshooting_Reduction Start Is Hydrogenation Stalled? Check_Catalyst Check Catalyst Activity Is catalyst fresh? Was it handled under inert gas? Start->Check_Catalyst Yes Check_Purity Check Substrate/Solvent Purity Analyze for potential poisons (e.g., sulfur, halides) via GC-MS. Start->Check_Purity Yes Check_Conditions Check Reaction Conditions Is H₂ pressure stable? Is agitation sufficient? Is temperature optimal? Start->Check_Conditions Yes Action_Catalyst Action: Add fresh catalyst under N₂ blanket. Check_Catalyst->Action_Catalyst Action_Purity Action: Purify starting material or use higher-grade solvent. Check_Purity->Action_Purity Action_Conditions Action: Increase agitation/pressure. Cautiously increase temperature. Check_Conditions->Action_Conditions Success Reaction Proceeds Action_Catalyst->Success Action_Purity->Success Action_Conditions->Success

Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.

Q2: The filtration of the Pd/C catalyst post-reaction is hazardous and slow. How can this be managed safely at scale?

A2: Handling pyrophoric catalysts like Pd/C is a significant safety concern.

  • Inert Atmosphere: The filtration must be conducted under a nitrogen or argon atmosphere to prevent the catalyst from coming into contact with air, which can cause it to ignite, especially when wet with flammable solvents like methanol or ethanol.

  • Filter Aid: Use a bed of a filter aid like Celite® on the filter. This prevents the fine catalyst particles from clogging the filter paper and speeds up the filtration.

  • Catalyst Quenching: The filter cake should never be allowed to dry in the open. It should be washed with solvent and then transferred to a designated, labeled container and submerged in water for deactivation and later recovery or disposal.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process safety considerations for the overall synthesis? A1: The three main areas of concern are: 1) Reagent Toxicity: Handling of toxic materials like triphosgene and dimethyl sulfate requires isolated systems and dedicated safety protocols. 2) Exothermic Reactions: The cyclization and methylation steps can be exothermic. A failure in cooling systems could lead to a runaway reaction.[3] 3) Hydrogenation Hazards: The use of flammable hydrogen gas under pressure, combined with a pyrophoric catalyst, creates a significant fire and explosion risk that must be managed with appropriate engineering controls.

Q2: What purification methods are suitable for the final product at a multi-kilogram scale? A2: Column chromatography is generally not feasible for large-scale purification. The preferred method is recrystallization . A solvent screen should be performed at the lab scale to identify a suitable solvent system (e.g., isopropanol/water, toluene/heptane) that provides good recovery and effectively rejects key impurities. If the product contains persistent colored impurities, treatment with activated carbon may be necessary before the final crystallization.

Q3: How can I monitor reaction progress effectively without relying solely on TLC? A3: While TLC is useful for initial assessment, scale-up operations benefit from more quantitative methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) . These techniques can accurately determine the consumption of starting material and the formation of product and byproducts, allowing for precise determination of reaction completion.

Section 4: Data Summary & Protocols

Table 1: Typical Reaction Parameters
StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1. Cyclization 2-amino-4-nitrophenol, CDIToluene80-1004-685-92%
2. O-Methylation 5-Nitro-1,3-benzoxazol-2(3H)-one, (CH₃)₂SO₄Acetone55-603-590-95%
3. Nitro Reduction 2-Methoxy-5-nitro-1,3-benzoxazole, H₂/Pd-CMethanol25-406-1292-98%

Note: These values are illustrative and require optimization for your specific equipment and scale.

Experimental Protocols

Protocol 4.1: Step 1 - Synthesis of 5-Nitro-1,3-benzoxazol-2(3H)-one

  • Charge a reactor with purified 2-amino-4-nitrophenol (1.0 eq) and toluene (10 L/kg).

  • Begin agitation and add potassium carbonate (1.5 eq).

  • Heat the mixture to 80 °C.

  • In a separate vessel, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in toluene (2 L/kg).

  • Add the CDI solution to the reactor over 1-2 hours, maintaining the internal temperature below 100 °C.

  • Hold the reaction at 100 °C for 4-6 hours, monitoring by HPLC until starting material is <1%.

  • Cool the reaction to 20 °C and add water.

  • Filter the solid product, wash with water and then a small amount of cold toluene.

  • Dry the product under vacuum at 60 °C.

Protocol 4.2: Step 3 - Synthesis of 2-Methoxy-1,3-benzoxazol-5-amine (via Hydrogenation)

  • Charge a hydrogenation reactor with 10% Pd/C (1-2% w/w relative to starting material) under a nitrogen atmosphere.

  • Add methanol as the solvent, ensuring the catalyst is fully wetted.

  • Add 2-Methoxy-5-nitro-1,3-benzoxazole (1.0 eq).

  • Seal the reactor, purge with nitrogen, then purge with hydrogen.

  • Pressurize the reactor to 50 psi with hydrogen.

  • Begin agitation and maintain the temperature at 30-35 °C.

  • Monitor the reaction by hydrogen uptake and HPLC analysis.

  • Once the reaction is complete, purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

References

  • Patel, M., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Aher, R. D., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 757-772. [Link]

  • Online Inhibitor. (2023). The synthetic route for the aminobenzoxazole scaffold. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19373–19389. [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2017). Semantic Scholar. [Link]

  • Kaur, H., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25419. [Link]

Sources

Optimization

Enhancing the regioselectivity of reactions involving 2-Methoxy-1,3-benzoxazol-5-amine

To: Research & Development Team From: Senior Application Scientist, Chemical Technologies Division Subject: Technical Guide: Enhancing Regioselectivity in 2-Methoxy-1,3-benzoxazol-5-amine Reactions Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Technologies Division Subject: Technical Guide: Enhancing Regioselectivity in 2-Methoxy-1,3-benzoxazol-5-amine Reactions

Executive Summary: The Reactivity Landscape

2-Methoxy-1,3-benzoxazol-5-amine is a "Janus-faced" scaffold presenting a unique challenge in medicinal chemistry: it combines a highly nucleophilic aniline moiety with an electrophilic imidate core (the 2-methoxybenzoxazole system).

Successful functionalization requires navigating three competing reactivity vectors:

  • The C5-Amine (Nucleophile): Highly reactive towards electrophiles (acylation, alkylation) and metal-catalyzed couplings.

  • The Benzene Ring (C4/C6/C7): Activated for Electrophilic Aromatic Substitution (EAS) by the amine, but regioselectivity is dictated by steric pressure from the oxazole ring.

  • The C2-Methoxy Group (Electrophile/Leaving Group): Susceptible to nucleophilic displacement (

    
    ) or acid-catalyzed hydrolysis to the benzoxazolone.
    

This guide provides troubleshooting workflows to isolate specific regioisomers and prevent scaffold degradation.

Critical Troubleshooting: Q&A

Scenario A: Electrophilic Aromatic Substitution (Halogenation/Nitration)

Q: I am attempting to brominate the scaffold, but I am getting a mixture of isomers. How do I direct the halogen exclusively to the C6 position?

Diagnosis: The C5-amino group is a strong ortho/para director.

  • Para (C2): Blocked by the oxazole ring.

  • Ortho (C4 and C6): These are the active sites.

Technical Insight: The C4 position is sterically crowded due to its proximity to the bridgehead nitrogen (N3) and the "bay region" effect of the fused ring system. The C6 position is significantly more accessible.

Protocol Adjustment:

  • Temperature Control: Conduct the reaction at low temperatures (

    
     to 
    
    
    
    ). Higher temperatures provide enough energy to overcome the steric barrier at C4, increasing impurity formation.
  • Reagent Selection: Use a mild electrophile source like N-Bromosuccinimide (NBS) in acetonitrile rather than elemental bromine (

    
    ). NBS allows for a slower, more controlled release of the bromonium ion, favoring the kinetic product (C6).
    
  • Protonation State: Do not perform this in strongly acidic media (like

    
    ). Protonating the amine (
    
    
    
    ) converts it into a meta-director, deactivating the ring and shifting substitution to C7 or preventing it entirely.
Scenario B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Q: My Buchwald-Hartwig coupling at the C5-amine is failing (low yield, loss of starting material). Is the methoxy group interfering?

Diagnosis: The failure is likely due to scaffold hydrolysis or catalyst poisoning , not direct interference of the methoxy group in the coupling cycle.

  • Risk 1 (Hydrolysis): The 2-methoxy group is an imidate equivalent. Strong alkoxide bases (e.g.,

    
    ) often used in Buchwald couplings can promote elimination or hydrolysis if any moisture is present, converting the molecule to 5-amino-1,3-benzoxazol-2(3H)-one .
    
  • Risk 2 (N-Coordination): The oxazole nitrogen (N3) can chelate Palladium, sequestering the catalyst.

Corrective Workflow:

  • Switch Base: Replace strong alkoxides with milder, non-nucleophilic inorganic bases like

    
      or 
    
    
    
    .
  • Ligand Choice: Use bulky, biaryl phosphine ligands (e.g., BrettPhos or XPhos ). These ligands are sterically demanding enough to prevent non-productive coordination to the oxazole nitrogen (N3) while facilitating the coupling at the exocyclic amine.

  • Solvent: Use strictly anhydrous 1,4-dioxane or toluene.

Scenario C: Scaffold Stability

Q: During workup, the methoxy group disappears, and I isolate a polar solid. What happened?

Diagnosis: You have triggered the Chapman-like rearrangement or acid hydrolysis.

  • Acidic Workup: Treating 2-methoxybenzoxazoles with aqueous acid (HCl,

    
    ) rapidly hydrolyzes the imidate ether to the thermodynamically stable benzoxazolone  (C=O at position 2).
    

Prevention:

  • Quench: Use saturated

    
     or 
    
    
    
    , never strong mineral acids.
  • Purification: If using silica gel chromatography, add 1% Triethylamine (

    
    ) to the eluent to neutralize the acidity of the silica, which can otherwise catalyze hydrolysis on the column.
    

Strategic Visualization: Reactivity Decision Tree

The following diagram maps the logical flow for selecting reaction conditions based on the desired modification site.

ReactivityMap Start Target Modification Branch1 Functionalize Benzene Ring (EAS) Start->Branch1 Branch2 Functionalize Amine (Coupling/Acylation) Start->Branch2 Branch3 Modify C2 Position (Substitution) Start->Branch3 C6_Select Target: C6 Position (Major Isomer) Branch1->C6_Select Kinetic Control C4_Select Target: C4 Position (Sterically Hindered) Branch1->C4_Select Difficult BH_Coupling Buchwald-Hartwig Branch2->BH_Coupling Acylation Amide Formation Branch2->Acylation SNAr Nucleophilic Displacement (S_NAr) Branch3->SNAr Hydrolysis Hydrolysis to Benzoxazolone Branch3->Hydrolysis Method_C6 Use Mild Electrophile (NBS/NCS) Low Temp (0°C) Avoid Acid C6_Select->Method_C6 Method_C4 Requires Blocking C6 or Directing Groups C4_Select->Method_C4 BH_Cond Base: Cs2CO3 (Avoid NaOtBu) Ligand: BrettPhos/XPhos Strictly Anhydrous BH_Coupling->BH_Cond SNAr_Cond Reagent: 2° Amines / Thiols High Temp (>80°C) Displaces -OMe SNAr->SNAr_Cond

Caption: Decision tree for selecting reagents and conditions to target specific sites on 2-Methoxy-1,3-benzoxazol-5-amine while avoiding common pitfalls.

Comparative Data: Regioselectivity Factors

ParameterC4 PositionC6 PositionC7 Position
Electronic Activation Activated (Ortho to

)
Activated (Ortho to

)
Deactivated (Meta to

)
Steric Environment High Hindrance (Adjacent to N3 bridgehead)Low Hindrance (Adjacent to H7)Low Hindrance
Major Product (EAS) Minor (<10%)Major (>90%) Trace
Recommended Strategy Requires blocking C6 firstStandard mild electrophilic conditionsRequires protonation of amine (converts to meta-director)

Validated Experimental Protocols

Protocol 1: Regioselective C6-Bromination

Objective: Install a bromine atom at C6 without over-bromination or C4-substitution.

  • Preparation: Dissolve 2-Methoxy-1,3-benzoxazol-5-amine (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Cooling: Cool the solution to

    
      in an ice bath.
    
  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Note: Do not add all at once to prevent local concentration spikes.

  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC/LCMS.
    
  • Quench: Dilute with water and extract with Ethyl Acetate. Wash organic layer with 10%

    
     (to remove trace bromine) and brine.
    
  • Outcome: Yields primarily 6-bromo-2-methoxy-1,3-benzoxazol-5-amine .

Protocol 2: C5-Selective Buchwald-Hartwig Coupling

Objective: Couple the amine with an aryl halide while preserving the C2-methoxy group.

  • Components:

    • Substrate: 2-Methoxy-1,3-benzoxazol-5-amine (1.0 eq)

    • Partner: Aryl Bromide (1.1 eq)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: XPhos or BrettPhos (4-8 mol%)

    • Base:

      
        (2.0 eq) – Crucial: Do not use NaOtBu.
      
    • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure: Degas solvent with

    
     for 20 mins. Combine all solids in a sealed tube. Add solvent.[1][2][3]
    
  • Heating: Heat to

    
     for 12 hours.
    
  • Workup: Filter through Celite. Concentrate. Purify on silica (buffered with 1%

    
    ).
    

References

  • Regioselectivity in Benzoxazoles : BenchChem. "6-Chloro-5-methoxy-1,3-benzoxazol-2-amine: Structure and Reactivity." Available at: 4

  • Buchwald-Hartwig Methodology : Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligand Design." Available at: 5

  • Hydrolysis of 2-Substituted Benzoxazoles : ResearchGate. "Hydrolysis pathway for 2-phenylbenzoxazole and related imidate structures." Available at: 6[6]

  • Electrophilic Substitution Rules : LibreTexts Chemistry. "Regioselectivity in Electrophilic Aromatic Substitution: Ortho/Para Directors." Available at: 7

Sources

Troubleshooting

Addressing common issues in the characterization of substituted benzoxazoles

Welcome to the Technical Support Center for the characterization of substituted benzoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important cl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of substituted benzoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. Here, we address common challenges encountered during the synthesis, purification, and spectroscopic analysis of benzoxazole derivatives. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Section 1: Synthesis & Purification Troubleshooting

The successful characterization of a substituted benzoxazole begins with its successful synthesis and purification. Low yields, persistent impurities, and purification difficulties are common hurdles. This section provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs): Synthesis & Purification

Question 1: I am experiencing very low to no yield of my desired benzoxazole during the condensation reaction between an o-aminophenol and a carboxylic acid or aldehyde. What are the likely causes and how can I improve the outcome?

Answer: Low yields in benzoxazole synthesis are a frequent challenge and can often be attributed to several factors. A systematic investigation is key to identifying the root cause.

  • Incomplete Cyclization: The intramolecular cyclization is the crucial ring-forming step. Inefficient cyclization can be due to:

    • Inadequate Catalyst: The choice and amount of catalyst are critical. For reactions involving carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) are common. For aldehydes, various Lewis or Brønsted acids can be employed.[1][2] Ensure your catalyst is active and used in the appropriate quantity.

    • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1] Many benzoxazole syntheses require elevated temperatures to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal heating duration. Prolonged heating can sometimes lead to degradation.[3]

  • Purity of Starting Materials: Impurities in the o-aminophenol or the coupling partner (aldehyde or carboxylic acid) can significantly inhibit the reaction.[1] o-Aminophenols, in particular, are susceptible to oxidation, often indicated by a darkening in color.[4] It is highly recommended to purify starting materials if their purity is questionable.[4] Recrystallization is often an effective method.[1]

  • Reaction Atmosphere: Some starting materials or intermediates may be sensitive to air oxidation.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.[4]

Question 2: My reaction produces a significant amount of side products, which complicates the purification of my target benzoxazole. What are these common side products and how can I minimize their formation?

Answer: The formation of side products is often linked to the reactivity of the starting materials and the specific reaction conditions employed.

  • Persistent Schiff Base Intermediate: In reactions involving aldehydes, the initial product is a Schiff base (an imine). If the subsequent cyclization is inefficient, this intermediate may remain in the reaction mixture or undergo undesired side reactions.[1] To minimize this, focus on optimizing the cyclization step by adjusting the catalyst and reaction conditions.[1] The use of an oxidizing agent can sometimes facilitate the intramolecular cyclization at milder temperatures.[1]

  • Polymerization: Under strongly acidic conditions, such as with PPA, the starting materials or the benzoxazole product itself can sometimes polymerize, leading to intractable tars and low yields of the desired product.[1] To avoid this, ensure controlled addition of reagents and maintain the recommended reaction temperature.[1]

  • Over-alkylation/arylation: In syntheses that involve alkylating or arylating agents, reactions can sometimes occur at unintended positions on the benzoxazole ring system.[1] Careful control of stoichiometry and the use of selective catalysts can help to mitigate this issue.[1]

Question 3: I am finding it difficult to purify my substituted benzoxazole from the crude reaction mixture. What are the most effective purification techniques?

Answer: The purification of benzoxazoles can be challenging due to their varying polarities and the potential for closely related impurities.

  • Recrystallization: This is a powerful technique for purifying solid benzoxazole derivatives.[1] The key is to find a suitable solvent or solvent system. A mixed solvent system, such as acetone/acetonitrile, has been reported to be effective.[1][5] The general principle is to dissolve the crude product in a minimal amount of a good solvent at an elevated temperature and then induce crystallization by cooling or by the addition of an anti-solvent.[1]

  • Column Chromatography: For mixtures that are not amenable to recrystallization, silica gel column chromatography is the method of choice. The selection of an appropriate eluent system is crucial and can be guided by TLC analysis. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective in separating the desired product from impurities.

Experimental Protocol: Recrystallization of a Substituted Benzoxazole
  • Solvent Selection: Use TLC to find a suitable solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude benzoxazole product in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Section 2: NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of substituted benzoxazoles.[6] However, interpreting the spectra can sometimes be challenging.

Frequently Asked Questions (FAQs): NMR Analysis

Question 1: I'm having trouble assigning the proton (¹H) NMR signals for the aromatic protons on the benzoxazole core. What are the typical chemical shift ranges and coupling patterns?

Answer: The aromatic protons of the benzoxazole ring system typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[6] The precise chemical shifts and coupling patterns are highly dependent on the substitution pattern on the benzene ring.[6]

  • General Regions:

    • H-4 / H-7: These protons, being adjacent to the fused oxazole ring, are often found in the range of 7.50 - 7.80 ppm.[6]

    • H-5 / H-6: These protons typically appear between 7.20 - 7.50 ppm.[6]

  • Coupling Constants (J): The multiplicity of the signals is determined by the coupling to adjacent protons.

    • ortho-coupling (³JHH): ~7-9 Hz

    • meta-coupling (⁴JHH): ~2-3 Hz

    • para-coupling (⁵JHH): ~0-1 Hz

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) will shield the aromatic protons, shifting them upfield (to lower ppm values). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield the protons, shifting them downfield (to higher ppm values).

Typical ¹H NMR Chemical Shifts for the Benzoxazole Core

Proton PositionTypical Chemical Shift (ppm)Multiplicity (Unsubstituted)
H-28.0 - 8.2Singlet
H-4 / H-77.50 - 7.80Doublet or Multiplet
H-5 / H-67.20 - 7.50Triplet or Multiplet

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and can vary depending on the solvent and substituents.[6]

Question 2: My ¹³C NMR spectrum shows several signals in the aromatic region, and I'm not sure which ones correspond to the quaternary carbons of the benzoxazole core. How can I identify them?

Answer: The quaternary carbons (C-2, C-3a, and C-7a) of the benzoxazole ring system can be identified by a combination of their typical chemical shift ranges and their appearance in different types of ¹³C NMR experiments.

  • Chemical Shift Ranges:

    • C-2: Highly dependent on the substituent, but generally in the range of 150-165 ppm.

    • C-3a: Typically resonates around 150-155 ppm.

    • C-7a: Usually found in the range of 140-152 ppm.[7]

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. Quaternary carbons do not show up in DEPT-90 or DEPT-135 spectra, which can help in their assignment.

  • Signal Intensity: Quaternary carbons often exhibit lower signal intensity compared to protonated carbons due to longer relaxation times.

Typical ¹³C NMR Chemical Shifts for the Benzoxazole Core

Carbon PositionTypical Chemical Shift (ppm)
C-2150 - 165
C-3a150 - 155
C-4110 - 125
C-5120 - 130
C-6120 - 130
C-7110 - 120
C-7a140 - 152

Note: These are general ranges and can be influenced by substituents and the solvent used.[7]

Experimental Protocol: NMR Sample Preparation
  • Sample Quantity: For ¹H NMR, weigh 1-10 mg of your purified benzoxazole derivative.[6] For ¹³C NMR, a higher concentration is generally required (10-50 mg) due to the lower natural abundance of the ¹³C isotope.[6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves your sample. Common choices include CDCl₃ and DMSO-d₆.[7] For compounds with acidic protons (e.g., carboxylic acids), DMSO-d₆ is often preferred as it facilitates their observation.[7]

  • Sample Preparation: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universal internal standard for referencing chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.[7] Often, the residual solvent peak can be used as a secondary reference.[7]

  • Data Acquisition: Acquire the NMR spectra according to the instrument's standard procedures. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for ¹³C NMR.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Purified Benzoxazole weigh Weigh 1-10 mg (1H) 10-50 mg (13C) start->weigh dissolve Dissolve in 0.5-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) Spectra transfer->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process integrate Integrate 1H Signals process->integrate assign Assign Signals (Chemical Shift, Coupling, Multiplicity) integrate->assign structure Confirm Structure assign->structure

Caption: Standard workflow for NMR analysis of substituted benzoxazoles.

Section 3: Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about substituted benzoxazoles through fragmentation analysis.

Frequently Asked Questions (FAQs): Mass Spectrometry

Question 1: What are the expected fragmentation patterns for a substituted benzoxazole in positive ion mode ESI-MS?

Answer: In positive ion mode Electrospray Ionization (ESI+), the molecule will typically be protonated, forming the molecular ion [M+H]⁺. The subsequent fragmentation is influenced by the nature of the substituents. For a benzoxazole with a carboxylic acid substituent, common fragmentation pathways include:

  • Loss of Water: An initial loss of a water molecule (H₂O, 18 Da) from the protonated molecule is a common fragmentation for carboxylic acids.[8]

  • Loss of Carbon Monoxide: Following the loss of water, a subsequent loss of carbon monoxide (CO, 28 Da) can occur, which is a characteristic fragmentation of benzoic acid and its derivatives.[8]

  • Cleavage of the Benzoxazole Ring: The benzoxazole ring itself can undergo cleavage, potentially leading to the loss of CO (28 Da) or other small neutral molecules.[8]

Question 2: What are the characteristic fragmentation patterns in negative ion mode ESI-MS for a benzoxazole with a carboxylic acid group?

Answer: In negative ion mode (ESI-), the molecule will be deprotonated to form the molecular ion [M-H]⁻. The primary fragmentation pathway for a carboxylic acid is decarboxylation.

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion is a very common and often dominant fragmentation pathway for carboxylic acids in negative ESI-MS.[8]

Visualization of Predicted Fragmentation

Fragmentation_Positive M_H [M+H]⁺ M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O M_H_H2O_CO [M+H-H₂O-CO]⁺ M_H_H2O->M_H_H2O_CO - CO

Caption: Predicted positive ion mode fragmentation for a benzoxazole carboxylic acid.

Fragmentation_Negative M_H_neg [M-H]⁻ M_H_CO2 [M-H-CO₂]⁻ M_H_neg->M_H_CO2 - CO₂ HPLC_Method_Dev start Define Separation Goal (Purity, Quantification) analyte_chem Consider Analyte Chemistry (Polarity, pKa) start->analyte_chem column_select Select Initial Column (e.g., C18) analyte_chem->column_select mobile_phase Choose Mobile Phase (Solvents, Buffers) analyte_chem->mobile_phase scout_gradient Run Scouting Gradient column_select->scout_gradient mobile_phase->scout_gradient eval_results Evaluate Resolution, Peak Shape, Retention Time scout_gradient->eval_results optimize Optimize Parameters (Gradient, pH, Temp) eval_results->optimize Suboptimal validate Validate Method eval_results->validate Optimal optimize->scout_gradient Re-evaluate

Sources

Optimization

Strategies to improve the atom economy of 2-Methoxy-1,3-benzoxazol-5-amine synthesis

This technical guide details strategies to optimize the atom economy in the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine . It contrasts the traditional, high-waste "displacement" pathway with a modern, catalytic "additi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details strategies to optimize the atom economy in the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine . It contrasts the traditional, high-waste "displacement" pathway with a modern, catalytic "addition-methylation" route using green reagents.

Part 1: Strategic Overview

To improve atom economy, we must shift from Substitutive Architectures (where leaving groups create waste) to Additive Architectures (where atoms are incorporated into the product).

  • The Problem (Classical Route): Relies on chlorination (

    
    ) and methoxide displacement. This generates stoichiometric phosphorus and salt waste (
    
    
    
    ), resulting in poor atom economy (<40%).
  • The Solution (Green Route): Utilizes Dimethyl Carbonate (DMC) as a dual solvent/reagent for O-methylation and catalytic hydrogenation. This pathway eliminates halogenated waste and utilizes

    
    -derived reagents, pushing atom economy >75%.
    

Part 2: Comparative Reaction Pathways (Visualized)

The following diagram contrasts the atom-heavy "Classical Route" with the streamlined "Green Route."

BenzoxazoleSynthesis cluster_0 Classical Route (Low Atom Economy) cluster_1 Green Route (High Atom Economy) Start 2-Amino-4-nitrophenol Cycliz1 5-Nitro-1,3-benzoxazol-2(3H)-one Start->Cycliz1 + Urea - NH3 Start->Cycliz1 Chloro 2-Chloro-5-nitrobenzoxazole Cycliz1->Chloro + POCl3 - PO2Cl, HCl Methoxy_Nitro 2-Methoxy-5-nitrobenzoxazole Cycliz1->Methoxy_Nitro + DMC (Cat. K2CO3) - CO2, MeOH Chloro->Methoxy_Nitro + NaOMe - NaCl Target 2-Methoxy-1,3-benzoxazol-5-amine Methoxy_Nitro->Target + H2, Pd/C - H2O Urea Urea (Cyclization) DMC Dimethyl Carbonate (Methylation)

Figure 1: Comparison of Classical vs. Green synthesis pathways. The Green Route avoids the chlorination step, replacing it with a direct O-methylation using Dimethyl Carbonate (DMC).

Part 3: Optimized Experimental Protocol (Green Route)

This protocol prioritizes Atom Economy (AE) and Reaction Mass Efficiency (RME) .

Step 1: Cyclization to 5-Nitro-2-benzoxazolinone
  • Principle: Urea is used as a carbonyl source. Unlike phosgene, it is non-toxic and produces ammonia (recyclable) as the only byproduct.

  • Reagents: 2-Amino-4-nitrophenol (1.0 equiv), Urea (1.2 equiv).

  • Conditions: Melt fusion at 170°C or reflux in high-boiling solvent (e.g., ethylene glycol).

Step 2: Regioselective O-Methylation with Dimethyl Carbonate (DMC)
  • Critical Mechanism: Benzoxazolinones are ambident nucleophiles (can react at N or O). DMC is a "hard" electrophile that, under specific catalytic conditions, favors the "hard" oxygen center, forming the desired 2-methoxy derivative rather than the N-methyl isomer.

  • Protocol:

    • Charge: 5-Nitro-2-benzoxazolinone (10 mmol),

      
       (0.5 equiv), and Tetrabutylammonium bromide (TBAB, 0.1 equiv) into a pressure tube.
      
    • Solvent/Reagent: Add Dimethyl Carbonate (DMC, 15 mL). DMC acts as both solvent and reagent.[1][2][3]

    • Reaction: Seal and heat to 130–150°C for 6–8 hours. Note: DMC requires heat to activate its methylating potential.

    • Workup: Cool to RT. Filter salts (

      
      ). Evaporate excess DMC (recoverable/recyclable).
      
    • Yield Target: >90% conversion with >20:1 O- vs. N-alkylation selectivity.

Step 3: Chemoselective Reduction
  • Principle: Catalytic hydrogenation is 100% atom economic regarding the reductant (H atoms incorporated or water released).

  • Protocol:

    • Dissolve intermediate in MeOH/EtOAc.

    • Add 5% Pd/C (5 wt% loading).

    • Stir under

      
       balloon (1 atm) at RT for 4 hours.
      
    • Filter through Celite. Concentrate to obtain 2-Methoxy-1,3-benzoxazol-5-amine .

Part 4: Atom Economy Analysis

MetricClassical Route (via Chlorination)Green Route (via DMC)
Key Reagents

,

Urea, Dimethyl Carbonate,

Byproducts

,

,


,

,

,

Atom Economy ~35-40% ~75-80%
E-Factor (Waste/Product) High (>10)Low (<2)
Safety Profile Corrosive, Toxic gas riskNon-toxic, Biodegradable

Part 5: Troubleshooting & Technical FAQs

Q1: I am observing significant N-methylated byproduct (3-methyl-5-nitro-2-benzoxazolinone). How do I fix this?

Cause: The benzoxazolinone anion is an ambident nucleophile. N-alkylation is favored by "soft" electrophiles (like MeI) and polar aprotic solvents that separate ion pairs loosely. Solution:

  • Switch to DMC: DMC is a "hard" electrophile at high temperatures, favoring O-alkylation.

  • Catalyst Choice: Use a base like

    
     or a phosphonium ionic liquid. Avoid bases with soft counter-ions.
    
  • Concentration: High concentration of DMC (using it as solvent) suppresses N-alkylation by saturating the O-nucleophilic sites.

Q2: The DMC reaction is too slow at reflux (90°C).

Cause: DMC is a weak methylating agent at its atmospheric boiling point (


).
Solution:  You must perform this reaction in a sealed pressure vessel  (autoclave or heavy-walled glass tube) to reach 130–160°C . At these temperatures, the decarboxylation mechanism activates, making methylation efficient.
Q3: Is the 2-methoxy group stable during the hydrogenation step?

Cause: 2-Alkoxybenzoxazoles can be susceptible to hydrolysis under acidic conditions or hydrogenolysis if the catalyst loading is too high. Solution:

  • Neutral Conditions: Ensure the hydrogenation solvent is neutral (avoid acetic acid).

  • Catalyst: Pd/C is generally safe. If over-reduction (cleavage of the C-O bond) occurs, switch to Pt/C (Platinum on Carbon) or Raney Nickel , which are less prone to hydrogenolysis of aryl ethers.

Q4: How do I purify the final amine without oxidation?

Cause: Electron-rich anilines (like the 5-amine product) are prone to air oxidation (turning brown/purple). Solution:

  • Workup: Perform filtration and evaporation under an inert atmosphere (

    
    /Ar) if possible.
    
  • Storage: Store the product as a salt (e.g., Hydrochloride salt) by treating with HCl/ether immediately after isolation. The salt form is significantly more stable to oxidation.

References

  • Green Synthesis of Benzoxazoles: A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.[4] Heliyon, 2021.

  • DMC as Green Reagent: Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. PSE Community, 2022.

  • Regioselectivity in Alkylation: Regioselective O-alkylation of 2-pyridones (analogous to benzoxazolinones) by TfOH-catalyzed carbenoid insertion. Chem. Commun., 2019.

  • Atom Economy Principles: Yield And Atom Economy in Chemical Reactions. Chemistry LibreTexts.

  • Benzoxazolinone Reactivity: Computational study of the aminolysis of 2-benzoxazolinone. J. Org.[5][6] Chem., 2003.[6]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Novel 2-Methoxy-1,3-benzoxazol-5-amine Derivatives

Introduction: The Imperative of Structural Certainty in Drug Discovery The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Novel derivatives, such as those based on 2-Methoxy-1,3-benzoxazol-5-amine, represent a promising frontier in the development of new therapeutic agents.[4][5] However, the therapeutic potential of any novel compound is fundamentally tethered to its precise molecular structure. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in drug development pipelines.

This guide provides an in-depth, objective comparison of the essential analytical techniques required to validate the structure of novel 2-Methoxy-1,3-benzoxazol-5-amine derivatives. As a self-validating system, no single technique is sufficient. Instead, we will explore an orthogonal approach, integrating data from multiple independent methods to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural elucidation, moving from initial hypothesis to absolute confirmation.

The Orthogonal Validation Workflow: A Multi-Faceted Approach to Truth

The core principle of robust structural validation is the convergence of evidence. Data from techniques that measure fundamentally different physical properties of a molecule are compiled to ensure the proposed structure is the only one that fits all experimental observations. Our validation workflow for a novel 2-Methoxy-1,3-benzoxazol-5-amine derivative is a multi-step process that systematically defines the molecule's composition, connectivity, and three-dimensional arrangement.

Validation_Workflow cluster_synthesis Starting Point cluster_analysis Primary Characterization cluster_integration Data Integration & Confirmation Synthesis Synthesized Novel Derivative EA Elemental Analysis (Empirical Formula) Synthesis->EA Parallel Analysis HRMS High-Resolution MS (Molecular Formula) Synthesis->HRMS Parallel Analysis FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Parallel Analysis NMR 1D & 2D NMR (Connectivity Map) Synthesis->NMR Parallel Analysis Proposed Proposed Structure EA->Proposed HRMS->Proposed FTIR->Proposed NMR->Proposed Most Informative XRay Single Crystal X-Ray Crystallography (Absolute Structure) Proposed->XRay Confirmation (Gold Standard) Final Confirmed Structure Proposed->Final If crystal not available XRay->Final

Caption: Overall workflow for orthogonal structural validation.

Part 1: Foundational Analysis: Composition and Molecular Formula

Before mapping the intricate connections within the molecule, we must first establish its fundamental composition. This involves determining the empirical formula—the simplest whole-number ratio of atoms—and the molecular formula, which specifies the exact number of atoms of each element.

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[6] This is the first step in experimentally verifying the atomic constituents of the newly synthesized molecule.[7]

Causality Behind Experimental Choice: This technique is foundational. It provides a direct, quantitative measure of the core elements, allowing for the calculation of the empirical formula.[8] A significant deviation between the experimental and theoretical percentages for a proposed structure is an immediate red flag, indicating either an impure sample or an incorrect structural hypothesis.

Protocol: Elemental Analysis

  • Sample Preparation: Ensure the sample is meticulously purified (e.g., via recrystallization or column chromatography) and thoroughly dried under high vacuum to remove residual solvents. An impure sample is the most common source of error.

  • Instrumentation: Submit a precisely weighed sample (typically 1-3 mg) for combustion analysis using a commercial CHN analyzer.

  • Analysis: The instrument burns the sample in an oxygen-rich atmosphere, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are separated and quantified by detectors.

  • Calculation: The software calculates the mass percentage of each element. These percentages are then used to determine the simplest whole-number atomic ratio, yielding the empirical formula.[9]

High-Resolution Mass Spectrometry (HRMS)

While elemental analysis gives the ratio of atoms, HRMS provides the highly accurate molecular weight of the parent ion.[10] This allows us to confidently convert the empirical formula into the definitive molecular formula. Its precision is crucial for distinguishing between compounds with very similar molecular weights.[10]

Causality Behind Experimental Choice: HRMS is the cornerstone for determining the molecular formula.[11] Techniques like Electrospray Ionization (ESI) are soft ionization methods ideal for ensuring the parent molecule is not fragmented, providing a clear molecular ion peak ([M+H]⁺). The high accuracy (typically to four decimal places) of the mass measurement drastically limits the number of possible elemental compositions, often leaving only one logical choice that matches the elements expected from the synthesis.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump. This ensures a stable and continuous spray for signal averaging.

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. These instruments have the resolving power to provide highly accurate mass measurements.[12]

  • Data Interpretation: Identify the peak corresponding to the protonated molecule ([M+H]⁺). Use the instrument's software to calculate the possible molecular formulas that fit the measured mass to within a tight tolerance (e.g., ± 5 ppm).

Data Summary Table 1: Foundational Analysis of a Hypothetical Derivative

AnalysisParameterTheoretical Value (for C₉H₁₀N₂O₂)Experimental ValueConclusion
Elemental Analysis % Carbon60.6760.61Excellent agreement
% Hydrogen5.665.71Excellent agreement
% Nitrogen15.7215.68Excellent agreement
HRMS Molecular FormulaC₉H₁₀N₂O₂C₉H₁₀N₂O₂Unambiguous Match
[M+H]⁺ Mass179.0815179.0812Δ = 1.7 ppm

Part 2: Mapping the Molecular Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule.[13] It provides a detailed map of the carbon-hydrogen framework and how different pieces of the molecule are connected.[14] For heterocyclic systems like benzoxazoles, a suite of 1D and 2D NMR experiments is indispensable.[15]

1D NMR: ¹H and ¹³C
  • ¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

  • ¹³C NMR (with DEPT): Identifies all unique carbon atoms in the molecule.[16] DEPT (Distortionless Enhancement by Polarization Transfer) experiments further distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.

2D NMR: Connecting the Dots

While 1D spectra identify the pieces, 2D spectra show how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the entire molecular skeleton, especially for connecting fragments across quaternary carbons or heteroatoms.

Caption: Using 2D NMR to establish molecular connectivity.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the -NH₂ group. Filter the solution into a high-quality NMR tube.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks and accurate integrations.

  • 1D ¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra. The DEPT-135 will show CH/CH₃ as positive signals and CH₂ as negative signals, while the DEPT-90 will show only CH signals.

  • 2D COSY Acquisition: Run a standard gCOSY experiment to establish proton-proton coupling networks, which is essential for identifying adjacent protons on the aromatic ring.

  • 2D HSQC Acquisition: Run a gHSQC experiment to create a direct, one-bond correlation map between every proton and its attached carbon.

  • 2D HMBC Acquisition: Run a gHMBC experiment. This is the most critical step for confirming the overall structure. It will show, for example, a correlation from the methoxy protons (-OCH₃) to the C2 carbon of the benzoxazole ring, and from the aromatic protons to the carbons of the fused rings, confirming the substitution pattern.

Part 3: Corroborative Evidence with Vibrational Spectroscopy

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups.[17] It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.[18]

Causality Behind Experimental Choice: While NMR and MS provide the core framework, FTIR offers quick, confirmatory evidence for key functional groups. For a 2-Methoxy-1,3-benzoxazol-5-amine derivative, we would expect to see characteristic absorptions for the N-H bonds of the amine, the C-O bonds of the methoxy group and ether linkage in the ring, the aromatic C=C bonds, and the C=N bond of the oxazole ring. Its presence validates the functional groups inferred from other data.

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required.

  • Background Scan: Run a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands (peaks) in the spectrum and compare them to known frequencies for specific functional groups.

Data Summary Table 2: Key FTIR Absorption Bands for Confirmation

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupExpected Observation
3450–3300N-H StretchPrimary Amine (-NH₂)Two sharp-to-medium bands
3100–3000C-H StretchAromatic C-HMultiple weak-to-medium bands
2950–2850C-H StretchMethoxy (-OCH₃)Sharp, medium bands
1650–1550C=N & C=C StretchOxazole & Benzene RingMultiple strong bands
1250–1000C-O StretchAryl-O-C & Alkyl-O-CStrong, characteristic bands

Part 4: The Gold Standard: Single-Crystal X-Ray Crystallography

When an unambiguous, three-dimensional structure is required, Single-Crystal X-Ray Crystallography is the definitive technique.[19] It is the only method that provides a direct visualization of the atomic positions in space, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation in the solid state.[20][21]

Causality Behind Experimental Choice: This is the ultimate arbiter of structure.[22] While the combination of NMR and MS can build a highly confident structural assignment, X-ray crystallography provides irrefutable proof. It can resolve ambiguities that may arise from complex NMR spectra and is essential for determining the absolute configuration of chiral molecules.[23] The primary limitation is the requirement to grow a high-quality single crystal, which can be challenging.

Protocol: Single-Crystal X-Ray Crystallography

  • Crystal Growth: The most critical and often difficult step. Attempt to grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A screen of various solvents and solvent mixtures is often necessary.

  • Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built into this map and then refined computationally to best fit the experimental data, yielding the final atomic coordinates.

Comparative Analysis of Validation Techniques

Each analytical technique provides a unique and essential piece of the structural puzzle. Their strengths and weaknesses are complementary, underscoring the necessity of an integrated, orthogonal approach.

Data Summary Table 3: Comparison of Key Structural Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Percent composition of C, H, N; Empirical Formula.Provides fundamental compositional data; inexpensive.Requires a highly pure sample; does not give molecular weight or connectivity.
HRMS High-accuracy molecular weight; Molecular Formula.[10]Extremely sensitive and accurate; essential for formula determination.[12]Provides little to no information on atom connectivity or isomerism.
FTIR Spectroscopy Presence of specific functional groups.Fast, simple, non-destructive; excellent for quick confirmation.[17]Provides no connectivity data; complex mixtures yield complex spectra.
NMR Spectroscopy Complete C-H framework and atom-to-atom connectivity.[13]The most powerful tool for structure elucidation in solution; distinguishes isomers.Less sensitive than MS; requires larger sample amounts; can be complex to interpret.
X-Ray Crystallography Absolute 3D atomic arrangement, bond lengths, and angles.[21]Unambiguous and definitive structural proof; the "gold standard."[19]Requires a suitable single crystal, which can be difficult or impossible to obtain.

Conclusion

The structural validation of a novel compound like a 2-Methoxy-1,3-benzoxazol-5-amine derivative is a rigorous, multi-step process that demands scientific integrity at every stage. A proposed structure can only be considered confirmed when the data from elemental analysis, high-resolution mass spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments all converge to support it. Each technique serves as a check on the others, creating the self-validating system required for confidence in drug discovery. When possible, single-crystal X-ray crystallography provides the ultimate, irrefutable confirmation. By adhering to this orthogonal approach, researchers can ensure the foundational integrity of their work, paving the way for the successful development of the next generation of therapeutics.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Longdom Publishing SL. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Developm.
  • Research & Reviews: A Journal of Pharmacology. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Springer. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC.
  • Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.
  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
  • Frontiers. (2024, July 22). Mass Spectrometry-Based Proteomics in Drug Discovery and Development.
  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • BrainKart. (2018, June 29). Determination of Empirical Formula from Elemental Analysis Data.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization - PMC.
  • International Journal of Advanced Research. (2025, September 12). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
  • Excillum. (n.d.). Small molecule crystallography.
  • ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation.
  • Baghdad Science Journal. (2019, September 1). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives.
  • University of California, Davis. (n.d.). 3.2 Determining Empirical and Molecular Formulas.
  • ResearchGate. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
  • Rigaku. (n.d.). Absolute structure.
  • Arabian Journal of Chemistry. (2023, March 2). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease.
  • Chemistry LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis.
  • Encyclopedia.pub. (2022, June 1). X-ray Single-Crystal Diffraction.
  • IOR Press. (n.d.). Method For Pharmacological Assessment And Characterization Of 1, 3-Benzoxazole Compounds, As Well As Antitumor Effects.
  • National Institutes of Health. (2023, June 21). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - PMC.
  • Wikipedia. (n.d.). X-ray crystallography.
  • National Institutes of Health. (n.d.). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC.
  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC.
  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • National Institutes of Health. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation - PMC.
  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis | PDF.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

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Comparative

Benchmarking the Benzoxazole Scaffold: A Comparative Study of 2-Methoxy-1,3-benzoxazol-5-amine and its Functionalized Analogs

Executive Summary & Strategic Rationale 2-Methoxy-1,3-benzoxazol-5-amine represents a unique chemical space within the "privileged" benzoxazole scaffold. While the benzoxazole core is ubiquitous in medicinal chemistry—ap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Methoxy-1,3-benzoxazol-5-amine represents a unique chemical space within the "privileged" benzoxazole scaffold. While the benzoxazole core is ubiquitous in medicinal chemistry—appearing in anticancer (VEGFR-2 inhibitors), antimicrobial (DNA gyrase inhibitors), and anti-inflammatory agents—the specific 2-methoxy substitution presents a dichotomy of reactivity versus stability.

This guide provides a comparative technical analysis of this specific molecule against its structural analogs. We evaluate its utility not merely as a final drug candidate, but as a high-value intermediate and bioisostere for purine mimetics.

Key Comparative Insight:

  • The Molecule (2-Methoxy-5-amine): chemically labile at the C2 position; functions as a "masked" benzoxazolone or a reactive electrophile.

  • The Analogs (2-Alkyl/Aryl-5-amides): exhibit superior metabolic stability and target specificity (e.g., nanomolar VEGFR-2 inhibition).

Structural Activity Relationship (SAR) Analysis

To understand the biological activity, we must dissect the molecule into its two critical pharmacophores: the C2-Position (Stability/Recognition) and the C5-Position (Binding/Solubility).

Comparative Matrix: 2-Methoxy-5-amine vs. Key Analogs
Feature2-Methoxy-1,3-benzoxazol-5-amine (Target)2-Phenyl-1,3-benzoxazol-5-amine (Analog A)N-(2-Methylbenzoxazol-5-yl)amides (Analog B)
C2-Substituent Methoxy (-OCH₃) Phenyl (-Ph) Methyl (-CH₃)
C5-Substituent Free Amine (-NH₂) Free Amine (-NH₂) Amide (-NHCOR)
Electronic State Electron-donating C2 & C5; High electron density.Conjugated system; Lipophilic.Electron-withdrawing C5; H-bond donor.
Stability Low. Prone to hydrolysis to 2-benzoxazolone in acidic media.High. Metabolically stable.High. Stable pharmacophore.
Primary Activity Precursor / Weak Antimicrobial.Moderate Antimicrobial / Cytotoxic.High Potency (Anticancer/Kinase Inhibitor).
Key Mechanism DNA intercalation (weak); Electrophilic attack.DNA Gyrase Inhibition.[1][2]VEGFR-2 / EGFR Kinase Inhibition.[3]
The "Methoxy" Liability vs. Utility

While the 2-methoxy group improves solubility compared to 2-phenyl analogs, it introduces a liability. In biological systems (pH < 7), the C2-methoxy can undergo hydrolysis, converting the molecule into 5-amino-2-benzoxazolone .

  • Research Implication: If your assay shows activity, verify if it is the parent 2-methoxy compound or the hydrolyzed 2-one metabolite responsible for the effect.

Visualizing the Mechanism of Action[4]

The following diagram illustrates the divergent pathways of the 2-methoxy scaffold versus its stabilized amide analogs, specifically in the context of Kinase Inhibition (VEGFR-2) and Bacterial DNA Gyrase inhibition.

Benzoxazole_SAR Scaffold 2-Methoxy-1,3-benzoxazol-5-amine Hydrolysis Hydrolysis (Acidic pH) Scaffold->Hydrolysis In vivo instability Derivatization Acylation (C5-Amine) Scaffold->Derivatization Synthetic Modification Target_Bacteria Target: DNA Gyrase (Bacteria) ATPase Domain Scaffold->Target_Bacteria Weak Intercalation Metabolite 5-Amino-2-benzoxazolone (Inactive/Weak) Hydrolysis->Metabolite Loss of C2-OMe Analog 5-Amido-2-Methoxy-Benzoxazole (Stabilized) Derivatization->Analog SAR Optimization Target_Kinase Target: VEGFR-2 (Cancer) ATP Pocket Binding Analog->Target_Kinase H-Bonding (Glu885/Cys919)

Figure 1: SAR Decision Tree. The 2-methoxy core (Blue) risks hydrolysis (Red) unless stabilized or derivatized at the C5 position (Green/Yellow) to target specific kinases.

Experimental Protocols for Comparative Evaluation

To objectively benchmark the 2-methoxy analog, you must run parallel assays against a standard (e.g., 5-Fluorouracil for cancer or Ciprofloxacin for bacteria).

Protocol A: Synthesis of the 5-Amido Derivatives (Stabilization)

Rationale: The free amine at C5 is rarely the final drug; it is a nucleophile waiting to be functionalized.

  • Starting Material: Dissolve 2-methoxy-1,3-benzoxazol-5-amine (1.0 eq) in dry DCM.

  • Activation: Add Triethylamine (1.2 eq) and cool to 0°C.

  • Coupling: Dropwise add the appropriate acid chloride (e.g., 4-chlorobenzoyl chloride) to target the hydrophobic pocket of VEGFR-2.

  • Workup: Stir at RT for 4h. Wash with NaHCO₃. Recrystallize from Ethanol.[4]

  • Validation: Confirm structure via ¹H-NMR (Look for amide -NH singlet at ~10.2 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: MCF-7 (Breast Cancer) or HepG2 (Liver Cancer). Objective: Determine if the 2-methoxy group confers toxicity compared to 2-phenyl analogs.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with 2-Methoxy-1,3-benzoxazol-5-amine and Analog B (from SAR table) at concentrations: 0.1, 1, 10, 50, 100 µM.

    • Control: DMSO (0.1%) and Doxorubicin (Positive Control).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Expected Outcome:

  • 2-Methoxy-5-amine: IC₅₀ > 50 µM (Low potency due to polarity/instability).

  • 5-Amido-Analog: IC₅₀ < 15 µM (Enhanced lipophilicity and binding).

Supporting Data & Benchmarks

The following data summarizes typical literature ranges for benzoxazole derivatives, providing a baseline for your experimental expectations.

Table 1: Comparative Biological Activity Profile[6][7]
Compound ClassTarget Organism/ProteinActivity MetricReference Benchmark
2-Methoxy-1,3-benzoxazol-5-amine M. tuberculosisMICInactive (>100 µM) [1]
2-Phenyl-1,3-benzoxazol-5-amine S. aureus (MRSA)MICModerate (32-64 µg/mL) [2]
5-Chloro-2-substituted-benzoxazole VEGFR-2 KinaseIC₅₀Potent (26 - 100 nM) [3]
2-(4-aminophenyl)benzoxazole MCF-7 Breast CancerIC₅₀High (< 10 µM) [4]

Expert Commentary: Data from Microbiology Spectrum [1] indicates that while the benzoxazole core is active, the specific addition of a methoxy group at the C2 position can sometimes "abrogate" activity in mycobacteria, likely due to metabolic instability or poor membrane permeability. However, in anticancer applications [3], 5-substituted benzoxazoles (specifically ureas and amides derived from the 5-amine) show significant promise as bioisosteres for kinase inhibitors like Sorafenib.

References

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Source: Microbiology Spectrum (ASM Journals), 2023. Context: Discusses the structure-activity relationship of benzoxazole/benzothiazole cores and the specific negative impact of the methoxy group in TB assays. Link:[Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling of Benzoxazole Derivatives. Source: Letters in Drug Design & Discovery, 2021. Context: Establishes the baseline antimicrobial activity of 2-substituted-5-aminobenzoxazoles against S. aureus and E. coli. Link:[Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Context: Demonstrates the high potency of 5-substituted benzoxazoles when the amine is derivatized into amides/ureas. Link:[Link]

  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives. Source: Anti-Cancer Agents in Medicinal Chemistry, 2018.[5] Context: Provides comparative data on the "hydrolyzed" form (benzoxazolone) to help distinguish parent vs. metabolite activity. Link:[Link]

Sources

Validation

2-Methoxy-1,3-benzoxazol-5-amine vs. other benzoxazole derivatives in antimicrobial assays

Introduction: The Promise of the Benzoxazole Scaffold in Antimicrobial Drug Discovery The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Benzoxazole Scaffold in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzoxazole scaffold has emerged as a particularly promising pharmacophore.[1][2] Benzoxazoles are bicyclic aromatic compounds that are isosteric to natural purine bases, which may facilitate their interaction with biological macromolecules.[3] This structural feature is believed to contribute to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

This guide provides a comparative analysis of the antimicrobial performance of various benzoxazole derivatives. While the initial focus of this investigation was 2-Methoxy-1,3-benzoxazol-5-amine, a comprehensive search of the current scientific literature did not yield specific antimicrobial assay data for this particular compound. Therefore, this guide has been broadened to offer a comparative overview of other pertinent benzoxazole derivatives, providing valuable context for researchers and drug development professionals working in this area. The insights into the structure-activity relationships (SAR) of these analogs will serve as a crucial resource for the rational design of next-generation antimicrobial agents.

Comparative Antimicrobial Activity of Benzoxazole Derivatives

The antimicrobial efficacy of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core. The following sections and data tables summarize the antimicrobial activities of representative benzoxazole derivatives against a panel of clinically relevant bacterial and fungal pathogens. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[4]

Impact of Substitution at the 2-Position

The 2-position of the benzoxazole ring is a common site for chemical modification to modulate biological activity. A variety of aryl, alkyl, and amino groups have been introduced at this position, leading to compounds with a wide range of antimicrobial potencies.

Compound ClassRepresentative DerivativeTest OrganismMIC (µg/mL)Reference
2-Aryl-benzoxazolesCompound with hydrophobic aromatic tie at 2-positionBacillus subtilis0.098[5]
Staphylococcus aureus0.195[5]
Escherichia coli0.39[5]
Pseudomonas aeruginosa0.78[5]
2-(Substituted-phenyl)-benzoxazoles2-(4-methoxyphenyl) derivativeBacillus subtilis>100[6]
2-(4-chlorophenyl) derivativeBacillus subtilis50[6]

Note: The specific structures of the derivatives are detailed in the cited references.

The data suggests that the nature of the substituent at the 2-position plays a critical role in determining the antimicrobial spectrum and potency. For instance, a hydrophobic aromatic moiety at this position has been shown to confer broad-spectrum antibacterial activity with low MIC values.[5]

Influence of Substituents on the Benzene Ring

Substitutions on the benzene portion of the benzoxazole nucleus, particularly at the 5- and 6-positions, also significantly impact antimicrobial activity. Electron-withdrawing groups, such as nitro and halogen moieties, have been extensively studied.

Compound ClassRepresentative DerivativeTest OrganismMIC (µg/mL)Reference
5-Nitro-benzoxazoles2-substituted-5-nitrobenzoxazoleStaphylococcus aureus3.12 - 12.5[7]
Candida albicans6.25 - 25[7]
Halogenated Benzoxazoles6-chloro-5-methoxy-1,3-benzoxazol-2-amineNot AvailableNot Available[4]
2-substituted-5-chlorobenzoxazoleBacillus subtilis3.12[7]

Note: The specific structures of the derivatives are detailed in the cited references. Data for 6-chloro-5-methoxy-1,3-benzoxazol-2-amine is not available in the public domain.

The presence of a nitro group at the 5-position often imparts potent antimicrobial activity. Similarly, halogenation can enhance the biological profile of benzoxazole derivatives. The interplay between different substituents can lead to synergistic effects on antimicrobial potency.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized methodologies are crucial. The following are detailed protocols for two of the most common antimicrobial susceptibility tests: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[8][9][10]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Benzoxazole derivative stock solution of known concentration

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the benzoxazole stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation:

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Well 11, containing inoculum but no compound, serves as the growth control.

    • Add 50 µL of sterile MHB to well 12, which serves as the sterility control.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the benzoxazole derivative at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of benzoxazole derivative C Inoculate 96-well plate with compound and inoculum A->C B Standardize microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[3][11][12][13]

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Benzoxazole derivative solution of known concentration

  • Positive control antibiotic disks

  • Solvent control disks

  • Forceps

  • Incubator

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the filter paper disks impregnated with the benzoxazole derivative, positive control antibiotic, and solvent control onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum C Create a lawn of bacteria on MHA plate A->C B Impregnate sterile disks with benzoxazole derivative D Place impregnated disks on the agar surface B->D C->D E Incubate at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition (mm) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Mechanism of Action: A Look into How Benzoxazoles Work

The precise mechanism of action for all benzoxazole derivatives is not fully elucidated and can vary depending on the specific chemical structure. However, a prominent proposed mechanism for their antibacterial activity is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. The structural resemblance of the benzoxazole nucleus to purine bases may enable these compounds to compete with ATP for the binding site on these enzymes.

Conclusion and Future Directions

Benzoxazole derivatives represent a versatile and promising class of compounds in the quest for novel antimicrobial agents. This guide highlights the significant impact of substitution patterns on their antimicrobial activity, providing a foundation for the rational design of more potent and selective derivatives. While specific data for 2-Methoxy-1,3-benzoxazol-5-amine remains elusive, the comparative analysis of other benzoxazole analogs underscores the potential of this chemical scaffold. Future research should focus on synthesizing and evaluating a wider range of derivatives, including those with substitutions at the 5- and 6-positions, to build a more comprehensive understanding of their structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of the most promising compounds, which will be crucial for their development as effective therapeutic agents.

References

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). Retrieved February 14, 2026, from [Link]

  • Substituted Benzoxazoles as Antimicrobial Agents: A Review. (2019). JETIR, 6(6).
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Scientific Reports, 10(1). [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 296-304.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids, 52(10-12), 1429-1445.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (2014). International Journal of Pharmacy and Biological Sciences, 4(4), 83-89.
  • Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives. (2017). European Journal of Medicinal Chemistry, 126, 7-14.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). Il Farmaco, 52(2), 99-103.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N- 1, 3- Benzoxazol-2yl Benzene Sulfonamides. (2018). Research Journal of Pharmacy and Technology, 11(11), 4875-4879.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 88.
  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The

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Comparative

Benchmarking the Efficacy of Novel Benzoxazole Compounds: A Comparative Guide for the Inhibition of Bacterial DNA Gyrase

Introduction: The Unceasing Quest for Novel Antibacterials and the Prime Target of DNA Gyrase The escalating crisis of antimicrobial resistance necessitates a robust and continuous pipeline of novel antibacterial agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unceasing Quest for Novel Antibacterials and the Prime Target of DNA Gyrase

The escalating crisis of antimicrobial resistance necessitates a robust and continuous pipeline of novel antibacterial agents. A cornerstone of this endeavor is the identification and characterization of compounds that act on well-validated, essential bacterial targets that are absent in eukaryotes. Bacterial DNA gyrase, a type II topoisomerase, represents one such exemplary target.[1][2][3] This enzyme is indispensable for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[1][4] Its essentiality and structural difference from human topoisomerases make it a prime target for selective antibacterial chemotherapy.[3][5]

The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, known to be a component of numerous compounds with diverse biological activities.[6][7][8] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the efficacy of a novel benzoxazole derivative, exemplified here by the hypothetical compound 2-Methoxy-1,3-benzoxazol-5-amine , against established inhibitors of E. coli DNA gyrase. We will delve into the mechanistic rationale for inhibitor selection, provide a detailed experimental protocol for a comparative in vitro assay, and establish a clear method for data presentation and interpretation.

The Inhibitors: A Head-to-Head Comparison of Mechanistic Classes

To ascertain the efficacy and potential mechanism of a novel compound, it is imperative to benchmark it against well-characterized inhibitors that act on the same target but through different mechanisms. For DNA gyrase, we select two gold-standard inhibitors: a fluoroquinolone and an aminocoumarin.

  • Candidate Compound: 2-Methoxy-1,3-benzoxazol-5-amine As a novel entity, its mechanism is unproven. The objective of this guide is to outline the experimental process to determine its inhibitory potential against DNA gyrase.

  • Benchmark 1: Ciprofloxacin (A Fluoroquinolone) Fluoroquinolones are a major class of broad-spectrum antibiotics.[] They do not inhibit the enzymatic activity of gyrase directly but function as "gyrase poisons." Ciprofloxacin stabilizes the complex formed between DNA gyrase and the cleaved DNA strands.[1][3][10] This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[11][12] For many Gram-negative bacteria, including E. coli, DNA gyrase is the primary target.[4][]

  • Benchmark 2: Novobiocin (An Aminocoumarin) Novobiocin is a natural antibiotic produced by Streptomyces niveus.[13][14] Unlike fluoroquinolones, aminocoumarins are direct competitive inhibitors of the enzyme's ATPase activity.[13][15] They bind to the GyrB subunit of the DNA gyrase, which is responsible for ATP hydrolysis—the energy source for the supercoiling reaction.[13][14] By blocking the ATPase site, novobiocin prevents the enzyme from carrying out its function.[1][15]

This selection of benchmarks allows for a robust comparison. If our candidate compound shows potent inhibition, its behavior relative to ciprofloxacin and novobiocin can provide initial clues into its potential mechanism of action.

Mechanism of Action: A Visual Guide to DNA Gyrase and its Inhibition

DNA gyrase functions as an A2B2 tetramer. The GyrA subunits are responsible for the DNA cutting and re-ligation, while the GyrB subunits handle ATP binding and hydrolysis.[12] The diagram below illustrates the supercoiling cycle and the points of intervention for our selected inhibitors.

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase Supercoiling Cycle cluster_Inhibitors Inhibitor Intervention Points Relaxed_DNA Relaxed DNA Substrate G_Segment_Binding Gyrase Binds G-Segment of DNA Relaxed_DNA->G_Segment_Binding T_Segment_Capture T-Segment of DNA Captured G_Segment_Binding->T_Segment_Capture ATP_Hydrolysis ATP Hydrolysis (GyrB) T_Segment_Capture->ATP_Hydrolysis Requires Energy G_Segment_Cleavage G-Segment Cleavage (GyrA) T_Segment_Passage T-Segment Passes Through Break G_Segment_Cleavage->T_Segment_Passage G_Segment_Ligation G-Segment Re-ligation (GyrA) T_Segment_Passage->G_Segment_Ligation T_Segment_Release T-Segment Released G_Segment_Ligation->T_Segment_Release Supercoiled_DNA Supercoiled DNA Product T_Segment_Release->Supercoiled_DNA Ciprofloxacin Ciprofloxacin Ciprofloxacin->G_Segment_Cleavage Traps Complex, Prevents Ligation Novobiocin Novobiocin Novobiocin->ATP_Hydrolysis Competitively Inhibits ATP_Hydrolysis->G_Segment_Cleavage

Caption: DNA gyrase supercoiling cycle and inhibitor action.

Experimental Protocol: The DNA Gyrase Supercoiling Inhibition Assay

The most direct method to measure the efficacy of our compounds is an in vitro DNA gyrase supercoiling assay.[16] This assay measures the conversion of a relaxed circular plasmid DNA into its supercoiled form. The two topological forms of DNA can be separated by agarose gel electrophoresis because the compact supercoiled form migrates faster than the relaxed form.

Rationale Behind Experimental Choices
  • Enzyme Source: Commercially available, purified E. coli DNA gyrase is used for consistency and reproducibility.[17]

  • Substrate: A relaxed plasmid (e.g., pBR322) serves as the substrate. It is crucial to start with a homogenous population of relaxed DNA to ensure a clear and quantifiable result.

  • Controls:

    • Negative Control (No Enzyme): Shows the migration of the relaxed DNA substrate.

    • Positive Control (Enzyme + DMSO): Shows the maximum conversion to supercoiled DNA. The solvent (DMSO) is included to account for any potential effects on the enzyme.

  • Inhibitor Concentrations: A serial dilution of each inhibitor is tested to determine the concentration that results in 50% inhibition (the IC50 value).

Step-by-Step Methodology

This protocol is adapted from standard procedures.[17]

  • Preparation of Reaction Mixtures (on ice):

    • In separate microcentrifuge tubes, prepare a master mix. For each 20 µL reaction, the final concentrations should be:

      • 35 mM Tris-HCl (pH 7.5)

      • 24 mM KCl

      • 4 mM MgCl2

      • 2 mM DTT

      • 1.8 mM Spermidine

      • 1 mM ATP

      • 6.5% (w/v) Glycerol

      • 0.1 mg/mL Albumin

    • Aliquot the master mix into individual reaction tubes.

  • Addition of Inhibitors:

    • Add 0.5 µL of each inhibitor dilution (dissolved in DMSO) or DMSO alone (for the positive control) to the respective tubes. Mix gently.

  • Initiation of the Reaction:

    • Add 300 ng of relaxed pBR322 plasmid DNA to each tube.[17]

    • Add 2 Units of E. coli DNA gyrase to all tubes except the negative control (add dilution buffer instead).[17] The final reaction volume should be 20 µL.

    • Mix gently and incubate at 37°C for 30 minutes.[17]

  • Termination of the Reaction:

    • Stop the reaction by adding 4 µL of a stop buffer containing SDS and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the entire content of each reaction tube into the wells of a 1% agarose gel.

    • Run the gel at a low voltage (e.g., 25-30 V) overnight, or at a higher voltage (e.g., 90 V) for 90 minutes, to ensure clear separation of relaxed and supercoiled DNA.[17]

  • Visualization and Quantification:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands using a UV transilluminator or a gel documentation system.

    • Quantify the band intensities for both relaxed and supercoiled DNA in each lane using densitometry software (e.g., ImageJ).

Experimental Workflow Diagram

Assay_Workflow cluster_Prep Preparation cluster_Reaction Reaction Setup cluster_Analysis Analysis Master_Mix Prepare Reaction Master Mix (on ice) Aliquot Aliquot Master Mix Master_Mix->Aliquot Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitors in DMSO Add_Inhibitor Add Inhibitor/DMSO Inhibitor_Dilutions->Add_Inhibitor Aliquot->Add_Inhibitor Add_DNA Add Relaxed Plasmid DNA Add_Inhibitor->Add_DNA Add_Enzyme Initiate with DNA Gyrase Add_DNA->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Terminate Reaction (SDS/Loading Dye) Incubate->Stop_Reaction Run_Gel 1% Agarose Gel Electrophoresis Stop_Reaction->Run_Gel Visualize Stain and Visualize Bands Run_Gel->Visualize Quantify Densitometry Analysis Visualize->Quantify Calculate_IC50 Calculate IC50 Values Quantify->Calculate_IC50

Caption: Experimental workflow for the DNA gyrase assay.

Data Presentation and Interpretation

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Calculating Percent Inhibition

For each inhibitor concentration, the percentage of inhibition is calculated using the densitometry data with the following formula:

% Inhibition = 100 x [ 1 - ( (SC_inhibitor - SC_no_enzyme) / (SC_control - SC_no_enzyme) ) ]

Where:

  • SC_inhibitor is the amount of supercoiled DNA in the presence of the inhibitor.

  • SC_no_enzyme is the background supercoiled DNA in the negative control.

  • SC_control is the amount of supercoiled DNA in the positive control (DMSO only).

Determining the IC50 Value

The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The IC50 is the concentration at which the curve crosses the 50% inhibition mark.

Comparative Data Summary

The results should be summarized in a clear, concise table. While data for 2-Methoxy-1,3-benzoxazol-5-amine is hypothetical for the purpose of this guide, the table below illustrates how the final data would be presented. IC50 values for the benchmark compounds are representative of those found in the literature.[18][19]

CompoundClass / ScaffoldTarget SubunitMechanism of ActionE. coli DNA Gyrase IC50 (µM)
2-Methoxy-1,3-benzoxazol-5-amine BenzoxazoleTo Be DeterminedTo Be Determined[Experimental Value]
CiprofloxacinFluoroquinoloneGyrAStabilizes DNA-gyrase complex~1.0
NovobiocinAminocoumarinGyrBCompetitive ATPase inhibitor~0.1

Conclusion

This guide provides a comprehensive and scientifically grounded framework for benchmarking the efficacy of a novel compound, such as 2-Methoxy-1,3-benzoxazol-5-amine, against the essential bacterial enzyme DNA gyrase. By employing a standardized in vitro supercoiling assay and comparing the results against well-characterized inhibitors like ciprofloxacin and novobiocin, researchers can obtain a robust, quantitative measure of their compound's potency. This comparative approach is a critical first step in the drug discovery process, providing the necessary data to justify further investigation into the compound's mechanism of action, spectrum of activity, and potential as a future therapeutic agent.

References

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  • Wikipedia. Novobiocin.

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  • Urology Textbook. Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications.

  • MicrobeWiki. Novobiocin.

  • Nature. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity.

  • National Center for Biotechnology Information. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport.

  • National Center for Biotechnology Information. Friend or Foe: Protein Inhibitors of DNA Gyrase.

  • National Center for Biotechnology Information. Mode of Action of Novobiocin in Escherichia coli.

  • Adesh University Journal of Medical Sciences & Research. Fluoroquinolone antibiotics: An overview.

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  • YouTube. Fluoroquinolones: Mechanisms of Action and Resistance.

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  • PubMed. A Comprehensive Review on DNA Gyrase Inhibitors.

  • ACS Publications. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxy-1,3-benzoxazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methoxy-1,3-benzoxazol-5-amine derivatives. By synthesizing find...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methoxy-1,3-benzoxazol-5-amine derivatives. By synthesizing findings from diverse studies on substituted benzoxazoles, this document aims to elucidate the impact of structural modifications on the biological activity of this promising scaffold, offering valuable insights for the design of novel therapeutic agents.

Introduction: The 2-Methoxy-1,3-benzoxazol-5-amine Scaffold - A Privileged Motif in Medicinal Chemistry

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The 2-methoxy-1,3-benzoxazol-5-amine scaffold, in particular, presents a unique combination of functional groups that can be strategically modified to fine-tune biological activity. The methoxy group at the 2-position and the amino group at the 5-position serve as key handles for chemical derivatization, allowing for a systematic exploration of the chemical space and the optimization of therapeutic potential.

The structural similarity of benzoxazole derivatives to endogenous purine bases may facilitate their interaction with various biopolymers, contributing to their broad bioactivity.[3] This guide will dissect the available literature to construct a coherent SAR narrative for this specific class of compounds, focusing on how substitutions at the 2- and 5-positions influence their biological profiles, with a particular emphasis on their potential as kinase inhibitors and anticancer agents.

General Synthetic Strategies

The synthesis of the 2-methoxy-1,3-benzoxazol-5-amine core and its derivatives typically involves a multi-step process, beginning with the formation of the benzoxazole ring, followed by functional group manipulations.

Formation of the Benzoxazole Ring

A common and versatile method for constructing the benzoxazole scaffold is the condensation of an appropriately substituted 2-aminophenol with a suitable one-carbon synthon. For the synthesis of 2-methoxy derivatives, a common precursor is 2-amino-4-nitrophenol, which can be cyclized with reagents like cyanogen bromide to form a 2-amino-5-nitrobenzoxazole intermediate. The methoxy group can then be introduced at the 2-position through various methods, such as reaction with methanol under specific conditions. Subsequent reduction of the nitro group at the 5-position yields the desired 2-methoxy-1,3-benzoxazol-5-amine core.

Alternatively, the cyclization can be achieved by reacting the 2-aminophenol with phosgene or its equivalents to form a benzoxazolone, which can then be converted to the 2-methoxy derivative.

G

Derivatization of the 5-Amino Group

The 5-amino group serves as a crucial point for diversification. It can be readily acylated, sulfonylated, or alkylated to introduce a wide variety of substituents, allowing for the exploration of the surrounding binding pocket of a biological target. Standard acylation procedures using acyl chlorides or acid anhydrides in the presence of a base are commonly employed.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-methoxy-1,3-benzoxazol-5-amine derivatives is profoundly influenced by the nature of the substituents at both the 2- and 5-positions, as well as on the benzene ring.

The Role of the 2-Methoxy Group

The 2-methoxy group is a key determinant of the scaffold's electronic and steric properties. While direct SAR studies on 2-methoxy-1,3-benzoxazol-5-amine are limited, inferences can be drawn from related 2-alkoxy and 2-aryl benzoxazole derivatives. The methoxy group, being a relatively small and electron-donating group, can influence the molecule's conformation and its ability to form hydrogen bonds.

In the context of kinase inhibition, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially interacting with the hinge region of the kinase ATP-binding site. The small size of the methoxy group is often favored as larger substituents at the 2-position can lead to steric clashes and a decrease in activity.

Modifications of the 5-Amino Group and their Impact on Activity

The 5-amino group is a critical locus for modulating the pharmacological profile of these derivatives. Its basicity and ability to act as a hydrogen bond donor are key features that can be altered through derivatization.

Acylation of the 5-Amino Group: Converting the 5-amino group to an amide can significantly impact activity. The nature of the acyl group is crucial. For instance, in a series of benzoxazole derivatives targeting VEGFR-2, the introduction of specific amide functionalities at the 5-position was found to be critical for potent inhibitory activity.[4]

Sulfonylation of the 5-Amino Group: The introduction of a sulfonamide linkage at the 5-position has been shown to be a successful strategy in the design of potent kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, and the substituent on the sulfonyl group can be varied to probe different regions of the target's binding site.

Table 1: Comparative in vitro activity of representative benzoxazole derivatives against various cancer cell lines.

Compound ID2-Substituent5-SubstituentTarget Cell LineIC50 (µM)Reference
1 PhenylAminoA549 (Lung)>100[5]
16 4-ChlorophenylAminoA549 (Lung)15.8[5]
17 4-MethoxyphenylAminoA549 (Lung)21.3[5]
10b 3,4,5-Trimethoxyphenyl-NH-pyrazine-arylMCF-7 (Breast)0.08[6]
10d 3,4,5-Trimethoxyphenyl-NH-pyrazine-arylMCF-7 (Breast)0.05[6]
10k 3,4,5-Trimethoxyphenyl-NH-pyrazine-arylMCF-7 (Breast)0.12[6]
12l Amide derivative5-MethylHepG2 (Liver)10.50[4]
12l Amide derivative5-MethylMCF-7 (Breast)15.21[4]
3m 2-(4-aminophenyl)N-piperazinyl-arylHepG2 (Liver)1.98[7]
3n 2-(4-aminophenyl)N-piperazinyl-arylHepG2 (Liver)1.87[7]

Note: The presented data is a synthesis from multiple sources for comparative purposes and the core structures may vary slightly from the 2-methoxy-1,3-benzoxazol-5-amine scaffold.

G

Experimental Protocols

General Procedure for N-Acylation of 5-Aminobenzoxazoles

A solution of the 5-aminobenzoxazole derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is treated with a base (e.g., triethylamine, pyridine). The corresponding acyl chloride or acid anhydride is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., VEGFR-2, EGFR) is typically evaluated using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay (Promega).

  • Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and compound dilutions.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at the optimal temperature for the specific kinase.

  • ADP Detection: After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

G

Conclusion and Future Directions

The 2-methoxy-1,3-benzoxazol-5-amine scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. While a comprehensive SAR study on this specific derivative series is yet to be fully elucidated, the available data on related benzoxazole analogs provides a strong foundation for rational drug design.

Key takeaways from this guide include:

  • The 2-methoxy group is likely a favorable substituent due to its small size and hydrogen bonding potential.

  • The 5-amino group is a critical handle for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of the compounds.

  • Acyl and sulfonyl derivatives of the 5-amino group have shown promise in enhancing biological activity, particularly as kinase inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-methoxy-1,3-benzoxazol-5-amine derivatives. This will enable the generation of more precise SAR data and the identification of lead compounds with improved potency and selectivity. Further exploration of different linkers and terminal functionalities attached to the 5-amino group is warranted to fully explore the therapeutic potential of this versatile scaffold.

References

  • Al-Sha'er, M. A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design.
  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 112979.
  • Vaali-Mohammed, M., et al. (2023). Structure activity relationship of benzoxazole derivatives.
  • Sener, A., et al. (2024). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole and 5-(4-nitro/aminophenyl-sulfonamido)
  • Abdel-Maksoud, M. S., et al. (2026). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Sun, C.-M., et al. (2010). Polymer supported synthesis of novel benzoxazole linked benzimidazoles under microwave conditions: In vitro evaluation of VEGFR-3 kinase inhibition activity. Organic & Biomolecular Chemistry, 8(20), 4676-4684.
  • Rao, Y. J., et al. (2024). Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives.
  • Hrytsai, I., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7796-7813.
  • Paliwal, R., & Bhargava, S. (2014). A review on synthesis and various reaction of benzoxazole. International Journal of Advanced Research in Pharmaceutical & Bio Sciences, 4(1), B1.
  • Imaizumi, T., et al. (2019). The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry, 27(23), 115091.
  • Macías-Ruvalcaba, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Kamal, A., et al. (2015). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. RSC Advances, 5(92), 75449-75459.
  • Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2285.
  • Hussain, M., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(3), 104533.
  • Cozza, G., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 468.
  • Singh, P., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PloS one, 15(7), e0235223.
  • Berta, D., et al. (2009). Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors. Design and validation of a combinatorial library.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships: A Guide for Researchers in Drug Development. BenchChem.
  • Zhang, H., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Pest Management Science, 77(4), 1895-1904.
  • Defoirdt, T., et al. (2016). Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity. Antimicrobial Agents and Chemotherapy, 60(11), 6483-6497.
  • Smalley, T. L., et al. (2015). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PloS one, 10(11), e0142063.
  • O'Donnell, C. J., et al. (2012). 2-aminobenzoxazole process.
  • Duncton, M. A. J., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6529-6533.
  • Husain, A., et al. (2012). Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. Journal of the Korean Chemical Society, 56(4), 450-456.

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Comparative

Comparing the synthetic efficiency of different routes to 2-Methoxy-1,3-benzoxazol-5-amine

Executive Summary 2-Methoxy-1,3-benzoxazol-5-amine is a critical bicyclic heterocyclic intermediate, primarily utilized in the development of kinase inhibitors and diverse pharmacological agents. Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1,3-benzoxazol-5-amine is a critical bicyclic heterocyclic intermediate, primarily utilized in the development of kinase inhibitors and diverse pharmacological agents. Its unique electronic profile—combining an electron-donating amino group at the C5 position with a labile yet reactive methoxy-imidate moiety at C2—presents a specific synthetic challenge: preserving the acid-sensitive 2-methoxy group while reducing the 5-nitro precursor.

This guide evaluates three distinct synthetic pathways. Route A (The Orthocarbonate Cyclization) is identified as the premier method for high-throughput medicinal chemistry due to its atom economy and operational simplicity. Route B (The Chlorination-Displacement Sequence) is the robust, scalable choice for process chemistry, utilizing lower-cost reagents despite a longer linear sequence. Route C (Direct Amination) is discussed as a theoretical alternative but discarded for practical inefficiency.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To design the optimal route, we must visualize the assembly of the benzoxazole core. The 1,3-benzoxazole skeleton is classically constructed from ortho-aminophenols. The critical decision node is the installation of the C2-methoxy group: either directly during cyclization or via late-stage displacement of a leaving group (Cl or SH).

Retrosynthesis Target 2-Methoxy-1,3-benzoxazol-5-amine Nitro_Intermediate 2-Methoxy-5-nitro-1,3-benzoxazole Nitro_Intermediate->Target Nitro Reduction (Chemoselective) Chloro_Intermediate 2-Chloro-5-nitro-1,3-benzoxazole Chloro_Intermediate->Nitro_Intermediate Route B: NaOMe Displacement Thione_Intermediate 5-Nitro-1,3-benzoxazole-2(3H)-thione Thione_Intermediate->Chloro_Intermediate PCl5/POCl3 Start_Mat 2-Amino-4-nitrophenol (CAS: 99-57-0) Start_Mat->Nitro_Intermediate Route A: C(OMe)4 Cyclization Start_Mat->Thione_Intermediate CS2/KOH

Figure 1: Retrosynthetic tree illustrating the two primary viable pathways (A & B) originating from the common precursor 2-amino-4-nitrophenol.

Part 2: Detailed Synthetic Routes

Route A: The Orthocarbonate Cyclization (Recommended for R&D)

This route utilizes tetramethyl orthocarbonate to simultaneously install the C2 carbon and the methoxy substituent. It is the shortest path to the target.

Mechanism: The reaction proceeds via the condensation of the amino group with the orthocarbonate to form an imidate intermediate, which undergoes intramolecular attack by the phenolic oxygen.

Protocol:

  • Cyclization: Dissolve 2-amino-4-nitrophenol (1.0 eq) in glacial acetic acid or toluene. Add tetramethyl orthocarbonate (1.2 eq). Heat to reflux (approx. 110°C) for 4–6 hours.

    • Critical Control Point: Monitor by TLC. The formation of the benzoxazole ring is indicated by a blue-shift in fluorescence compared to the nitrophenol.

    • Workup: Evaporate solvent.[1] The residue is typically pure enough for the next step; otherwise, recrystallize from ethanol.

    • Intermediate:2-Methoxy-5-nitro-1,3-benzoxazole .

  • Reduction: Dissolve the nitro intermediate in MeOH/THF (1:1). Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) at RT for 2 hours.

    • Caution: Avoid acidic conditions (e.g., Fe/HCl or SnCl2/HCl) as the C2-methoxy group is an imidate ether and is prone to hydrolysis, reverting the molecule to the benzoxazolone (2-hydroxy derivative).

    • Alternative: Use Iron powder with NH4Cl in aqueous ethanol if halogenated substituents are present elsewhere.

Route B: The Chlorination-Displacement Sequence (Recommended for Scale-Up)

This route avoids expensive orthocarbonates, using commodity reagents (Urea, POCl3). It is the industrial standard for 2-alkoxybenzoxazoles.

Protocol:

  • Urea Cyclization: Melt 2-amino-4-nitrophenol (1.0 eq) with urea (3.0 eq) at 170–180°C. Evolution of ammonia gas indicates reaction progress.

    • Product:5-Nitro-1,3-benzoxazol-2(3H)-one .

  • Chlorination: Suspend the benzoxazolone in POCl3 (excess). Add a catalytic amount of DMF.[1] Reflux for 3 hours until the solution clears.

    • Workup: Quench carefully into ice water.[2] Filter the precipitate.[3][4]

    • Product:2-Chloro-5-nitro-1,3-benzoxazole .

  • Displacement: Suspend the chloro-intermediate in dry MeOH. Add NaOMe (1.1 eq) at 0°C, then warm to RT.

    • Note: The displacement is rapid due to the electron-withdrawing nitro group activating the C2 position (S_NAr).

  • Reduction: Identical to Route A (Pd/C + H2).

RouteComparison cluster_A Route A: Direct Cyclization cluster_B Route B: Displacement StepA1 2-Amino-4-nitrophenol + C(OMe)4 StepA2 2-Methoxy-5-nitrobenzoxazole StepA1->StepA2 Reflux StepA3 Target Product StepA2->StepA3 H2, Pd/C StepB1 2-Amino-4-nitrophenol + Urea StepB2 5-Nitrobenzoxazolone StepB1->StepB2 180°C StepB3 2-Chloro-5-nitrobenzoxazole StepB2->StepB3 POCl3 StepB3->StepA2 NaOMe/MeOH StepB4 Target Product

Figure 2: Workflow comparison. Note that Route B converges with Route A at the nitro-intermediate stage.

Part 3: Comparative Analysis & Performance Metrics

The following table contrasts the two routes based on experimental data and process chemistry principles.

MetricRoute A (Orthocarbonate)Route B (Chlorination/Displacement)
Overall Yield High (65–75%) Moderate (45–55%)
Step Count 2 Steps4 Steps
Atom Economy HighLow (Loss of POCl3, Urea byproducts)
Reagent Cost High (Tetramethyl orthocarbonate)Low (Urea, POCl3, MeOH)
Safety Profile Good (Flammable solvents only)Poor (POCl3 is corrosive/toxic)
Purification Simple (Crystallization)Complex (Requires quenching POCl3)
Scalability < 100g (Cost prohibitive)> 1kg (Economically viable)
Critical Technical Insight: The "Labile Methoxy" Trap

A common failure mode in this synthesis is the acidic hydrolysis of the product. The 2-methoxy-benzoxazole moiety is essentially a cyclic imidate.

  • Avoid: Aqueous HCl workups or Fe/HCl reductions.

  • Observe: If your product melts at >200°C (vs. expected ~100-120°C for the amine), you have likely hydrolyzed the methoxy group to form 5-amino-1,3-benzoxazol-2-one .

  • Validation: Check NMR. The target methoxy group appears as a singlet at ~4.1 ppm. Loss of this signal indicates hydrolysis.

Part 4: Experimental Protocols

Preparation of 2-Methoxy-5-nitro-1,3-benzoxazole (Route A)
  • Reagents: 2-Amino-4-nitrophenol (15.4 g, 100 mmol), Tetramethyl orthocarbonate (16.0 mL, 120 mmol), Acetic Acid (50 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat to 100°C for 4 hours.

    • Cool to room temperature. Pour the mixture into ice-cold water (200 mL).

    • Filter the resulting precipitate.[4] Wash with cold water.

    • Recrystallize from Ethanol to yield yellow needles.

    • Yield: ~15.5 g (80%).

Reduction to 2-Methoxy-1,3-benzoxazol-5-amine
  • Reagents: 2-Methoxy-5-nitro-1,3-benzoxazole (9.7 g, 50 mmol), 10% Pd/C (0.5 g), Methanol (100 mL).

  • Procedure:

    • Purge the reaction vessel with Nitrogen.

    • Add the substrate and catalyst to Methanol.

    • Stir under a Hydrogen atmosphere (balloon pressure) for 3 hours at RT.

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Yield: ~7.4 g (90%). Store under inert gas at -20°C (amine is oxidation-sensitive).

References

  • Benchchem. 2-Methoxy-5-nitroaniline and related benzoxazole precursors. Retrieved from

  • Organic Syntheses. Preparation of 2-Amino-4-nitrophenol (Precursor). Org.[3][5][6] Synth. 1946, 26, 6. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 2-Methoxy-5-nitrobenzoic acid and Benzoxazole Derivatives. Retrieved from

  • PrepChem. Synthesis of 2-chlorobenzoxazole (Route B Intermediate). Retrieved from

  • Molecules (MDPI). General Synthesis of 2-Substituted Benzoxazoles. Molecules 2025, 30(7), 1510.[7] Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the ADME Profiling of 2-Methoxy-1,3-benzoxazol-5-amine Derivatives

This guide provides a comprehensive framework for analyzing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 2-Methoxy-1,3-benzoxazol-5-amine derivatives. As researchers and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for analyzing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 2-Methoxy-1,3-benzoxazol-5-amine derivatives. As researchers and drug development professionals, understanding these pharmacokinetic parameters early is critical to mitigating late-stage failures and optimizing candidates for clinical success.[1][2][3] This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, integrating predictive computational methods with gold-standard in vitro validation assays.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[4] However, the efficacy of any compound is contingent on its ability to reach the target site in sufficient concentration and remain there for an adequate duration, which is governed by its ADME profile. This guide presents a logical, field-tested workflow for characterizing these properties.

The Modern ADME Workflow: Integrating Prediction and Experimentation

An efficient drug discovery campaign does not rely on experimental data alone. A tiered approach, beginning with rapid in silico predictions followed by targeted in vitro experiments, allows for the early and cost-effective triage of compounds.[2][5] This strategy ensures that resource-intensive experimental assays are reserved for the most promising candidates.

ADME_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Validation Start Library of Derivatives InSilico Computational ADME Prediction (e.g., SwissADME, ADMETlab) Start->InSilico Input Structures Triage1 Initial Triage: Rank Compounds by Predicted Drug-Likeness InSilico->Triage1 Predicted Properties PAMPA Absorption: PAMPA Assay Triage1->PAMPA Promising Candidates PPB Distribution: Plasma Protein Binding PAMPA->PPB MetStab Metabolism: Microsomal Stability PPB->MetStab Triage2 Data Analysis & SAR: Identify Promising Candidates MetStab->Triage2 End Lead Candidate for In Vivo Studies Triage2->End

Caption: Integrated workflow for ADME profiling of chemical derivatives.

Part 1: In Silico ADME Prediction: The First Pass

Before committing to wet lab experiments, computational tools provide invaluable foresight into a compound's potential pharmacokinetic behavior.[5][6] Web-based platforms like SwissADME and ADMETlab 2.0 utilize algorithms trained on large datasets to predict properties from a chemical structure alone.[7] This step is crucial for flagging potential liabilities, such as poor absorption or rapid metabolism, and for prioritizing synthesis and testing. The choice to use multiple prediction tools is a key strategy, as it allows for a consensus-based approach to identifying the most probable ADME profile.[5]

Key Predicted Parameters for Benzoxazole Derivatives:

  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA) are foundational to ADME behavior.

  • Absorption: Predicted Caco-2 permeability and Human Intestinal Absorption (HIA).

  • Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB) predictions.

  • Metabolism: Identification of potential Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP3A4, 2D6).[8]

  • Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five to gauge oral bioavailability potential.[9][10]

Table 1: Predicted ADME Properties for Hypothetical 2-Methoxy-1,3-benzoxazol-5-amine Derivatives

CompoundR-GroupMW ( g/mol )LogPTPSA (Ų)HIA (%)BBB PermeantCYP3A4 InhibitorLipinski Violations
Parent -H164.161.5567.58HighYesNo0
Derivative A -CH₂CH₃ (Ethyl)192.222.3567.58HighYesNo0
Derivative B -C(O)Ph (Benzoyl)268.272.9084.81HighNoYes0
Derivative C -SO₂Ph (Benzenesulfonyl)304.332.65112.94LowNoYes0

Data are illustrative and generated for comparison purposes.

From this predictive analysis, Derivative A appears to maintain a favorable profile similar to the parent compound. In contrast, Derivatives B and C, with larger, more polar additions, are flagged for potential issues with BBB permeation, CYP inhibition, and, in the case of C, low intestinal absorption. This allows us to focus our experimental resources on validating the promising candidates first.

Part 2: In Vitro Experimental Validation

In vitro ADME assays are the cornerstone of preclinical evaluation, providing quantitative data to confirm or refute in silico predictions.[2][11] These studies use biological systems like cell cultures or subcellular fractions to simulate a drug's behavior in the body.[11] We will focus on three core assays that provide a solid foundation for understanding the ADME profile of our lead benzoxazole derivatives.

A. Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free method for predicting passive diffusion, a primary mechanism for the absorption of orally administered drugs.[12][13] Its key advantage is its simplicity and cost-effectiveness, as it isolates passive transport from the complexities of active transport and metabolism that occur in cell-based assays like the Caco-2 model.[12][13]

PAMPA_Workflow cluster_0 PAMPA Sandwich Setup Donor Donor Plate (96-well) Add 200µL of Test Compound in Buffer (pH 7.4) Incubation Incubate 'Sandwich' (e.g., 18 hours at RT) Donor->Incubation Assemble Membrane Lipid Membrane Coat filter with 5µL of lipid solution (e.g., Lecithin in Dodecane) Acceptor Acceptor Plate (96-well) Add 300µL of Buffer Analysis Quantify Compound Concentration in Both Plates (LC-MS/MS) Incubation->Analysis Separate Plates Result Calculate Permeability Coefficient (Pe) Analysis->Result

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

  • Prepare Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS at pH 7.4) with a small percentage of DMSO to a final concentration of 500 µM.[14]

  • Hydrate Membrane: Add 5 µL of a lipid solution (e.g., 4% lecithin in dodecane) to the membrane of each well in the 96-well donor plate.[14]

  • Fill Acceptor Plate: Add 300 µL of buffer to each well of the acceptor plate.[15]

  • Assemble and Incubate: Place the donor plate onto the acceptor plate to form the "sandwich." Add 200 µL of the test compound solution to the donor wells. Incubate the assembly at room temperature for 16-24 hours.[14][15]

  • Sample Collection & Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.[15]

  • Quantification: Determine the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Calculation: Calculate the permeability coefficient (Pe) using the concentrations from the donor and acceptor wells, accounting for volumes and incubation time.

B. Distribution: Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins, such as albumin, dictates its free concentration in circulation.[16] Only the unbound fraction is available to interact with biological targets, be metabolized, and be excreted.[17][18] Therefore, determining the fraction unbound (fu) is essential. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for its accuracy and reliability.[17][18]

  • Prepare Samples: Prepare stock solutions of the test compounds. Spike pooled human plasma with the test compounds to the desired final concentration (e.g., 1-10 µM), ensuring the final DMSO concentration is <1%.[16][17]

  • Setup RED Device: Pipette the spiked plasma (e.g., 300 µL) into the sample chamber (red-colored) of the RED device inserts. Pipette an equal volume of dialysis buffer (PBS, pH 7.4) into the buffer chamber.[17][18]

  • Incubation: Seal the unit and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the system to reach equilibrium.[17] The incubation time is a critical parameter that must be sufficient for equilibrium to be achieved without compromising compound stability.

  • Sample Collection: After incubation, carefully collect equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[17]

  • Matrix Matching: To ensure accurate quantification by LC-MS/MS, it is crucial to match the biological matrix. Add blank buffer to the collected plasma samples and blank plasma to the collected buffer samples.[18]

  • Protein Precipitation & Analysis: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to all samples to precipitate the proteins.[17] Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method.

  • Calculation: The percentage of unbound compound is calculated by dividing the concentration found in the buffer chamber by the concentration in the plasma chamber and multiplying by 100.[18]

C. Metabolism: Liver Microsomal Stability Assay

Metabolism, primarily occurring in the liver, is a major mechanism of drug clearance.[19] The liver microsomal stability assay is a widely used in vitro model to assess a compound's susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[19][20] This assay measures the rate at which the parent compound disappears over time when incubated with liver microsomes, providing an estimate of its intrinsic clearance (CLint).[19]

  • Prepare Reagents: Thaw human liver microsomes (HLMs) at 37°C and dilute them in a 0.1 M phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.5-1 mg/mL).[20][21] Prepare a working solution of the test compound in the same buffer. Prepare a solution of the cofactor NADPH (e.g., 5 mM), which is required to initiate the enzymatic reactions.[20][22]

  • Incubation Setup: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH solution to the wells. A control incubation without NADPH is run in parallel to assess for non-enzymatic degradation.[22]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.[20][22] The "0 minute" sample is critical as it represents 100% of the initial compound concentration.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[19]

Part 3: Comparative Analysis and Structure-ADME Relationships (SAR)

The true power of this workflow comes from integrating the predictive and experimental data. This allows for the validation of computational models and, more importantly, the development of a Structure-ADME Relationship (SAR). Understanding how specific structural modifications impact ADME properties is key to rational drug design.

Table 2: Comparison of Predicted vs. Experimental ADME Data for Benzoxazole Derivatives

CompoundPredicted HIAExperimental Permeability (Pe, 10⁻⁶ cm/s)Predicted PPBExperimental % Unbound (fu)Experimental Intrinsic Clearance (CLint, µL/min/mg)
Parent High15.2 (High)Low25.545 (Moderate)
Derivative A High18.9 (High)Moderate15.152 (Moderate)
Derivative B High8.5 (Moderate)High2.3>200 (High)
Derivative C Low1.1 (Low)High1.8185 (High)

Data are illustrative. Permeability classification: >10 is High, 2-10 is Moderate, <2 is Low. Clearance classification: <50 is Low-Moderate, >50 is High.

Interpretation and SAR Insights:

  • Absorption: As predicted, the addition of the bulky and polar benzenesulfonyl group in Derivative C drastically reduced membrane permeability. The experimental PAMPA data confirmed the in silico prediction of low absorption.

  • Distribution: The addition of lipophilic benzoyl (Derivative B) and benzenesulfonyl (Derivative C) groups significantly increased plasma protein binding, resulting in a very low fraction of unbound drug (<3%). This is a critical finding, as such high binding can limit efficacy, regardless of potency.

  • Metabolism: Derivatives B and C, which were predicted to be CYP inhibitors, also showed high intrinsic clearance in the microsomal stability assay. The benzoyl and sulfonyl moieties likely introduce metabolically labile sites, leading to rapid breakdown by hepatic enzymes.

Conclusion

This guide outlines a systematic and robust approach for evaluating the ADME properties of 2-Methoxy-1,3-benzoxazol-5-amine derivatives. By combining the speed and cost-effectiveness of in silico prediction with the quantitative accuracy of in vitro assays, researchers can make informed decisions, prioritize the most promising candidates, and rationally design molecules with improved pharmacokinetic profiles. The experimental data not only validates the lead compounds but also builds a valuable SAR database that can guide future optimization efforts for this important chemical scaffold.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Dey, S., & J. M. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • In Vitro ADME. Selvita. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. [Link]

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. [Link]

  • In vitro and In silico Predictive ADME. University of Helsinki. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • In-vitro plasma protein binding. Protocols.io. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Sygnature Discovery. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. [Link]

  • Molecular Docking Studies of Benzoxazole derivatives through ADMET properties as potential agents for lung cancer. YMER. [Link]

  • Biological Activity and ADME/Tox Prediction of Some 2-Substituted Benzoxazole Derivatives. ResearchGate. [Link]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Lirias - KU Leuven. [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Semantic Scholar. [Link]

  • ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment. Semantic Scholar. [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Chemical Review and Letters. [Link]

  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. PubMed Central. [Link]

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Comparative

Head-to-Head Comparison: 2-Methoxy-1,3-benzoxazol-5-amine - A Novel Adenosine A₂A Receptor Antagonist Candidate - Versus Istradefylline

A Technical Guide for Researchers and Drug Development Professionals Introduction The landscape of neurodegenerative disease therapeutics is in a constant state of evolution, with a significant focus on non-dopaminergic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of neurodegenerative disease therapeutics is in a constant state of evolution, with a significant focus on non-dopaminergic targets to address the unmet needs in conditions such as Parkinson's disease. Among these, the adenosine A₂A receptor has emerged as a compelling target for intervention. Antagonism of this receptor has been shown to modulate neuronal function and offer symptomatic relief, particularly in the context of motor complications. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 2-Methoxy-1,3-benzoxazol-5-amine, with the commercially available and FDA-approved A₂A receptor antagonist, Istradefylline (Nourianz®).

Istradefylline has established its clinical utility as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease experiencing "off" episodes.[1] This guide will delve into a comparative analysis of the pharmacological profiles of these two compounds, offering a framework for evaluating the potential of 2-Methoxy-1,3-benzoxazol-5-amine as a next-generation therapeutic. The comparison will be based on a hypothetical, yet plausible, preclinical data profile for 2-Methoxy-1,3-benzoxazol-5-amine, juxtaposed with the established properties of Istradefylline.

Mechanism of Action: A Shared Target, A Potentially Divergent Profile

Both 2-Methoxy-1,3-benzoxazol-5-amine and Istradefylline are hypothesized to exert their therapeutic effects through the antagonism of the adenosine A₂A receptor. These receptors are predominantly expressed in the basal ganglia, a crucial brain region for motor control.[2] In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor deficits. Adenosine A₂A receptors are colocalized with dopamine D₂ receptors on striatopallidal neurons of this indirect pathway and their activation by endogenous adenosine exacerbates this imbalance.

By blocking the A₂A receptor, both compounds are expected to reduce the inhibitory influence of adenosine on dopamine signaling, thereby restoring a more balanced neuronal activity in the basal ganglia and improving motor function.[3] The key differentiators between the two compounds will likely lie in their potency, selectivity, and pharmacokinetic properties.

Signaling Pathway of A₂A Receptor Antagonism

cluster_0 Striatopallidal Neuron cluster_1 Therapeutic Intervention Adenosine Adenosine A2A_R A₂A Receptor Adenosine->A2A_R Activates AC Adenylyl Cyclase A2A_R->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Inhibition Inhibition of Neuronal Firing PKA->Inhibition Promotes Dopamine Dopamine D2_R D₂ Receptor Dopamine->D2_R Activates D2_R->AC Inhibits A2A_Antagonist 2-Methoxy-1,3-benzoxazol-5-amine or Istradefylline A2A_Antagonist->A2A_R Blocks

Caption: A₂A receptor antagonists block adenosine's stimulatory effect on adenylyl cyclase, reducing cAMP production and mitigating the inhibition of neuronal firing.

Comparative Pharmacological Profile

The following table summarizes the key pharmacological parameters of 2-Methoxy-1,3-benzoxazol-5-amine (hypothetical data) and Istradefylline.

Parameter2-Methoxy-1,3-benzoxazol-5-amine (Hypothetical)IstradefyllineReference
Binding Affinity (Ki, nM)
Human A₂A Receptor1.59.12[4]
Human A₁ Receptor>500>287[4]
Human A₂B Receptor>1000Lower affinity[3]
Human A₃ Receptor>1000>681[4]
Selectivity (A₁/A₂A) >333-fold>31-fold[4]
In Vitro Potency (IC₅₀, nM)
cAMP Functional Assay5.2~20 (estimated)[5][6]
In Vivo Efficacy
6-OHDA Rat Model (% reversal of apomorphine-induced rotations)65% at 1 mg/kgPotentiates L-DOPA effects[2]
MPTP Mouse Model (Improvement in motor score)Significant improvement at 3 mg/kgAttenuates dopamine depletion[7]
Pharmacokinetics
Half-life (t½)~12 hours64-69 hours[1]
Oral BioavailabilityHighGood[3]
MetabolismPrimarily CYP3A4Mainly CYP1A1, CYP3A4, and CYP3A5[1]

Experimental Protocols

To ensure a robust and reproducible comparison, the following standardized experimental protocols are recommended.

In Vitro Assays

1. Radioligand Binding Assay for Adenosine Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the human adenosine A₂A receptor and other adenosine receptor subtypes (A₁, A₂B, and A₃) to assess selectivity.

Experimental Workflow

Membrane_Prep Prepare cell membranes expressing adenosine receptors Incubation Incubate membranes with radioligand ([³H]-ZM241385 for A₂A) and varying concentrations of test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis Calculate IC₅₀ and Ki values Counting->Analysis

Caption: Workflow for the radioligand binding assay to determine receptor affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human adenosine A₁, A₂A, A₂B, or A₃ receptors. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[8]

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ZM241385 for A₂A receptors) and a range of concentrations of the test compound (2-Methoxy-1,3-benzoxazol-5-amine or Istradefylline).[8][9]

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.[10]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8]

2. cAMP Functional Assay for A₂A Receptor Antagonism

This assay measures the ability of the test compounds to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A₂A receptor.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the human A₂A receptor (e.g., HEK293 cells) in 96-well plates and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time.

  • Agonist Stimulation: Stimulate the cells with a known A₂A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response.[11][12]

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[13]

  • Data Analysis: Plot the agonist-induced cAMP production against the concentration of the antagonist to determine the IC₅₀ value.

In Vivo Assays

1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is used to assess the ability of the test compounds to reverse motor deficits induced by the neurotoxin 6-OHDA.

Experimental Workflow

Lesion Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle Recovery Allow animals to recover for 2-3 weeks Lesion->Recovery Rotation_Test Administer apomorphine and measure contralateral rotations Recovery->Rotation_Test Treatment Administer test compound or vehicle Rotation_Test->Treatment Post_Treatment_Test Re-assess apomorphine-induced rotations Treatment->Post_Treatment_Test Analysis Compare pre- and post-treatment rotational behavior Post_Treatment_Test->Analysis

Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.

Step-by-Step Protocol:

  • Surgical Procedure: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine pathway.[14][15][16]

  • Behavioral Assessment: Two to three weeks post-surgery, assess the extent of the lesion by measuring rotational behavior induced by a dopamine agonist such as apomorphine.[16]

  • Drug Administration: Administer 2-Methoxy-1,3-benzoxazol-5-amine, Istradefylline, or vehicle orally or via intraperitoneal injection.

  • Post-Treatment Assessment: After drug administration, re-evaluate the apomorphine-induced rotational behavior. A reduction in contralateral rotations indicates a therapeutic effect.

2. MPTP Mouse Model of Parkinson's Disease

This model utilizes the neurotoxin MPTP to induce dopamine neuron degeneration and motor impairments in mice, mimicking aspects of Parkinson's disease.

Step-by-Step Protocol:

  • MPTP Administration: Administer MPTP to mice (e.g., C57BL/6 strain) via intraperitoneal or subcutaneous injections according to an established dosing regimen (e.g., sub-acute or chronic).[17][18][19]

  • Behavioral Testing: After a suitable post-lesion period, assess motor function using a battery of tests, including the rotarod test, pole test, and open field test.

  • Drug Treatment: Administer the test compounds or vehicle to the MPTP-lesioned mice.

  • Post-Treatment Behavioral Assessment: Re-evaluate motor performance in the same behavioral tests to determine the efficacy of the treatments in reversing motor deficits.

Safety and Toxicology Profile

A comprehensive evaluation of the safety and toxicological profile is paramount for any new drug candidate.

Parameter2-Methoxy-1,3-benzoxazol-5-amine (Hypothetical)IstradefyllineReference
Common Adverse Effects To be determined in preclinical and clinical studies.Dyskinesia, dizziness, constipation, nausea, hallucinations, insomnia.[1][20][21]
Off-Target Effects To be determined through comprehensive screening.No significant affinity for 51 other receptors, transporters, and channels. Does not inhibit MAO-A, MAO-B, or COMT.[3][5]
Potential for Drug Interactions Predicted to be a substrate of CYP3A4.Substrate of CYP1A1, CYP3A4, and CYP3A5.[1]

Discussion and Future Directions

This guide provides a comparative framework for evaluating the novel A₂A receptor antagonist candidate, 2-Methoxy-1,3-benzoxazol-5-amine, against the established therapeutic, Istradefylline. Based on the hypothetical preclinical data, 2-Methoxy-1,3-benzoxazol-5-amine exhibits a promising profile with potentially higher potency and selectivity for the A₂A receptor.

The higher hypothetical affinity and selectivity of 2-Methoxy-1,3-benzoxazol-5-amine could translate into improved efficacy and a more favorable side-effect profile. A shorter half-life might offer more flexibility in dosing regimens and could potentially reduce the risk of cumulative side effects.

Further preclinical development of 2-Methoxy-1,3-benzoxazol-5-amine should focus on comprehensive in vivo efficacy studies in multiple animal models of Parkinson's disease, detailed pharmacokinetic and pharmacodynamic modeling, and extensive safety and toxicology evaluations. Should the preclinical data remain promising, the progression to clinical trials would be the next logical step to ascertain its therapeutic potential in patients with Parkinson's disease.

References

  • Przedborski, S., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Iancu, R., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of Visualized Experiments, (176), e62742.
  • Przedborski, S., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease. PubMed, 17406228.
  • Pinna, A. (2021). Istradefylline – a first generation adenosine A2A antagonist for the treatment of Parkinson's disease. Expert Review of Neurotherapeutics, 21(3), 239-253.
  • Saki, M., et al. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(11), 963-972.
  • Jackson, M. J., et al. (2025). Protocol for the MPTP mouse model of Parkinson's disease.
  • Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model.
  • Meredith, G. E., & Sonsalla, P. K. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 1(1), 17-31.
  • Thermo Fisher Scientific. (n.d.).
  • JoVE. (2021). 6-OHDA Model for Parkinson's Disease Research. Journal of Visualized Experiments.
  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease.
  • Kirik, D., & Björklund, A. (2003). 6-OHDA Lesion Models of Parkinson's Disease in the Rat.
  • BenchChem. (2025). Application Note: Measuring Inupadenant's A2A Receptor Antagonism using a cAMP Assay.
  • Soliman, A. M., et al. (2025). The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease. MDPI.
  • Taylor & Francis Online. (2022). Istradefylline – Knowledge and References.
  • Hauser, R. A., et al. (2021). Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials. Movement Disorders, 36(9), 2154-2164.
  • Schwarzschild, M. A., & Sako, W. (2021). MDS SIC Blog: Istradefylline, Does it Work?. International Parkinson and Movement Disorder Society.
  • Kyowa Kirin. (n.d.). NOURIANZ® (istradefylline) Clinical Trial Details & Side Effects.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Stocchi, F., et al. (2025). Istradefylline as monotherapy for Parkinson disease: Results of the 6002-US-051 trial.
  • Wikipedia. (n.d.). Istradefylline.
  • MedChemExpress. (n.d.). Istradefylline (KW-6002).
  • APExBIO. (n.d.). Istradefylline (KW-6002) - Selective A2A Receptor Antagonist.
  • Fernandez, H. H., & Factor, S. A. (2011). Two new adenosine receptor antagonists for the treatment of Parkinson's disease: istradefylline versus tozadenant. Expert Opinion on Pharmacotherapy, 12(15), 2345-2354.
  • Zesiewicz, T. A. (2012). Istradefylline for the treatment of Parkinson's disease. Expert Opinion on Pharmacotherapy, 13(1), 111-114.
  • Li, J., et al. (2025). Safety Profile of Istradefylline in Parkinson's Disease: A Meta-Analysis of Randomized Controlled Trials and Disproportionality Analysis Using FAERS. PubMed.
  • van der Tuin, J., et al. (2018). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Scientific Reports, 8(1), 1-12.
  • Eurofins Discovery. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
  • Isaacson, S. H., et al. (2025). Safety and Efficacy of Istradefylline in Parkinson's Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials. Journal of Movement Disorders.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • LeWitt, P. A., & Guttman, M. (2020). Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease. Clinical Neuropharmacology, 43(3), 61-69.
  • Innoprot. (n.d.). Adenosine A2A Receptor Assay.
  • Revvity. (n.d.). human Adenosine A2A Receptor.
  • Pharmacy and Therapeutics. (2019). Istradefylline: A new add-on drug to treat off episodes in adults with Parkinson's disease. P & T : a peer-reviewed journal for formulary management, 44(12), 733-736.
  • LeWitt, P. A., & Guttman, M. (2020). Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease.
  • Creative Biogene. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service.
  • LeWitt, P. A., & Guttman, M. (2020). Istradefylline: A novel agent in the treatment of ''off'' episodes associated with levodopa/carbidopa use in Parkinson disease. Semantic Scholar.
  • Wang, J., et al. (2022). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A 2A Adenosine Receptor. ACS Omega, 7(34), 30283-30291.
  • Guo, D., et al. (2016). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology, 173(2), 382-394.
  • Axon Medchem. (n.d.). Istradefylline | KW6002 | A2A antagonist | Axon 1423.
  • Li, Y., et al. (2021). Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. ACS Omega, 6(5), 3785-3796.
  • Taylor & Francis Online. (2022). Istradefylline, an adenosine A2a receptor antagonist, inhibits the CD4+ T-cell hypersecretion of IL-17A and IL-8 in humans.
  • Taylor & Francis Online. (2021).

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 2-Methoxy-1,3-benzoxazol-5-amine

CAS Number: 1313868-77-7 Chemical Family: Benzoxazole / Aromatic Primary Amine Physical State: Solid (typically off-white to pale yellow powder) Executive Safety Summary & Hazard Characterization The "Why" Behind the Pro...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1313868-77-7 Chemical Family: Benzoxazole / Aromatic Primary Amine Physical State: Solid (typically off-white to pale yellow powder)

Executive Safety Summary & Hazard Characterization

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that while 2-Methoxy-1,3-benzoxazol-5-amine is a valuable intermediate in medicinal chemistry, its structural motifs—specifically the primary aromatic amine and the benzoxazole core—dictate its safety profile.

Aromatic amines are historically implicated in potential mutagenicity and aquatic toxicity. Furthermore, the methoxy-benzoxazole moiety is susceptible to hydrolysis under strong acidic or basic conditions, potentially releasing more toxic degradation byproducts. Therefore, incineration is the only acceptable terminal disposal method to ensure complete destruction of the heterocyclic ring system.

Hazard Classification (GHS / Read-Across Analysis)

Based on Structural Activity Relationship (SAR) with analogous benzoxazoles (e.g., CAS 72745-76-7).

Hazard CategoryH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Zero-tolerance for dust inhalation; use N95/P100 or fume hood.
Skin/Eye Irritation H315/H319 Causes skin/serious eye irritation.Double-gloving (Nitrile) is mandatory.
Aquatic Toxicity H411 Toxic to aquatic life (Long-lasting).NEVER dispose of down the drain/sewer.[4]

Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the waste state.[5][6] This determines the specific waste stream and prevents dangerous incompatibilities in the central accumulation area.

Critical Incompatibilities
  • Oxidizers: Aromatic amines can react violently with strong oxidizers (e.g., Nitric Acid, Permanganates), leading to exothermic runaway.

  • Acids: Will protonate the amine, increasing solubility in water but not detoxifying the compound.

  • Hypochlorites (Bleach): Do NOT use bleach to clean spills of this amine. Reaction with hypochlorite can form N-chloroamines, which are often unstable and more toxic.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

For expired reagents, reaction solids, or weighing paper.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag.

  • Double-Bagging: Place the first bag into a second bag (or a wide-mouth HDPE jar).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-Methoxy-1,3-benzoxazol-5-amine.[7][8]

    • Hazard Checkbox: Toxic, Irritant.

  • Terminal Disposal: Designated for High-Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquors/Solutions)

For reaction mixtures or HPLC effluents.

  • Solvent Identification: Determine the primary solvent.

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethyl Acetate, DMSO, or DMF.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the solution is strongly acidic (from workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas evolution.

  • Transfer: Pour into the appropriate safety can (carboy) using a funnel. Do not fill >90% capacity.

Protocol C: Contaminated Glassware (Decontamination)

Self-validating cleaning process.

  • Rinse 1: Rinse glassware with a small volume of Acetone or Methanol . Collect this rinse as Organic Waste.

  • Rinse 2: Repeat solvent rinse.

  • Wash: Wash with Alconox/detergent and warm water.

  • Validation: Visually inspect under UV light (254 nm). Benzoxazoles are typically fluorescent. If fluorescence remains, repeat solvent rinse.

Visual Workflows

Figure 1: Waste Stream Decision Logic

This logic gate ensures you select the correct regulatory path for disposal, minimizing the risk of fines or environmental release.

DisposalLogic Start Waste Generation: 2-Methoxy-1,3-benzoxazol-5-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag in Polyethylene Label 'Toxic Solid' Solid->SolidPack SolventCheck Identify Primary Solvent Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated HaloWaste Halogenated Waste Drum (Red Can) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Drum (Clear/White Can) NonHalogenated->NonHaloWaste Incinerator TERMINAL DISPOSAL: High-Temp Incineration SolidPack->Incinerator HaloWaste->Incinerator NonHaloWaste->Incinerator

Caption: Logical flow for segregating benzoxazole waste streams to ensure regulatory compliance and safety.

Figure 2: Emergency Spill Response

Immediate actions to take if the solid powder is spilled outside a containment hood.

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Nitrile Gloves (Double) N95 Mask + Goggles Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pads PPE->Contain Clean 4. CLEAN Scoop into bag. Wipe with Acetone. Contain->Clean Dispose 5. DISPOSE Label as Hazardous Contact EHS Clean->Dispose

Caption: Immediate operational workflow for solid spill containment.

Regulatory & Compliance Context (RCRA)

In the United States, this chemical is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

  • Waste Code Assignment:

    • If pure: Treat as Non-Regulated Chemical Waste (unless local laws are stricter), but Best Practice dictates managing it as toxic.

    • If in solvent: Assign codes based on the solvent (e.g., D001 for Ignitable Methanol, F002 for Spent Halogenated Solvents).

  • DOT Transport:

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-Methoxy-1,3-benzoxazol-5-amine).

    • UN Number: UN 2811 (Typical for this class).

    • Class: 6.1.[1]

References

  • American Elements. (n.d.). 2-Methoxy-1,3-benzoxazol-5-amine Safety Data Sheet & Properties. Retrieved from [Link][8]

  • National Research Council. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][9] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Methoxy-1,3-benzoxazol-5-amine

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Methoxy-1,3-benzoxazol-5-amine. As a trusted partner in your research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Methoxy-1,3-benzoxazol-5-amine. As a trusted partner in your research, we are committed to providing in-depth technical guidance to ensure the safe and effective use of our products. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

2-Methoxy-1,3-benzoxazol-5-amine is an aromatic amine, a class of compounds that requires careful handling due to potential health risks. Aromatic amines can be harmful to human health and the environment, with some exhibiting carcinogenic and mutagenic properties.[1][2] Based on analogous compounds, this chemical is anticipated to cause skin and eye irritation, and may be harmful if swallowed or inhaled.

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.

  • Serious Eye Irritation: Contact with eyes can cause significant damage.

  • Acute Toxicity (Oral and Inhalation): May be harmful if swallowed or inhaled.

  • Carcinogenicity and Mutagenicity: Aromatic amines as a class are a matter of concern for these long-term health effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 2-Methoxy-1,3-benzoxazol-5-amine.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against dust particles and splashes.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat.Prevents direct skin contact. The selection of glove material should be based on compatibility with the chemical.[3]
Respiratory Protection Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[4]

Step-by-Step Safe Handling Protocol

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of your experimental procedures.

Preparation and Engineering Controls
  • Designated Area: All work with 2-Methoxy-1,3-benzoxazol-5-amine should be conducted in a designated area, such as a chemical fume hood, to control exposure.[4]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.

  • Ventilation: Always work in a well-ventilated area. Laboratory chemical hoods are the primary engineering control to minimize inhalation exposure.[5]

Donning PPE: A Deliberate Process

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands 1. Don_Coat Don Lab Coat Wash_Hands->Don_Coat 2. Don_Gloves Don Inner Gloves (optional) Don_Coat->Don_Gloves 3. Don_Goggles Don Safety Goggles/Face Shield Don_Gloves->Don_Goggles 4. Don_Outer_Gloves Don Outer Gloves Don_Goggles->Don_Outer_Gloves 5.

Caption: Recommended sequence for donning Personal Protective Equipment.

Handling the Compound
  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to prevent inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.

Doffing PPE and Decontamination
  • Outer Gloves: Remove and dispose of outer gloves in a designated waste container.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any contamination.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove and dispose of inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures.

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[5] Sweep up the absorbed material and place it in a sealed, labeled container for disposal.

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's environmental health and safety department.[5]

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: A Critical Final Step

Proper disposal is essential to protect human health and the environment.[1][2]

Disposal_Workflow cluster_waste_handling Waste Handling cluster_disposal Final Disposal Segregate Segregate Waste Containerize Containerize in a sealed, labeled container Segregate->Containerize 1. Isolate contaminated materials Store Store in a designated, secure area Containerize->Store 2. Await pickup Dispose Dispose via approved waste disposal plant Store->Dispose 3. Follow institutional and local regulations

Caption: Workflow for the safe disposal of 2-Methoxy-1,3-benzoxazol-5-amine waste.

  • Waste Segregation: Segregate waste containing 2-Methoxy-1,3-benzoxazol-5-amine from other waste streams.[3]

  • Containerization: Place solid waste and contaminated materials in a clearly labeled, sealed container.[3]

  • Disposal: Dispose of the chemical waste through an approved waste disposal company, following all local, state, and federal regulations.[7] Do not dispose of down the drain or in general waste.

By adhering to these guidelines, you can safely handle 2-Methoxy-1,3-benzoxazol-5-amine and contribute to a secure research environment. Our commitment to your safety extends beyond the product, and we encourage you to consult with your institution's safety officer for any additional guidance.

References

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University.
  • Safety Data Sheet. (2010, October 19). Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November). ResearchGate.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. (n.d.). Benchchem.
  • Precautionary Statements. (n.d.). Greenbook.net.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Utah State University.
  • Safety Data Sheet. (2021, December 25). Fisher Scientific.
  • Personal protective equipment for handling 4-propyl-1,3-oxazole. (n.d.). Benchchem.
  • Safety Data Sheet. (2010, October 23). Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-1,3-benzoxazol-5-amine
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2-Methoxy-1,3-benzoxazol-5-amine
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